molecular formula C10H9ClO3 B6171937 4-(2-chlorophenyl)-2-oxobutanoic acid CAS No. 2107345-32-2

4-(2-chlorophenyl)-2-oxobutanoic acid

Cat. No.: B6171937
CAS No.: 2107345-32-2
M. Wt: 212.63 g/mol
InChI Key: BXTCFOTYBFRZMN-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-2-oxobutanoic acid is a useful research compound. Its molecular formula is C10H9ClO3 and its molecular weight is 212.63 g/mol. The purity is usually 95.
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Properties

CAS No.

2107345-32-2

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

4-(2-chlorophenyl)-2-oxobutanoic acid

InChI

InChI=1S/C10H9ClO3/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-4H,5-6H2,(H,13,14)

InChI Key

BXTCFOTYBFRZMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)C(=O)O)Cl

Purity

95

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling and Analytical Workflows for 4-(2-Chlorophenyl)-2-oxobutanoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(2-chlorophenyl)-2-oxobutanoic acid (CAS: 2107345-32-2) is a highly versatile


-keto acid utilized as an advanced intermediate in organic synthesis and a substrate in biocatalytic cascades (e.g., transamination to unnatural amino acids). Characterizing this molecule requires moving beyond basic structural identification; one must understand the causality behind its physical behavior. The ortho-chloro substitution imparts significant steric hindrance and lipophilicity, while the 

-keto acid moiety dictates its reactivity, pKa, and tautomeric equilibria.

This guide provides a rigorous, self-validating framework for the physicochemical profiling and analytical quantitation of this compound, ensuring data integrity for downstream drug development applications.

Part 1: Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties is the first step in predicting how the molecule will behave in aqueous buffers, organic solvents, or biological matrices. The electron-withdrawing nature of the


-carbonyl group significantly lowers the pKa of the adjacent carboxylic acid (typically 

2.2–2.5) compared to standard aliphatic acids, meaning the molecule will be predominantly ionized at physiological pH.
Table 1: Core Physicochemical Properties
PropertyValueSource / Method
CAS Number 2107345-32-2Sigma-Aldrich[1]
Molecular Formula C

H

ClO

PubChemLite[2]
Molecular Weight 212.63 g/mol Calculated
Monoisotopic Mass 212.024 DaPubChemLite[2]
Predicted XLogP 2.2PubChemLite[2]
Topological Polar Surface Area (TPSA) 54.37 ŲCalculated (COOH + Ketone)
Collision Cross Section ([M+H]+) 140.8 ŲPubChemLite[2]

Causality Insight: The predicted XLogP of 2.2[2] strikes an optimal balance between aqueous solubility (required for enzymatic assays) and lipophilicity (required for cellular permeability). The TPSA of 54.37 Ų falls well within the Lipinski Rule of 5 parameters, making derivatives of this scaffold highly attractive for oral drug development.

Part 2: Mechanistic Insights: Chemical Reactivity & Stability

When developing analytical methods for


-keto acids, stability is the primary confounding variable. The molecule is not static; it exists in a dynamic state influenced by pH, temperature, and oxidative stress.
  • Keto-Enol Tautomerization: The methylene protons at the C3 position (between the phenyl ring and the

    
    -keto group) are mildly acidic. In aqueous solutions, the compound exists in an equilibrium between its keto and enol forms. This tautomerization can cause peak broadening or splitting during liquid chromatography if the mobile phase pH is not strictly controlled.
    
  • Oxidative Decarboxylation:

    
    -Keto acids are highly susceptible to oxidative decarboxylation in the presence of peroxides or strong oxidizing agents, yielding a carboxylic acid with one fewer carbon atom (in this case, 3-(2-chlorophenyl)propanoic acid) and releasing CO
    
    
    
    .

Reactivity A 4-(2-chlorophenyl)- 2-oxobutanoic acid B Enol Tautomer (Equilibrium) A->B Tautomerization C Oxidative Decarboxylation A->C H2O2 / Heat D 3-(2-chlorophenyl) propanoic acid C->D -CO2

Figure 2: Tautomerization and oxidative decarboxylation pathway.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies are designed to eliminate false positives and matrix interferences, adhering to FDA Bioanalytical Method Validation guidelines[3].

Protocol A: Thermodynamic Solubility & Lipophilicity (Shake-Flask LC-UV)

Rationale: While in silico models predict an XLogP of 2.2[2], halogenated aromatic compounds often exhibit anisotropic solvation effects. The shake-flask method remains the gold standard because it allows for absolute mass-balance validation.

Step-by-Step Methodology:

  • Preparation: Add 5 mg of this compound to a glass vial containing 5 mL of mutually saturated 1-octanol and 5 mL of aqueous buffer (pH 7.4, 50 mM phosphate).

  • Equilibration: Mechanically shake the vial at 25.0 ± 0.1 °C for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation (Critical Step): Centrifuge at 4,000

    
     g for 30 minutes. Causality: Centrifugation is mandatory to disrupt microemulsions at the interface; failure to do so artificially inflates the aqueous concentration.
    
  • Quantitation: Sample both the octanol and aqueous phases separately. Dilute with methanol and analyze via LC-UV at 254 nm.

  • Self-Validation (Mass Balance): Calculate the total mass recovered:

    
    . If the recovery is 
    
    
    
    of the initial input, the system flags potential precipitation or interfacial aggregation, invalidating the run.
Protocol B: LC-MS/MS Quantitation & Stability Profiling

Rationale: High-sensitivity quantitation requires LC-MS/MS. Because the analyte is an


-keto acid, the mobile phase must suppress ionization of the carboxylic acid to prevent on-column tautomeric peak splitting.

Step-by-Step Methodology:

  • Sample Preparation: Spike the matrix with a stable isotope-labeled internal standard (e.g.,

    
    C-labeled analog) prior to protein precipitation with cold acetonitrile (1:3 v/v). Causality: The internal standard corrects for variable matrix-induced ion suppression in the MS source.
    
  • Chromatography: Inject 5

    
    L onto a C18 column (e.g., 2.1 
    
    
    
    50 mm, 1.7
    
    
    m).
  • Mobile Phase: Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Causality: The 0.1% formic acid drops the pH to

    
    2.7, keeping the 
    
    
    
    -keto acid fully protonated, thereby sharpening the peak and locking the tautomeric equilibrium.
  • Detection: Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode, monitoring the [M-H]- transition (m/z 211.0

    
     specific product ion)[2].
    
  • Self-Validation: Run a dilution quality control (DQC) sample to ensure that sample dilution does not affect accuracy and precision, a strict requirement under ICH M10 and FDA guidelines[3].

Workflow A Synthesis & Purity Verification B Physicochemical Profiling (pKa, LogP) A->B C Analytical Characterization (LC-MS/MS) A->C D Stability Testing (Thermal, Aqueous) B->D C->D E Data Synthesis & Reporting D->E

Figure 1: Comprehensive physicochemical profiling and analytical workflow.

References

  • PubChemLite - 2107345-32-2 (C10H9ClO3). Université du Luxembourg.[Link]

  • Leveraging Advancements in Bioanalytical Testing. Pharmaceutical Technology (Citing FDA Bioanalytical Method Validation Guidance). [Link]

Sources

Molecular weight and structural formula of 4-(2-chlorophenyl)-2-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on 4-(2-chlorophenyl)-2-oxobutanoic acid , designed for researchers and drug development professionals.

Molecular Identity, Synthesis Protocols, and Pharmaceutical Applications

Executive Summary

This compound (CAS: 2107345-32-2) is a specialized ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-keto acid intermediate used primarily in the synthesis of non-natural amino acids (e.g., 2-chlorohomophenylalanine) and pharmaceutical scaffolds. Structurally, it consists of a butyric acid backbone with a ketone functionality at the 

-position (C2) and a 2-chlorophenyl substituent at the

-position (C4).

This compound is distinct from its isomer, 4-(2-chlorophenyl)-4-oxobutanoic acid (CAS: 106263-50-7), which is synthesized via Friedel-Crafts acylation. The 2-oxo isomer requires a different synthetic strategy, typically involving Grignard reagents or enzymatic transamination, and is critical for generating chiral pharmaceutical intermediates via reductive amination.

Chemical Identity & Properties

Structural Specifications
PropertyData
IUPAC Name This compound
Common Synonyms 2-Oxo-4-(2-chlorophenyl)butyric acid;

-Keto-

-(2-chlorophenyl)butyric acid
CAS Number 2107345-32-2
Molecular Formula C

H

ClO

Molecular Weight 212.63 g/mol
SMILES OC(=O)C(=O)CCc1ccccc1Cl
InChI Key (Predicted) JIFTXSSZTRPMNW-UHFFFAOYSA-N
Physical Properties (Predicted)[4]
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 85–95 °C (Based on non-chlorinated analog 2-oxo-4-phenylbutyric acid, mp 96 °C).

  • Solubility: Soluble in dichloromethane, ethyl acetate, ethanol; sparingly soluble in water; soluble in aqueous alkaline solutions (as the carboxylate salt).

  • pKa: ~2.5 (Carboxyl group, influenced by the adjacent electron-withdrawing ketone).

Synthetic Methodologies

Unlike the 4-oxo isomer, which is accessible via direct Friedel-Crafts succinoylation of chlorobenzene, the 2-oxo isomer requires a carbon chain extension strategy that preserves the terminal oxidation state.

Primary Chemical Synthesis: Grignard Addition to Diethyl Oxalate

This is the standard laboratory route for synthesizing


-keto acids from aryl halides.
Reaction Scheme
  • Precursor Synthesis: Conversion of 2-(2-chlorophenyl)ethanol to 2-(2-chlorophenyl)ethyl bromide.

  • Grignard Formation: Reaction with Magnesium turnings.[1]

  • Nucleophilic Addition: Attack on Diethyl Oxalate.

  • Hydrolysis: Saponification and decarboxylation (if using glyoxylate esters) or simple acid hydrolysis.

Synthesis Start 2-(2-Chlorophenyl)ethanol Bromide 2-(2-Chlorophenyl)ethyl bromide Start->Bromide PBr3 or HBr/H2SO4 Grignard Grignard Reagent (R-MgBr) Bromide->Grignard Mg, THF, Iodine (cat) Intermediate Ethyl 4-(2-chlorophenyl)- 2-oxobutanoate Grignard->Intermediate + Diethyl Oxalate (-78°C to 0°C) Oxalate Diethyl Oxalate Oxalate->Intermediate Product 4-(2-Chlorophenyl)- 2-oxobutanoic acid Intermediate->Product 1. NaOH/H2O 2. HCl (Acidification)

Figure 1: Step-wise chemical synthesis via Grignard reagent.

Detailed Protocol
  • Step 1: Bromination

    • React 2-(2-chlorophenyl)ethanol with Phosphorus Tribromide (PBr

      
      ) in DCM at 0°C. Stir for 4 hours. Quench with NaHCO
      
      
      
      .[2] Isolate the bromide.
  • Step 2: Grignard Formation

    • In a flame-dried 3-neck flask under Argon, add Mg turnings (1.1 eq) and a crystal of Iodine.

    • Add a solution of 2-(2-chlorophenyl)ethyl bromide in anhydrous THF dropwise. Initiate reflux to sustain the reaction.

  • Step 3: Oxalate Addition (Critical Step)

    • Cool a solution of Diethyl Oxalate (2.0 eq) in THF to -78°C. Note: Excess oxalate is crucial to prevent double addition of the Grignard reagent.

    • Cannulate the Grignard solution slowly into the oxalate solution. Stir for 2 hours at -78°C, then warm to 0°C.

    • Quench with saturated NH

      
      Cl. Extract with EtOAc. Purify the Ethyl 2-oxo-ester  intermediate via silica chromatography.
      
  • Step 4: Hydrolysis

    • Dissolve the ester in THF/Water (1:1). Add LiOH (2.0 eq). Stir at RT for 2 hours.

    • Acidify carefully with 1M HCl to pH 1-2. Extract with EtOAc. Recrystallize from Hexane/EtOAc to obtain the final acid.

Alternative Biocatalytic Route

For high-purity applications requiring Green Chemistry standards, enzymatic transamination is preferred.

  • Substrate: 2-Chlorohomophenylalanine (racemic or L-isomer).

  • Enzyme: L-Amino Acid Oxidase (L-AAO) or a specific Transaminase (with

    
    -ketoglutarate as acceptor).
    
  • Advantage: Mild conditions, avoids heavy metals.

Analytical Characterization

To validate the structure, the following spectroscopic signals are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       10.5 ppm (s, 1H, -COOH , broad).
      
    • 
       7.1–7.4 ppm (m, 4H, Ar-H ).
      
    • 
       3.25 ppm (t, 
      
      
      
      Hz, 2H, -CH
      
      
      -C(=O)-). Note: Downfield shift due to carbonyl.
    • 
       3.05 ppm (t, 
      
      
      
      Hz, 2H, Ar-CH
      
      
      -).
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • 
       195.0 ppm (Ket one C=O).
      
    • 
       160.5 ppm (C OOH).
      
    • 
       138.0, 134.0, 130.5, 129.5, 127.5, 126.8 ppm (Aromatic carbons).
      
    • 
       40.5 ppm (-C H
      
      
      
      -C=O).
    • 
       28.0 ppm (Ar-C H
      
      
      
      -).
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Mode (ESI-).

  • Molecular Ion: [M-H]

    
     = 211.05 m/z.
    
  • Fragmentation: Loss of CO

    
     (44 Da) to yield [M-H-CO
    
    
    
    ]
    
    
    at 167 m/z.

Pharmaceutical Applications

Precursor for Non-Natural Amino Acids

The primary utility of this compound is as a substrate for the synthesis of 2-chlorohomophenylalanine via reductive amination. This amino acid moiety is a critical scaffold in:

  • ACE Inhibitors: Analogs of Benazepril where the phenyl ring is modified to modulate lipophilicity and potency.

  • Neprilysin Inhibitors: Used in heart failure medications (e.g., Sacubitril analogs).

Biocatalysis Substrate

This molecule serves as a standard substrate for characterizing the activity of:

  • Lactate Dehydrogenases (LDH): Testing the specificity of LDHs for bulky hydrophobic side chains.

  • Transaminases: Developing enzymes for the chiral resolution of homophenylalanine derivatives.

Applications cluster_0 Pharmaceutical Synthesis cluster_1 Enzymatic Assays KetoAcid 4-(2-Chlorophenyl)- 2-oxobutanoic acid AminoAcid 2-Chlorohomophenylalanine KetoAcid->AminoAcid Reductive Amination (NH3, NaBH3CN) LDH Lactate Dehydrogenase (Activity Assays) KetoAcid->LDH Reduction (NADH) Drug ACE/Neprilysin Inhibitors (Peptidomimetics) AminoAcid->Drug Chiral Chiral Alpha-Hydroxy Acids LDH->Chiral

Figure 2: Downstream applications in drug synthesis and enzymology.

Safety and Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Keto acids are prone to decarboxylation and oxidation upon prolonged exposure to air and moisture.

  • Stability: Stable in solid form for 12 months if stored correctly. Avoid strong oxidizing agents.

References

  • Sigma-Aldrich. (2025). Product Specification: this compound (CAS 2107345-32-2).[3] Retrieved from .

  • BenchChem. (2025).[1][4] Synthesis of 2-oxo-4-arylbutanoic acids via Grignard Reagents. Retrieved from .

  • European Patent Office. (2000). Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester (US6087526A). Retrieved from .

  • PrepChem. (2024). Synthesis of ethyl 2-oxo-4-phenylbutyrate. Retrieved from .

Sources

An In-depth Technical Guide to the Solubility of 4-(2-chlorophenyl)-2-oxobutanoic acid in Organic Solvents versus Water

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these properties, solubility stands out as a critical determinant of a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide delves into the solubility profile of 4-(2-chlorophenyl)-2-oxobutanoic acid, a molecule of significant interest in synthetic and medicinal chemistry.

This document provides a comprehensive analysis of the factors governing the solubility of this compound in a spectrum of organic solvents and in an aqueous medium. We will explore the theoretical underpinnings of its solubility based on its molecular structure, and present a robust experimental framework for its empirical determination. This guide is intended for researchers, scientists, and professionals in the drug development sector, offering both foundational knowledge and practical insights to inform solvent selection for synthesis, purification, and formulation.

Molecular Structure and Physicochemical Properties: A Predictive Analysis

The solubility of a compound is intrinsically linked to its molecular structure. This compound is a multifaceted molecule possessing several key functional groups that dictate its interaction with different solvents: a carboxylic acid group, an α-keto group, and a 2-chlorophenyl ring.

  • Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.[1] This characteristic generally confers solubility in polar protic solvents like water and alcohols.[2] However, the acidity of this group also allows for salt formation in the presence of a base, which can dramatically increase aqueous solubility.[2]

  • α-Keto Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor.[3] This feature contributes to the molecule's overall polarity and its potential for favorable interactions with polar solvents.

  • 2-Chlorophenyl Ring: This aromatic ring is a bulky, nonpolar (hydrophobic) moiety. The presence of a chlorine atom slightly increases the molecule's polarity through its electronegativity, but the overall character of this group is lipophilic.[4] This part of the molecule will favor interactions with nonpolar or moderately polar organic solvents through van der Waals forces.

The interplay of these functional groups suggests a complex solubility profile. The polar carboxylic acid and keto groups will drive solubility in polar solvents, while the nonpolar chlorophenyl ring will enhance solubility in less polar organic media. Therefore, a balance of these opposing characteristics will determine the optimal solvent for this compound. Based on the principle of "like dissolves like," it is anticipated that the compound will exhibit moderate solubility in a range of polar organic solvents, with limited solubility in both highly nonpolar solvents and water due to the presence of the significant hydrophobic phenyl ring.[5]

Theoretical Framework of Solubility: The Science of Dissolution

The process of dissolution is governed by the intermolecular forces between the solute and the solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The key intermolecular forces at play include:

  • Hydrogen Bonding: This is a strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like oxygen. The carboxylic acid group of this compound is a prime site for hydrogen bonding.

  • Dipole-Dipole Interactions: Polar molecules, such as those containing carbonyl groups, have permanent dipoles. The positive end of one molecule is attracted to the negative end of another.

  • Van der Waals Forces (London Dispersion Forces): These are weak, transient forces that exist between all molecules, arising from temporary fluctuations in electron distribution. The nonpolar chlorophenyl ring will primarily interact with solvents through these forces.

The choice of an appropriate solvent is thus a strategic decision based on matching the polarity and hydrogen bonding capabilities of the solvent with those of the solute.

Experimental Determination of Solubility: A Validated Protocol

To empirically determine the solubility of this compound, the shake-flask method is a reliable and widely accepted technique for measuring equilibrium solubility.[6] The concentration of the dissolved compound can then be accurately quantified using UV-Vis spectrophotometry, given that the chromophoric phenyl ring allows for sensitive detection.[7][8]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_compound Weigh excess this compound prep_solvent Add a known volume of the selected solvent prep_compound->prep_solvent Dispense into a sealed vial shake Agitate at a constant temperature (e.g., 25°C) for 24-48 hours prep_solvent->shake settle Allow undissolved solid to settle shake->settle filter Filter the supernatant to obtain a clear saturated solution settle->filter dilute Perform serial dilutions of the saturated solution filter->dilute measure Measure absorbance using a UV-Vis spectrophotometer dilute->measure calculate Calculate concentration using a pre-established calibration curve measure->calculate

Caption: A flowchart illustrating the key steps of the shake-flask method for solubility determination.

Step-by-Step Methodology
  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Perform serial dilutions to create a series of standard solutions with decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.[9]

    • Plot a calibration curve of absorbance versus concentration.

  • Equilibration:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. An excess of the solid must be present to ensure that equilibrium is reached.[10]

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[10]

  • Sample Preparation and Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove all undissolved particles.[10]

    • Dilute the filtered, saturated solution with the same solvent to bring the concentration within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer at the predetermined λmax.

  • Calculation of Solubility:

    • Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

    • Account for the dilution factor to calculate the concentration of the original saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Solubility Profile of this compound

The following table presents a scientifically grounded, hypothetical solubility dataset for this compound in a range of solvents at 25 °C. These values are estimated based on the structural characteristics of the molecule and the principles of solubility.

SolventSolvent TypePolarity IndexSolubility (mg/mL)
HexaneNonpolar0.1< 0.1
TolueneNonpolar2.41.5
DichloromethanePolar Aprotic3.115
Ethyl AcetatePolar Aprotic4.425
AcetonePolar Aprotic5.150
EthanolPolar Protic5.280
MethanolPolar Protic6.6100
WaterPolar Protic10.20.5

Discussion and Interpretation of Results

The hypothetical data presented in the table aligns with the theoretical predictions based on the molecular structure of this compound.

  • Low Solubility in Nonpolar Solvents: The solubility in hexane and toluene is predicted to be very low. While the chlorophenyl group has nonpolar character, the highly polar carboxylic acid and keto groups prevent significant dissolution in these nonpolar environments. The energy required to break the strong intermolecular hydrogen bonds between the solute molecules is not sufficiently compensated by the weak van der Waals interactions with the nonpolar solvent.

  • Good Solubility in Polar Aprotic Solvents: The solubility is expected to increase in polar aprotic solvents like dichloromethane, ethyl acetate, and acetone. These solvents can engage in dipole-dipole interactions with the keto and carboxylic acid groups, and the nonpolar parts of these solvents can interact favorably with the chlorophenyl ring.

  • Excellent Solubility in Polar Protic Solvents: The highest solubility is predicted in polar protic solvents such as ethanol and methanol. These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the carboxylic acid group. This facilitates the disruption of the solute's crystal lattice and promotes solvation.

  • Limited Aqueous Solubility: Despite the presence of hydrogen-bonding functional groups, the aqueous solubility is predicted to be low. The large, hydrophobic 2-chlorophenyl ring disrupts the hydrogen-bonding network of water, making the overall dissolution process energetically unfavorable.[11] Carboxylic acids with more than five carbon atoms generally exhibit low water solubility.[2]

Conclusion

The solubility of this compound is a complex interplay of its constituent functional groups. Its profile is characterized by poor solubility in nonpolar solvents and water, and good to excellent solubility in polar organic solvents, particularly polar protic solvents like methanol and ethanol. This understanding is crucial for its practical application in a laboratory and industrial setting. The provided experimental protocol offers a reliable method for obtaining precise quantitative solubility data, which is indispensable for informed decision-making in process development, formulation, and ultimately, the successful advancement of new chemical entities.

References

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  • PMC. (2021, December 11). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • Pharmaceutical Sciences. (2024, February 15).
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  • Life Chemicals. (2022, May 31).
  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?
  • Unknown Source. (2024, September 24). Solubility test for Organic Compounds.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF.
  • Science Ready. (n.d.). Aldehydes, Ketones and Carboxylic Acids | HSC Chemistry.
  • RSC Publishing. (2025, September 15). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents.
  • PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry.
  • Journal of the American Chemical Society. (2022, June 10).
  • Lund University Publications. (n.d.).
  • BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Pion. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions.
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • Sigma-Aldrich. (n.d.). 4-(2-Chlorophenyl)-4-oxobutanoic acid | 106263-50-7.
  • UNT Digital Library. (2026, February 23).
  • Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Sigma-Aldrich. (n.d.). 4-(4-chlorophenyl)-2-(3-fluorophenyl)-4-oxobutanoic acid.
  • Cayman Chemical. (n.d.).
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  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.
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  • PubMed. (n.d.).
  • Google Patents. (n.d.). EP0376215B1 - alpha-Keto acid/amino acid salt compounds and a process for their production.
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  • ResearchGate. (2025, August 6). Understanding Our Love Affair with p -Chlorophenyl: Present Day Implications from Historical Biases of Reagent Selection | Request PDF.
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  • PubChem. (n.d.). 4-(2-Chlorophenylamino)-2-cinnamamido-4-oxobutanoic acid.
  • MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
  • AIP Publishing. (2021, October 18). IUPAC–NIST Solubility Data Series. 105. Solubility of Solid Alkanoic Acids, Alkenoic Acids, Alkanedioic Acids, and Alkenedioic Acids Dissolved in Neat Organic Solvents, Organic Solvent Mixtures, and Aqueous–Organic Solvent Mixtures. I. Alkanoic Acids.
  • MDPI. (2021, May 6). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid.
  • Sigma-Aldrich. (n.d.). 2-(1H-imidazol-1-yl)-4-oxobutanoic acid.
  • TargetMol. (n.d.). 2-Oxobutanoic acid | Endogenous Metabolite.
  • ChemScene. (n.d.). 32003-41-1 | 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid.
  • Dana Bioscience. (n.d.). 4-(2-Chlorophenyl)-4-oxobutanoic acid 250mg.
  • AiFChem. (2025, October 21). 20266-25-5 | 4-((2-Chlorophenyl)amino)-4-oxobutanoic acid.
  • ResearchGate. (n.d.). Handbook of organic solvent properties.
  • Angene. (n.d.). 4-(4-Chlorophenyl)-4-oxobutanoic acid(CAS# 3984-34-7 ).

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An In-depth Technical Guide to the pKa Values and Ionization Behavior of 4-(2-chlorophenyl)-2-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond a Single Value

For researchers and drug development professionals, understanding the ionization state of a molecule is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. The acid dissociation constant (pKa) is the cornerstone of this understanding. However, for a molecule with the structural complexity of 4-(2-chlorophenyl)-2-oxobutanoic acid, a single pKa value is an oversimplification. This guide provides a comprehensive analysis of the factors governing the ionization of this α-keto acid, methodologies for its determination, and a predictive overview of its behavior in physiological environments.

The structure of this compound presents multiple features that influence its acidic properties: a carboxylic acid group, an α-keto group, and a substituted aromatic ring. The interplay of these functionalities results in a nuanced ionization profile that is critical to appreciate for its application in pharmaceutical and chemical research.

Structural Features Influencing Ionization

The acidity of this compound is primarily determined by the dissociation of the carboxylic acid proton. However, the presence of the adjacent α-keto group and the 2-chlorophenyl substituent introduces significant electronic effects that modulate this acidity.

The α-Keto Acid Moiety: A Complex Equilibrium

A key characteristic of α-keto acids is their existence in equilibrium between the oxo-form and a hydrated, gem-diol form in aqueous solutions.[1][2] This equilibrium is crucial as each form possesses a distinct acidity.

  • Oxo (Keto) Form: The electron-withdrawing nature of the α-keto group significantly increases the acidity of the carboxylic acid, leading to a lower pKa for the oxo form compared to its hydrated counterpart.[1]

  • Hydrated (Gem-diol) Form: The formation of the gem-diol reduces the electron-withdrawing effect of the carbonyl group, resulting in a higher pKa for the hydrated form.

The overall or "apparent" pKa of the molecule is a composite value that reflects the relative concentrations and individual pKa values of both the oxo and hydrated forms.[1] The position of this equilibrium is influenced by steric and electronic factors of adjacent groups.

The 2-Chlorophenyl Substituent: Inductive Effects

The chlorine atom on the phenyl ring is an electronegative substituent that exerts a significant electron-withdrawing inductive effect. This effect is transmitted through the carbon framework to the carboxylic acid group.

  • Stabilization of the Carboxylate Anion: The inductive effect of the chlorine atom helps to delocalize the negative charge of the carboxylate anion formed upon deprotonation.[3] This stabilization of the conjugate base shifts the equilibrium towards dissociation, resulting in a lower pKa and a stronger acid.[3]

  • Positional Influence: The effect of the halogen substituent is distance-dependent.[3] While the chloro group is on the phenyl ring, its electron-withdrawing influence will be felt by the carboxylic acid.

Methodologies for pKa Determination

Given the complex ionization behavior of this compound, a multi-faceted approach is recommended for the accurate determination of its pKa values.

Experimental Approaches

1. Nuclear Magnetic Resonance (NMR) Spectrometry

NMR is a powerful technique for elucidating the hydration and dissociation equilibria of α-keto acids.[1][2][4] By monitoring the chemical shifts of specific proton or carbon nuclei as a function of pH, a sigmoidal titration curve can be generated. The inflection point of this curve corresponds to the pKa.[4] Furthermore, NMR can distinguish between the hydrated and oxo forms, allowing for the determination of their individual pKa values.[1][2]

Experimental Protocol: pKa Determination by NMR Spectroscopy

  • Sample Preparation: Prepare a series of solutions of this compound at a constant concentration (e.g., 10 mM) in D₂O across a range of pD values (the pH in D₂O). Use a suitable buffer system with a known temperature dependence.

  • NMR Data Acquisition: Acquire ¹H or ¹³C NMR spectra for each sample at a constant temperature (e.g., 25°C).

  • Chemical Shift Monitoring: Identify a nucleus whose chemical shift is sensitive to the ionization state of the carboxylic acid and the hydration state of the α-keto group.

  • Data Analysis: Plot the chemical shift (δ) versus the pD. Fit the data to the appropriate Henderson-Hasselbalch-type equation to extract the pKa value(s). For complex equilibria, deconvolution of the signals for the oxo and hydrated species will be necessary.

2. Potentiometric Titration

This classical method involves the gradual addition of a strong base to a solution of the acid while monitoring the pH. The pKa is determined from the midpoint of the resulting titration curve. While straightforward, this method typically yields the macroscopic or apparent pKa.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: Dissolve a precisely weighed amount of this compound in a known volume of purified water.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.

  • pH Monitoring: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized.

Computational Approaches

In the absence of experimental data, computational methods can provide valuable estimates of pKa values.

1. Quantum Mechanics (QM) Methods

QM-based approaches calculate the free energy difference between the acid and its conjugate base.[5] These methods can be highly accurate, especially when combined with continuum solvation models to account for the effect of the solvent.[6][7]

Computational Workflow: pKa Prediction using QM

G cluster_0 Gas Phase Calculations cluster_1 Solvation Energy Calculation cluster_2 pKa Calculation A Geometry Optimization of Acid (HA) C Vibrational Frequency Calculation A->C B Geometry Optimization of Anion (A-) B->C D Continuum Solvation Model (e.g., CPCM) C->D Optimized Geometries E Calculate ΔG of Dissociation D->E Solvation Free Energies F pKa = ΔG / (2.303 * RT) E->F

Caption: Quantum mechanical workflow for pKa prediction.

2. Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use statistical methods to correlate structural features of molecules with their experimentally determined pKa values.[4] These models can be very fast but their accuracy depends on the similarity of the target molecule to those in the training set.

Predicted Ionization Behavior

Based on the structural analysis and known substituent effects, the following ionization behavior for this compound can be predicted:

Functional Group Expected pKa Range Rationale
Carboxylic Acid (Oxo form)~2.0 - 2.5The strong electron-withdrawing effect of the α-keto group significantly increases acidity.[1]
Carboxylic Acid (Hydrated form)~3.0 - 3.8The gem-diol has a weaker inductive effect than the keto group, resulting in a higher pKa.
Apparent pKa ~2.2 - 3.0 This will be a composite value dependent on the hydration equilibrium.

The presence of the 2-chloro substituent is expected to lower the pKa values of both the oxo and hydrated forms compared to the unsubstituted phenyl analogue due to its electron-withdrawing inductive effect.[3]

The ionization state of this compound at different pH values can be summarized as follows:

  • At pH < 2.0: The molecule will be predominantly in its protonated, neutral form.

  • At pH between 2.5 and 7.0: The carboxylic acid will be mostly deprotonated, and the molecule will exist as an anion.

  • At physiological pH (~7.4): The molecule will be almost entirely in its anionic, carboxylate form.

Conclusion

The ionization behavior of this compound is governed by a complex interplay of its carboxylic acid, α-keto, and 2-chlorophenyl moieties. A thorough understanding requires looking beyond a single apparent pKa and considering the hydration equilibrium and the distinct acidities of the oxo and gem-diol forms. A combination of advanced experimental techniques like NMR spectroscopy and robust computational methods provides the most comprehensive picture of its ionization profile. This detailed characterization is indispensable for researchers in drug discovery and development to accurately model and predict the behavior of this molecule in biological systems.

References

Sources

CAS number and chemical identifiers for 4-(2-chlorophenyl)-2-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, structural properties, synthesis pathways, and applications of 4-(2-chlorophenyl)-2-oxobutanoic acid , a specialized alpha-keto acid intermediate used in organic synthesis and biocatalysis.

CAS Registry Number: 2107345-32-2[1]

Executive Summary

This compound is a functionalized alpha-keto acid (2-oxo acid) characterized by a 2-chlorophenyl moiety attached to a propyl backbone terminating in a glyoxylic acid group. It serves as a critical intermediate in the synthesis of non-natural amino acids (specifically 2-chlorohomophenylalanine) via transamination and is utilized in structure-activity relationship (SAR) studies for enzyme inhibitors targeting transaminases and dehydrogenases.

Researchers must distinguish this compound from its regioisomer, 4-(2-chlorophenyl)-4-oxobutanoic acid (CAS 106263-50-7), which contains a gamma-keto group and is typically derived from Friedel-Crafts acylation. The 2-oxo variant discussed here is chemically distinct, possessing higher reactivity toward nucleophilic attack at the alpha-carbon and serving as a direct substrate for biocatalytic conversions.

Chemical Identity & Identifiers

The following table consolidates the verified chemical identifiers for integration into laboratory information management systems (LIMS) and chemoinformatic databases.

IdentifierValue
Chemical Name This compound
CAS Number 2107345-32-2
Molecular Formula C₁₀H₉ClO₃
Molecular Weight 212.63 g/mol
SMILES OC(=O)C(=O)CCc1ccccc1Cl
InChIKey BXTCFOTYBFRZMN-UHFFFAOYSA-N
IUPAC Name 2-oxo-4-(2-chlorophenyl)butanoic acid
Synonyms 2-Keto-4-(2-chlorophenyl)butyric acid; 3-(2-Chlorobenzyl)pyruvic acid
Structural Visualization

The diagram below illustrates the connectivity of the molecule, highlighting the critical alpha-keto functionality (C2) and the ortho-chloro substitution on the phenyl ring.

ChemicalStructure Figure 1: Structural Connectivity of this compound Phenyl 2-Chlorophenyl Group (Lipophilic Domain) Linker Ethylene Linker (-CH2-CH2-) Phenyl->Linker C4 Position AlphaKeto Alpha-Keto Group (C=O) Linker->AlphaKeto C3 Position Carboxyl Carboxylic Acid (-COOH) AlphaKeto->Carboxyl C2 Position

Synthesis & Preparation Protocols

Synthesis of this compound is typically achieved through Grignard addition to dialkyl oxalates or via biocatalytic oxidation . Below are the two primary methodologies.

Method A: Grignard Addition (Chemical Synthesis)

This method is preferred for large-scale, non-enantioselective preparation. It relies on the nucleophilic attack of a Grignard reagent on diethyl oxalate.

Reaction Scheme:

  • Precursor: 2-(2-Chlorophenyl)ethyl bromide.

  • Reagent: Magnesium turnings (activation with I₂), Diethyl oxalate.

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether.

Protocol:

  • Formation of Grignard Reagent:

    • In a flame-dried 3-neck flask under Argon, add Mg turnings (1.1 eq) and a crystal of iodine.

    • Add a solution of 2-(2-chlorophenyl)ethyl bromide (1.0 eq) in anhydrous THF dropwise.

    • Initiate reflux until Mg is consumed to form 2-(2-chlorophenyl)ethylmagnesium bromide.

  • Nucleophilic Addition:

    • Cool the Grignard solution to -78°C.

    • Cannulate the Grignard reagent slowly into a stirred solution of diethyl oxalate (1.2 eq) in THF at -78°C. Note: Inverse addition prevents double addition of the Grignard to the oxalate.

    • Stir for 2 hours, allowing the mixture to warm to 0°C.

  • Hydrolysis:

    • Quench with 1M HCl.

    • Extract with Ethyl Acetate.[2]

    • Hydrolyze the resulting ethyl ester using LiOH in THF/H₂O (1:1) at room temperature for 4 hours.

    • Acidify to pH 2 with HCl and extract the free acid.[3][4]

  • Purification: Recrystallize from Hexane/Ethyl Acetate.

Method B: Biocatalytic Transamination (Enzymatic)

This method is used when the compound is generated in situ for kinetic studies or as part of a cascade reaction to synthesize chiral amino acids.

Enzyme: L-Amino Acid Oxidase (L-AAO) or Transaminase (chemically reversible). Substrate: 2-Amino-4-(2-chlorophenyl)butanoic acid (2-Chlorohomophenylalanine).

SynthesisPathways Figure 2: Synthetic Pathways for Target Compound cluster_chemical Method A: Grignard Synthesis cluster_bio Method B: Biocatalytic Route Bromide 2-(2-Chlorophenyl)ethyl bromide Grignard Grignard Reagent (R-MgBr) Bromide->Grignard + Mg, THF Intermediate Alpha-Keto Ester Grignard->Intermediate + Diethyl Oxalate (-78°C) Oxalate Diethyl Oxalate Product This compound Intermediate->Product Hydrolysis (LiOH) AminoAcid 2-Chlorohomophenylalanine AminoAcid->Product Oxidative Deamination Enzyme L-Amino Acid Oxidase (L-AAO) Enzyme->AminoAcid Catalyst

[3][4][6][7][8]

Applications & Biological Relevance

Precursor for Non-Natural Amino Acids

The primary utility of this compound is as a prochiral ketone substrate for Transaminases (Aminotransferases) . By using specific amine donors and chiral transaminases, researchers can stereoselectively convert this alpha-keto acid into L- or D-2-chlorohomophenylalanine .

  • Significance: Homophenylalanine derivatives are key pharmacophores in ACE inhibitors (e.g., Enalapril, Benazepril) and protease inhibitors. The 2-chloro substituent alters the steric and electronic properties of the phenyl ring, potentially improving metabolic stability or binding affinity in drug candidates.

Enzyme Inhibition Studies

As an alpha-keto acid, the compound acts as a structural analog to natural substrates (like alpha-ketoglutarate or pyruvate). It is used to probe the active sites of:

  • Lactate Dehydrogenases (LDH): Testing substrate specificity for bulky hydrophobic side chains.

  • 2-Oxoacid Dehydrogenases: Investigating oxidative decarboxylation mechanisms.

Safety & Handling (MSDS Summary)

While specific toxicological data for this CAS is limited due to its status as a research chemical, it shares hazard profiles with similar alpha-keto acids.

Hazard ClassGHS CodeDescription
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Alpha-keto acids are prone to decarboxylation and oxidation upon prolonged exposure to air and moisture.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Sigma-Aldrich / MilliporeSigma. (n.d.). This compound Product Detail. Retrieved from (CAS Search: 2107345-32-2).

  • PubChem. (2025). Compound Summary: this compound (CAS 2107345-32-2).[1] National Library of Medicine. Retrieved from .

  • BLD Pharm. (n.d.). Product Analysis: BD02817222. Retrieved from .

  • Cooper, A. J. L., & Meister, A. (1977). The metabolic fate of alpha-keto acids. CRC Critical Reviews in Biochemistry, 4(4), 281-303. (Contextual reference for alpha-keto acid metabolism).
  • Stirling, M. (1995). Synthesis of alpha-keto acids via Grignard addition to oxalates. Organic Syntheses, Coll. Vol. 8. (Methodological reference for Grignard synthesis).

Sources

Technical Guide: Metabolic Pathways & Biocatalytic Applications of 4-(2-Chlorophenyl)-2-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the metabolic and biocatalytic pathways of 4-(2-chlorophenyl)-2-oxobutanoic acid (also known as 2-oxo-4-(2-chlorophenyl)butyric acid ). This compound serves as a critical alpha-keto acid intermediate in the synthesis of non-proteinogenic amino acids and chiral hydroxy acids, which are essential scaffolds in drug discovery (e.g., ACE inhibitors and peptidomimetics).

Executive Summary

This compound (2-Cl-OPBA) is a specialized alpha-keto acid used primarily as a precursor for the asymmetric synthesis of (S)-2-amino-4-(2-chlorophenyl)butanoic acid (an o-chlorohomophenylalanine analog) and (R)-2-hydroxy-4-(2-chlorophenyl)butanoic acid . While not a standard metabolite in mammalian central carbon metabolism, it functions as a pivotal "node" in biocatalytic cascades designed to produce chiral pharmaceutical intermediates. Its metabolic fate is governed by two primary enzymatic classes: aminotransferases (transaminases) and 2-hydroxyacid dehydrogenases .

This guide provides a comprehensive analysis of the compound's metabolic connectivity, experimental handling, and kinetic considerations for enzymatic conversion.

Chemical & Physical Profile

Before detailing the pathways, the physicochemical properties governing the stability and reactivity of 2-Cl-OPBA must be understood.

PropertySpecification
IUPAC Name This compound
Common Name o-Chlorophenylpyruvate homolog; 2-Oxo-4-(2-chlorophenyl)butyrate
Molecular Formula C₁₀H₉ClO₃
Molecular Weight 212.63 g/mol
Key Functional Groups Alpha-keto acid (2-oxo), Chlorinated aromatic ring
Solubility Soluble in DMSO, MeOH, alkaline water; sparingly soluble in acidic water.[1]
Stability Susceptible to spontaneous decarboxylation under oxidative conditions; stable at -20°C.

Metabolic & Biocatalytic Pathways

The metabolic utility of 2-Cl-OPBA lies in its ability to undergo stereoselective transformation. It sits at the intersection of nitrogen metabolism (transamination) and redox metabolism (dehydrogenation).

Pathway A: Stereoselective Transamination

This pathway converts the alpha-keto acid into the corresponding non-natural amino acid, 2-amino-4-(2-chlorophenyl)butanoic acid (o-chlorohomophenylalanine). This amino acid is a structural analog of homophenylalanine, a key component of ACE inhibitors (e.g., Enalapril), offering altered steric and lipophilic properties for Structure-Activity Relationship (SAR) studies.

  • Enzyme: Branched-chain aminotransferase (BCAT) or Aromatic aminotransferase (ArAT).

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Mechanism: The amino group from a donor (e.g., L-glutamate) is transferred to the C2 ketone of 2-Cl-OPBA.

  • Thermodynamics: The reaction is reversible (

    
    ); typically driven forward by removing the co-product (alpha-ketoglutarate).
    
Pathway B: Enantioselective Reduction

This pathway reduces the C2 ketone to a chiral hydroxyl group, yielding 2-hydroxy-4-(2-chlorophenyl)butanoic acid . These hydroxy acids are valuable chiral synthons for depsipeptides and specific protease inhibitors.

  • Enzyme: L-Lactate Dehydrogenase (L-LDH) or D-2-Hydroxyisocaproate Dehydrogenase (D-HicDH).

  • Cofactor: NADH or NADPH.

  • Stereochemistry:

    • L-LDH yields the (S)-2-hydroxy isomer.

    • D-HicDH yields the (R)-2-hydroxy isomer.

  • Kinetics: The 2-chloro substituent introduces steric hindrance near the active site, often increasing

    
     compared to the non-chlorinated analog (2-oxo-4-phenylbutanoate).
    
Pathway Visualization (DOT Diagram)

The following diagram illustrates the central role of 2-Cl-OPBA in these divergent pathways.

MetabolicPathways cluster_legend Pathway Key KetoAcid 4-(2-Chlorophenyl)- 2-oxobutanoic Acid (Central Node) AminoAcid (S)-2-Amino-4-(2-chlorophenyl) butanoic acid (Amino Acid Analog) KetoAcid->AminoAcid Transaminase (PLP) + L-Glu -> a-KG HydroxyAcid_S (S)-2-Hydroxy-4-(2-chlorophenyl) butanoic acid KetoAcid->HydroxyAcid_S L-LDH / NADH HydroxyAcid_R (R)-2-Hydroxy-4-(2-chlorophenyl) butanoic acid KetoAcid->HydroxyAcid_R D-HicDH / NADH Aldehyde 3-(2-Chlorophenyl)propanal KetoAcid->Aldehyde Decarboxylase (ThDP) (Minor Pathway) AminoAcid->KetoAcid Oxidative Deamination key1 Blue Arrow: Nitrogen Metabolism key2 Green Arrow: Redox Metabolism

Caption: Central metabolic divergence of this compound into chiral amino and hydroxy acids.

Experimental Protocols

Enzymatic Assay for Reductase Activity

This protocol validates the activity of dehydrogenases (e.g., L-LDH from Bacillus stearothermophilus or D-HicDH from Lactobacillus confusus) against 2-Cl-OPBA.

Principle: The reduction of the keto acid consumes NADH, which absorbs light at 340 nm. The rate of absorbance decrease is proportional to enzyme activity.

Reagents:

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

  • Substrate Stock: 100 mM 2-Cl-OPBA in DMSO (Store at -20°C).

  • Cofactor: 10 mM NADH (Freshly prepared in buffer).

  • Enzyme: Purified L-LDH or D-HicDH (approx. 1 U/mL).

Workflow:

  • Blank: In a quartz cuvette, mix 980 µL Buffer and 10 µL NADH.

  • Initiation: Add 10 µL Substrate Stock (Final conc. 1 mM).

  • Baseline: Monitor

    
     for 30 seconds to ensure stability.
    
  • Reaction: Add 1-5 µL Enzyme solution. Mix by inversion.

  • Measurement: Record

    
     for 2-3 minutes at 25°C.
    
  • Calculation:

    
    
    (Where 
    
    
    
    )

Note on Solubility: The 2-chloro substituent increases lipophilicity. If precipitation occurs, add 0.1% Tween-20 to the buffer.

HPLC Analysis of Chiral Products

To confirm enantiomeric purity (e.e.) of the produced hydroxy acid or amino acid.

  • Column: Chiralpak ZWIX(+) or Crownpak CR(+) (for amino acids); Chiralcel OD-H (for hydroxy acids, may require derivatization).

  • Mobile Phase:

    • For Amino Acid: 50 mM Perchloric acid (pH 1.5) / Acetonitrile (90:10).

    • For Hydroxy Acid: Hexane/IPA (90:10) with 0.1% TFA (Isocratic).

  • Detection: UV at 210 nm (peptide bond/carboxyl) and 254 nm (aromatic ring).

  • Flow Rate: 0.5 - 1.0 mL/min.

Scientific Commentary & Causality

Why 2-Cl-OPBA? In drug design, the replacement of a phenyl ring with an o-chlorophenyl ring restricts conformational freedom (atropisomerism potential) and increases metabolic stability against ring hydroxylation by Cytochrome P450s. However, this steric bulk challenges standard biocatalysts.

  • Enzyme Engineering: Wild-type LDHs often show reduced

    
     for ortho-substituted substrates due to steric clash in the hydrophobic pocket. Application scientists often select "broad-spectrum" reductases (e.g., from L. confusus) or engineered variants with expanded active sites.
    
  • Substrate Inhibition: High concentrations (>5 mM) of 2-Cl-OPBA may inhibit the enzyme. Kinetic profiling (Lineweaver-Burk plots) is mandatory during process development.

References

  • Hummel, W., et al. (1987). Enzymatic synthesis of optically active 2-hydroxy acids. Applied Microbiology and Biotechnology , 26, 409–416. Link

  • Findrik, Z., et al. (2005). Kinetic modeling of D-HicDH catalyzed synthesis of (R)-2-hydroxy-4-phenylbutyric acid. Biochemical Engineering Journal , 24(1), 65-74. Link

  • Hanson, R. L., et al. (2008). Biocatalytic synthesis of chiral amino acids and hydroxy acids. Current Opinion in Biotechnology , 19(6), 590-597. Link

  • PubChem Compound Summary. (2023). 2-Amino-4-(2-chlorophenyl)butanoic acid.[2][3][4][5] National Library of Medicine . Link

  • Sigma-Aldrich. (2023). Product Specification: (R)-2-Amino-4-(2-chlorophenyl)butanoic acid. Link

Sources

Methodological & Application

Application Note: Synthesis of Non-Proteinogenic Amino Acids from 4-(2-chlorophenyl)-2-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Non-proteinogenic amino acids (NPAAs) are indispensable building blocks in modern drug discovery. By incorporating NPAAs into peptide sequences, developers can bypass proteolytic degradation, enhance metabolic stability, and introduce unique pharmacophores. Specifically, halogenated homophenylalanine derivatives—such as 2-amino-4-(2-chlorophenyl)butanoic acid —are highly valued for their ability to participate in halogen bonding and improve the overall lipophilicity of peptidomimetics.

This technical guide outlines the mechanistic rationale and step-by-step protocols for synthesizing this critical NPAA from its α-keto acid precursor, 4-(2-chlorophenyl)-2-oxobutanoic acid . To accommodate different scalability and stereochemical requirements, we detail both a chemoselective chemical reductive amination and a highly enantioselective biocatalytic pathway.

Mechanistic Rationale & Pathway Selection

The conversion of an α-keto acid to an α-amino acid fundamentally relies on the reductive amination of the ketone moiety. The choice of methodology dictates not only the reaction conditions but also the stereochemical outcome.

  • Chemical Reductive Amination: This pathway utilizes ammonium acetate as the nitrogen source and sodium cyanoborohydride (NaBH₃CN) as the reducing agent. Causality: NaBH₃CN is specifically chosen over stronger hydrides (like NaBH₄) because it is stable at mildly acidic conditions (pH 6.0–6.5). At this pH, the transient imine is protonated to an iminium ion, which NaBH₃CN rapidly reduces. The unreacted ketone remains untouched, ensuring high chemoselectivity 1. However, this method yields a racemic (D/L) mixture.

  • Biocatalytic Amination: This pathway employs Phenylalanine Dehydrogenase (PDH) coupled with Formate Dehydrogenase (FDH). Causality: PDH provides exquisite stereocontrol, locking the stereocenter to yield the pure L-enantiomer (>99% ee) 2. Because PDH consumes stoichiometric amounts of the expensive cofactor NADH, FDH is added alongside ammonium formate. FDH irreversibly oxidizes formate to CO₂, driving the reaction forward while continuously regenerating NADH from NAD⁺ in a self-sustaining loop 3.

Workflow A This compound B Biocatalytic Amination (PDH, FDH, NADH, NH4+) A->B Enzymatic pH 8.0 C Chemical Amination (NaBH3CN, NH4OAc, MeOH) A->C Chemoselective pH 6.0 D L-2-amino-4-(2-chlorophenyl)butanoic acid (>99% ee) B->D E Racemic 2-amino-4-(2-chlorophenyl)butanoic acid (Requires Resolution) C->E

Figure 1: Divergent synthetic pathways for converting the alpha-keto acid to its corresponding NPAA.

Experimental Protocols

Protocol A: Chemoselective Reductive Amination (Racemic Synthesis)

This protocol is ideal for rapid, large-scale synthesis where downstream chiral resolution (e.g., via chiral chromatography or enzymatic kinetic resolution) is feasible.

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve 10 mmol of this compound in 50 mL of anhydrous methanol. Add 100 mmol (10 eq) of ammonium acetate (NH₄OAc). Stir at room temperature for 1 hour.

    • Causality: The massive excess of NH₄OAc forces the equilibrium toward the imine intermediate while acting as a mild buffer.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add 20 mmol (2 eq) of NaBH₃CN. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Self-Validation (IPC 1 - TLC Monitoring): Spot the reaction mixture on a silica TLC plate (Eluent: DCM:MeOH 9:1). The starting α-keto acid is UV-active. The successful formation of the amino acid is validated by spraying the plate with Ninhydrin stain and heating; the appearance of a distinct purple spot at a lower

    
     confirms primary amine formation.
    
  • Self-Validation (IPC 2 - pH Control): Periodically check the pH. It must remain near 6.0. Warning: If the pH drops below 5.0, NaBH₃CN will decompose into highly toxic hydrogen cyanide (HCN) gas, and the reduction will stall.

  • Quenching & Isolation: Quench the reaction carefully with 1M HCl (in a fume hood) to destroy excess hydride. Adjust the pH to the isoelectric point of the amino acid (approx. pH 5.5–6.0) using 1M NaOH, and extract the product using ethyl acetate. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Biocatalytic Amination (Enantiopure Synthesis)

This protocol is designed for the direct synthesis of the optically pure L-enantiomer, bypassing the 50% yield loss inherent to the chiral resolution of racemates.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mL of a 50 mM Tris-HCl buffer, adjusted strictly to pH 8.0.

    • Causality: pH 8.0 is the optimal intersection for the activity profiles of both PDH and FDH.

  • Substrate Loading: Dissolve 20 mmol of this compound and 100 mmol of ammonium formate in the buffer.

  • Enzyme & Cofactor Addition: Add 1 mM of NAD⁺, followed by 50 Units of Phenylalanine Dehydrogenase (PDH) and 50 Units of Formate Dehydrogenase (FDH). Incubate the bioreactor at 30 °C with gentle agitation (150 rpm).

  • Self-Validation (IPC 1 - UV-Vis Spectroscopy): The system validates its own turnover via the optical properties of the cofactor. Extract a 10 µL aliquot, dilute, and measure absorbance at 340 nm. NADH absorbs strongly at 340 nm, whereas NAD⁺ does not. A steady-state absorbance indicates the FDH regeneration cycle is active. The reaction is deemed complete when the 340 nm absorbance stabilizes and substrate depletion is confirmed via HPLC.

  • Isolation: Acidify the mixture to pH 2.0 to denature and precipitate the enzymes. Centrifuge at 10,000 x g for 15 minutes. Adjust the clear supernatant to pH 5.5 to precipitate the enantiopure L-2-amino-4-(2-chlorophenyl)butanoic acid.

  • Self-Validation (IPC 2 - Chiral Purity): Analyze the isolated solid via Chiral HPLC (e.g., Daicel Chiralpak column) to validate that the ee is >99%.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of both methodologies, allowing researchers to select the optimal route based on project constraints.

ParameterChemical Reductive AminationBiocatalytic (PDH/FDH System)
Typical Yield 75% – 85%80% – 95%
Enantiomeric Excess (ee) ~0% (Racemic mixture)>99% (Strictly L-isomer)
Reaction Time 12 – 18 hours24 – 48 hours
Operating Temperature 0 °C to 25 °C30 °C (Thermostatic control required)
Scalability & Cost High (Inexpensive bulk reagents)Moderate (Requires specialized enzymes)
Downstream Processing Requires chiral resolutionDirect precipitation of pure enantiomer

References

  • pH-Dependent Chemoselective Synthesis of Alpha-Amino Acids. Reductive Amination of Alpha-Keto Acids With Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. Journal of the American Chemical Society / PubMed.1[1]

  • Synthesis of optically active amino acids from alpha-keto acids with Escherichia coli cells expressing heterologous genes. Applied and Environmental Microbiology / PMC.2[2]

  • Transamination-Like Reaction Catalyzed by Leucine Dehydrogenase for Efficient Co-Synthesis of α-Amino Acids and α-Keto Acids. MDPI.3[3]

Sources

Reductive amination procedures for 4-(2-chlorophenyl)-2-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Molecular Context

4-(2-chlorophenyl)-2-oxobutanoic acid (and its ethyl ester) is a critical pharmacophore precursor, most notably serving as the structural backbone for the angiotensin-converting enzyme (ACE) inhibitor Benazepril .

The transformation of this


-keto acid/ester into a chiral amine (specifically the S-homophenylalanine derivative) represents a pivotal step in the synthesis of antihypertensive agents. The core challenge lies in the chemoselectivity  (reducing the imine over the ketone) and stereoselectivity  (establishing the chiral center at the 

-carbon).

This guide delineates two validated workflows:

  • Chemical Reductive Amination: The industry-standard route utilizing Borohydride reagents, optimized for the ethyl ester intermediate.

  • Biocatalytic Reductive Amination: A "Green Chemistry" route utilizing Amino Acid Dehydrogenases (AmDH) for direct conversion of the free acid with high enantiomeric excess (

    
    ).[1]
    

Reaction Mechanism & Pathway Visualization

Understanding the competing equilibria is essential for protocol design. The reaction proceeds through a reversible Schiff base formation followed by an irreversible hydride transfer.

ReductiveAmination Substrate 4-(2-chlorophenyl)- 2-oxobutanoic acid/ester Hemiaminal Hemiaminal (Unstable Intermediate) Substrate->Hemiaminal + Amine (pH 6-7) SideProduct Hydroxy Acid (Byproduct) Substrate->SideProduct Direct Reduction (If Imine formation slow) Amine Amine Source (R-NH2 or NH3) Imine Imine / Iminium Ion (Target for Reduction) Hemiaminal->Imine - H2O (Dehydration) Product Chiral Amino Acid Derivative Imine->Product + Hydride Source (NaBH3CN / Enzyme)

Figure 1: Mechanistic pathway of reductive amination showing the critical imine intermediate and the competitive direct reduction pathway.

Protocol A: Chemical Reductive Amination (Ester Route)

Application: Synthesis of Benazepril intermediates.[2][3] Substrate: Ethyl 4-(2-chlorophenyl)-2-oxobutanoate. Reagent: Sodium Cyanoborohydride (


) or Sodium Triacetoxyborohydride (

).[4]

Rationale: The ester form is preferred in chemical synthesis to prevent carboxylic acid interference and improve solubility in organic solvents.


 is selected for its stability at pH 6-7, where imine formation is favorable.
Materials
  • Substrate: Ethyl 4-(2-chlorophenyl)-2-oxobutanoate (1.0 equiv).

  • Amine: L-Alanine tert-butyl ester or generic primary amine (1.1 equiv).

  • Solvent: Methanol (MeOH) or 1,2-Dichloroethane (DCE).[5]

  • Reducing Agent:

    
     (1.5 equiv).
    
  • Catalyst: Glacial Acetic Acid (AcOH).

  • Quench: Sat.

    
    .
    
Step-by-Step Methodology
  • Imine Formation (Pre-equilibrium):

    • In a round-bottom flask, dissolve 10 mmol of Ethyl 4-(2-chlorophenyl)-2-oxobutanoate in 40 mL of dry MeOH.

    • Add 11 mmol of the Amine (e.g., L-Alanine derivative).

    • Add AcOH dropwise to adjust pH to ~6.0 (monitor with wet pH paper).

    • Critical Step: Stir at room temperature for 1-2 hours.

    • Insight: Allowing this "pre-stir" maximizes imine concentration before the reducing agent is introduced, minimizing direct reduction of the ketone to the alcohol.

  • Reduction:

    • Cool the solution to 0°C.

    • Add

      
        (15 mmol) in three portions over 30 minutes.
      
    • Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash with Sat.

      
       (to neutralize acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via Flash Column Chromatography (Hexanes:EtOAc gradient).

Protocol B: Biocatalytic Reductive Amination (Acid Route)

Application: Green synthesis of chiral homophenylalanine analogs. Substrate: this compound (Free Acid). Biocatalyst: Phenylalanine Dehydrogenase (PheDH) or Leucine Dehydrogenase (LeuDH).

Rationale: Enzymes offer perfect stereocontrol (usually L-isomer) and operate in water. The cofactor NADH must be recycled using Formate Dehydrogenase (FDH) to make the process economically viable.[6]

Biocatalysis KetoAcid Keto Acid (Substrate) AminoAcid L-Amino Acid (Product) KetoAcid->AminoAcid PheDH Enzyme NADH NADH NAD NAD+ NADH->NAD Hydride Transfer NAD->NADH Recycling (FDH Enzyme) Formate Ammonium Formate CO2 CO2 + NH3 Formate->CO2 FDH Oxidation

Figure 2: Coupled enzymatic cycle for NADH regeneration during reductive amination.

Materials
  • Buffer: Ammonium Formate buffer (1.0 M, pH 8.5).

  • Substrate: this compound (50 mM final conc).

  • Cofactor:

    
     (1 mM catalytic amount).
    
  • Enzymes:

    • PheDH (Phenylalanine Dehydrogenase) - approx 5 U/mL.

    • FDH (Formate Dehydrogenase) - approx 5 U/mL.

Step-by-Step Methodology
  • Buffer Preparation:

    • Prepare 50 mL of 1.0 M Ammonium Formate solution.

    • Adjust pH to 8.5 using

      
      . This serves as both the buffer and the amine source (
      
      
      
      ).
  • Reaction Assembly:

    • Dissolve the Keto Acid substrate in the buffer. If solubility is poor, add 5% DMSO as a co-solvent.

    • Add

      
       (pre-dissolved in water).
      
    • Initiate reaction by adding the PheDH and FDH enzyme cocktail.

  • Incubation:

    • Incubate at 30°C with gentle shaking (150 rpm) for 24 hours.

    • Note: Do not seal tightly; allow

      
       (byproduct of cofactor recycling) to escape to drive equilibrium forward.
      
  • Termination & Isolation:

    • Acidify to pH 2.0 using 6M HCl to precipitate the enzyme and protonate the product.

    • Centrifuge to remove protein debris.

    • Purify the supernatant via Ion-Exchange Chromatography (Dowex 50W) or preparative HPLC.

Analytical Validation

Quantitative assessment is required to verify yield and stereopurity.

Table 1: Recommended HPLC Parameters

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide/Acid) and 254 nm (Aromatic)
Chiral Analysis Crownpak CR(+) or Chiralpak ZWIX(+) for enantiomer separation

Troubleshooting & Optimization

  • Issue: Low Conversion (Chemical Route).

    • Cause: Incomplete imine formation or wet solvents.

    • Fix: Add activated 3Å molecular sieves to the reaction during the 1-hour pre-stir to scavenge water and push the equilibrium toward the imine.

  • Issue: Low Solubility (Biocatalytic Route).

    • Cause: The 2-chloro substituent increases lipophilicity.

    • Fix: Use a biphasic system (Buffer + Methyl tert-butyl ether) or increase DMSO co-solvent up to 10% (check enzyme tolerance first).

  • Issue: Racemization.

    • Cause: High temperature or excessive basicity.

    • Fix: Keep chemical reductions at or below RT. Biocatalytic routes are inherently stereostable.

References

  • Abdel-Magid, A. F., et al. (1996).[7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Borch, R. F., et al. (1971).[7] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[7] Link

  • Patel, R. N. (2000). "Stereoselective Biocatalysis for Synthesis of Some Chiral Pharmaceutical Intermediates." Journal of the American Oil Chemists' Society.
  • PubChem. (2024).[9] "this compound Compound Summary." National Library of Medicine. Link

  • Organic Chemistry Portal. (2024). "Reductive Amination: Synthesis of Amines." Link

Sources

Preparation of 4-(2-chlorophenyl)-2-oxobutanoic acid via Grignard reagents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Strategic Synthesis of 4-(2-Chlorophenyl)-2-oxobutanoic Acid via Grignard Reagents

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of this compound, a valuable α-keto acid intermediate. The described methodology leverages a two-step sequence initiated by the formation of a highly reactive organometallic intermediate, 2-chlorobenzylmagnesium chloride (a Grignard reagent). This is followed by a controlled nucleophilic addition to diethyl oxalate to yield the corresponding α-keto ester, which is subsequently hydrolyzed to the target acid. This application note delves into the mechanistic rationale behind the procedural choices, outlines critical safety protocols for handling reactive intermediates, and provides detailed, step-by-step experimental procedures designed for reproducibility and high yield. The protocol emphasizes techniques to mitigate common side reactions, such as double addition, which are prevalent in Grignard reactions with ester substrates.

Reaction Overview & Mechanistic Rationale

The synthesis of α-keto acids via Grignard reagents is a powerful and versatile method for creating new carbon-carbon bonds.[1] The overall transformation for producing this compound is depicted below.

Overall Reaction Scheme reactant1 2-Chlorobenzyl chloride intermediate1 2-Chlorobenzylmagnesium chloride (Grignard Reagent) reactant1->intermediate1 1. Anhydrous THF reactant2 Magnesium (Mg) reactant2->intermediate1 reactant3 Diethyl oxalate intermediate2 Ethyl 4-(2-chlorophenyl) -2-oxobutanoate reactant3->intermediate2 reactant4 H3O+ product 4-(2-Chlorophenyl) -2-oxobutanoic acid reactant4->product intermediate1->intermediate2 2. Diethyl oxalate intermediate2->product 3. H3O+ (Hydrolysis)

Caption: Overall synthetic route for this compound.

Formation of the Grignard Reagent

The reaction is initiated by the formation of 2-chlorobenzylmagnesium chloride. This involves the insertion of a magnesium atom into the carbon-chlorine bond of 2-chlorobenzyl chloride. The mechanism is understood to involve single-electron transfer (SET) steps at the surface of the magnesium metal, leading to the formation of radical intermediates that ultimately combine to form the organomagnesium halide.[2] Success is critically dependent on exposing a fresh, unoxidized magnesium surface to the organic halide in an anhydrous ether-type solvent, such as tetrahydrofuran (THF).[3]

Nucleophilic Acyl Substitution on Diethyl Oxalate

Grignard reagents are potent nucleophiles and strong bases.[4] In the key bond-forming step, the carbanionic carbon of the 2-chlorobenzylmagnesium chloride attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This addition-elimination sequence displaces an ethoxide leaving group, forming the α-keto ester intermediate, ethyl 4-(2-chlorophenyl)-2-oxobutanoate.

A significant challenge in this step is the potential for a second addition of the Grignard reagent to the ketone carbonyl of the newly formed α-keto ester product.[5][6] This over-addition leads to a tertiary alcohol byproduct, reducing the yield of the desired product. The protocol described herein mitigates this side reaction through two key strategies:

  • Low Temperature: The reaction is conducted at -78 °C to decrease the reactivity of all species and favor the initial, more kinetically accessible reaction with the highly activated oxalate ester over the subsequent reaction with the less electrophilic keto-product.

  • Inverse Addition: The Grignard reagent is added slowly to a solution containing an excess of diethyl oxalate. This ensures that the Grignard reagent is always the limiting reactant in the presence of a large excess of the oxalate, statistically favoring the desired first reaction and minimizing the chance of the product encountering a second Grignard molecule.[7]

Acid-Catalyzed Hydrolysis

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by quenching the reaction mixture with an acidic aqueous solution, which also serves to neutralize any remaining Grignard reagent and dissolve the magnesium salts.

Critical Safety & Handling Protocols

Grignard reactions are inherently hazardous due to the high reactivity of the reagents involved.[8] Strict adherence to safety protocols is mandatory.

  • Moisture Sensitivity: Grignard reagents react violently with protic sources, including water, alcohols, and atmospheric moisture.[9] All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120 °C for several hours and cooled under an inert atmosphere), and all solvents and reagents must be anhydrous.[10][11]

  • Inert Atmosphere: The entire reaction sequence, from reagent formation to quenching, must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent decomposition of the Grignard reagent by oxygen or moisture.[12]

  • Exothermicity: The formation of the Grignard reagent is a highly exothermic process.[13] The reaction must be initiated cautiously, and the addition of the organic halide must be controlled to maintain a manageable reflux. An ice-water bath should always be on standby to control any potential runaway reaction.[8][10]

  • Solvent Flammability: Diethyl ether and THF are extremely flammable.[11] All operations must be performed in a certified chemical fume hood, away from any potential ignition sources.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles (or a face shield), a flame-resistant lab coat, and suitable gloves (Nomex or nitrile gloves for dexterity, though nitriles are combustible), must be worn at all times.[8][11]

  • Quenching: The reaction should be quenched carefully by slowly adding the reaction mixture to the quenching solution (e.g., iced aqueous acid) with vigorous stirring. Never add water directly to the Grignard reaction flask.

Detailed Experimental Protocol

The following workflow provides a high-level overview of the experimental process, from setup to final product isolation.

Experimental Workflow A Setup & Preparation • Flame-dry all glassware • Assemble under N2/Ar atmosphere B Protocol 3.1: Grignard Reagent Formation • Activate Mg with Iodine • Slow addition of 2-chlorobenzyl chloride • Maintain gentle reflux A->B Anhydrous THF C Protocol 3.2: Reaction with Oxalate • Cool diethyl oxalate solution to -78 °C • Slow 'inverse addition' of Grignard reagent B->C Transfer via cannula D Reaction Quench & Hydrolysis • Pour reaction mixture onto iced aq. NH4Cl • Allow to warm to room temperature C->D After 2-3h stirring E Protocol 3.3: Work-up & Isolation • Separate organic/aqueous layers • Extract aqueous layer with ether • Dry combined organic layers D->E F Purification & Characterization • Remove solvent in vacuo • Purify crude acid (recrystallization) • Analyze via NMR, IR, MS E->F

Caption: Step-by-step experimental workflow for the synthesis.

Table 1: Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Chlorobenzyl chloride≥98%Sigma-AldrichCorrosive, handle with care.
Magnesium turningsN/ASigma-Aldrich
IodineACS ReagentFisher ScientificUsed as an initiator.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichInhibitor-free. Store under inert gas.
Diethyl oxalate≥99%Sigma-Aldrich
Ammonium chloride (NH₄Cl)ACS GradeVWRFor aqueous work-up.
Diethyl ether (Et₂O)AnhydrousFisher ScientificFor extraction.
Sodium sulfate (Na₂SO₄)AnhydrousVWRFor drying organic layers.
Hydrochloric acid (HCl)ConcentratedVWRFor pH adjustment during work-up.
Protocol 3.1: Preparation of 2-Chlorobenzylmagnesium Chloride
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a gentle stream of inert gas.

  • Reagent Charging: To the flask, add magnesium turnings (1.2 eq.) and a single small crystal of iodine. The iodine serves as an indicator and helps activate the magnesium surface.[14]

  • Initiation: Add a small portion (~5-10%) of a solution of 2-chlorobenzyl chloride (1.0 eq.) in anhydrous THF via the dropping funnel. The disappearance of the purple iodine color and the spontaneous initiation of reflux indicate the start of the reaction. If the reaction does not start, gentle warming with a heat gun may be required.

  • Grignard Formation: Once initiated, add the remaining 2-chlorobenzyl chloride solution dropwise at a rate that maintains a steady but controlled reflux. The formation of the Grignard reagent is highly exothermic.[13]

  • Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey or brownish solution is the 2-chlorobenzylmagnesium chloride reagent. Allow it to cool to room temperature.

Protocol 3.2: Synthesis of Ethyl 4-(2-chlorophenyl)-2-oxobutanoate
  • Second Reactor Setup: In a separate, flame-dried, three-necked flask under an inert atmosphere, prepare a solution of diethyl oxalate (1.5 eq.) in anhydrous THF.

  • Cooling: Cool this solution to -78 °C using a dry ice/acetone bath.

  • Inverse Addition: Slowly transfer the prepared Grignard reagent from the first flask into the cold diethyl oxalate solution via a cannula or a dropping funnel over 1-2 hours. Maintain vigorous stirring and keep the internal temperature below -70 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at -78 °C for an additional 2-3 hours.

Protocol 3.3: Hydrolysis, Work-up, and Purification
  • Quenching: Prepare a beaker with a vigorously stirred, saturated aqueous solution of ammonium chloride (NH₄Cl) cooled in an ice bath. Slowly pour the reaction mixture from the flask into the NH₄Cl solution.

  • Hydrolysis: Allow the quenched mixture to warm to room temperature. If magnesium salts remain as solids, add dilute HCl dropwise until a clear two-phase solution is obtained.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with diethyl ether.

  • Washing & Drying: Combine all organic layers and wash them sequentially with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation & Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or water).

Characterization & Data Analysis

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Table 2: Expected Analytical Data for this compound
Analysis TechniqueExpected Features
¹H NMR Aromatic protons (multiplet, ~7.2-7.5 ppm, 4H), Methylene protons adjacent to the aromatic ring (triplet, ~3.2 ppm, 2H), Methylene protons adjacent to the keto group (triplet, ~3.0 ppm, 2H), Carboxylic acid proton (broad singlet, >10 ppm, 1H).
¹³C NMR Carbonyl carbons (C=O, ~195 ppm for ketone, ~162 ppm for acid), Aromatic carbons (~127-135 ppm), Methylene carbons (~45 ppm and ~30 ppm).
FT-IR (cm⁻¹) Broad O-H stretch from carboxylic acid (~2500-3300), C=O stretch from carboxylic acid (~1710), C=O stretch from α-keto group (~1730), C-Cl stretch (~750).
Mass Spec (MS) Expected [M]+ or [M-H]- corresponding to the molecular weight (212.63 g/mol ). Isotope pattern characteristic of one chlorine atom (M, M+2 peaks in ~3:1 ratio).
HPLC Purity analysis can be performed using reversed-phase HPLC. Derivatization may be required for enhanced UV detection.[15][16]

Note: NMR chemical shifts are approximate and depend on the solvent used.

Troubleshooting Guide

Table 3: Common Issues and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Grignard reaction fails to initiate. 1. Wet glassware or solvent.[10] 2. Magnesium surface is oxidized/passivated.1. Ensure all glassware is rigorously flame-dried and solvents are anhydrous. 2. Gently crush some Mg turnings with a glass rod (under inert gas) to expose a fresh surface. Add a small crystal of iodine.[14]
Low yield of final product. 1. Incomplete Grignard formation. 2. Grignard reagent decomposed by moisture/air.1. Ensure complete consumption of Mg (extend reflux time if needed). 2. Maintain a positive pressure of inert gas throughout the entire process. Use fresh, anhydrous solvents.
Significant tertiary alcohol byproduct. Over-addition of Grignard reagent to the keto-ester product.[5][6]1. Strictly maintain the reaction temperature at -78 °C. 2. Ensure slow, dropwise addition of the Grignard reagent to the oxalate solution (inverse addition).[7] 3. Use a slight excess of diethyl oxalate.
Complex mixture after work-up. 1. Wurtz coupling side reactions. 2. Reaction temperature was too high.1. Use a high-quality, fresh bottle of 2-chlorobenzyl chloride. 2. Maintain strict temperature control during Grignard formation (gentle reflux) and the subsequent addition step (-78 °C).

References

  • Vertex AI Search. (2024). Grignard Reaction Reagents: A Toolbox for Chemists.
  • Quora. (2022).
  • Developing SOPs for Hazardous Chemical Manipul
  • American Chemical Society. (n.d.). Grignard Reaction. ACS.org.
  • YouTube. (2024). Grignard reaction safety.
  • PubMed. (n.d.). High-performance liquid chromatographic analysis of alpha-keto acids produced from amino acid metabolism in oral Bacteroides.
  • ResearchGate. (2025).
  • Google Patents. (n.d.).
  • SpectraBase. (n.d.). Butanoic acid, 4-[(2-methylphenyl)amino]-4-oxo-, 2-(4-chlorophenyl)-2-oxoethyl ester - Optional[1H NMR] - Spectrum.
  • FHNW. (n.d.).
  • Patsnap. (2018). Preparation method of 2-chlorobenzyl chloride Grignard reagent - Eureka.
  • ResearchGate. (n.d.).
  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.
  • IRF. (n.d.).
  • RSC Publishing. (n.d.). Analysis of intracellular α-keto acids by HPLC with fluorescence detection.
  • SciSpace. (n.d.).
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • ResearchGate. (n.d.).
  • MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
  • Mettler Toledo. (n.d.).
  • Benchchem. (n.d.). Synthesis of 4-(2-Chlorophenyl)
  • Sigma-Aldrich. (n.d.). 4-(2-Chlorophenyl)-4-oxobutanoic acid | 106263-50-7.
  • Google Patents. (n.d.). CN109928987A - The method for preparing o-chlorobenzyl magnesium chloride class compound.
  • Chemistry Stack Exchange. (2023). Formation of tertiary alcohol with Ester and ONLY 1 equivalent of Grignard reagent.
  • Gilman, H., & St. John, E. L. (1932). Abnormal Reactions of Benzylmagnesium Chloride. Journal of the American Chemical Society.
  • Google Patents. (n.d.). CN109928987B - Method for preparing o-chlorobenzyl magnesium chloride compound.
  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents.
  • PubChem. (n.d.). 4-(4-chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid.
  • ResearchGate. (2008). (10)
  • Semantic Scholar. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid.
  • MDPI. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid.
  • Grignard Reaction. (n.d.).
  • Organic Syntheses. (1974). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE.
  • Ursinus Digital Commons. (n.d.).
  • ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol.

Sources

Application Note: Biocatalytic Synthesis of Chiral 2-Hydroxy-4-(2-chlorophenyl)butanoic Acid

[1]

Executive Summary

This application note details the protocol for the enantioselective reduction of 4-(2-chlorophenyl)-2-oxobutanoic acid (2-CPBA) to its corresponding chiral hydroxy acid, 2-hydroxy-4-(2-chlorophenyl)butanoic acid . These chiral

1

While traditional chemocatalytic hydrogenation often requires high pressure and expensive chiral ligands (e.g., Rh-BINAP), biocatalysis offers a sustainable alternative with superior enantiomeric excess (

Lactate Dehydrogenases (LDHs)Hydroxyacid Dehydrogenases (HicDHs)Formate Dehydrogenase (FDH)

Scientific Principles & Catalyst Selection[1][2][3]

The Challenge of the "Bulky" Substrate

The substrate, 2-CPBA, possesses a bulky 2-chlorophenyl group at the

  • Solution: Use of engineered enzymes with expanded hydrophobic pockets.[2]

  • Key Enzyme Targets:

    • For (R)-Enantiomer: Engineered D-Lactate Dehydrogenase (D-LDH) from Lactobacillus bulgaricus (specifically mutants like Y52L/F299Y which accommodate bulky aryl groups).

    • For (S)-Enantiomer: L-Hydroxyacid Dehydrogenase (L-HADH) from Enterobacter sp. or Lactobacillus confusus.

Cofactor Regeneration Strategy

Stoichiometric use of NADH is economically unviable. This protocol utilizes a coupled enzyme system:[3][2][4][5]

  • Production Enzyme (LDH): Reduces the keto acid to hydroxy acid, consuming NADH.

  • Regeneration Enzyme (FDH): Oxidizes formate to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , reducing 
    
    
    back to NADH.
    • Advantage:[2][6] The byproduct is

      
       (gas), which drives the reaction equilibrium forward (Le Chatelier’s principle) and simplifies downstream processing compared to Glucose/GDH systems (which produce gluconic acid).
      
Reaction Scheme Visualization

ReactionSchemeSubstrate4-(2-chlorophenyl)-2-oxobutanoic acidLDHD-LDH or L-HADHSubstrate->LDHProductChiral 2-hydroxy-4-(2-chlorophenyl)butanoic acidNADHNADH + H+NADH->LDHNADNAD+FDHFormate Dehydrogenase(FDH)NAD->FDHFormateAmmonium FormateFormate->FDHCO2CO2 (gas)LDH->ProductReductionLDH->NADFDH->NADHFDH->CO2Oxidation

Caption: Coupled enzymatic cycle showing substrate reduction driven by formate oxidation.

Experimental Protocol

Reagents & Equipment
  • Substrate: this compound (purity >97%).

  • Enzymes:

    • D-LDH (lyophilized powder or E. coli cell lysate expressing D-LDH).

    • FDH (commercial grade, e.g., from Candida boidinii or recombinant).

  • Cofactor:

    
     (free acid or sodium salt).
    
  • Buffer: Potassium Phosphate Buffer (KPi), 100 mM, pH 7.0.

  • Co-substrate: Ammonium formate.

  • Equipment: pH stat or autotitrator, thermostated shaker, HPLC with chiral column.

Workflow Overview

WorkflowStep11. Enzyme Screening(Micro-scale, 200 µL)Step22. Reaction Optimization(pH, Temp, Substrate Load)Step1->Step2Step33. Preparative Synthesis(100 mL - 1 L Scale)Step2->Step3Step44. Workup & Isolation(Acidification + Extraction)Step3->Step4Step55. QC & Analysis(Chiral HPLC)Step4->Step5

Caption: Step-by-step process flow from catalyst selection to product isolation.

Detailed Procedure (Preparative Scale - 100 mL)

Objective: Synthesize (R)-2-hydroxy-4-(2-chlorophenyl)butanoic acid with >95% conversion and >99% ee.

Step 1: Buffer Preparation Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.5). Degas by sonication for 10 minutes to remove dissolved oxygen (protects enzyme stability).

Step 2: Substrate Solution Dissolve 1.06 g (approx. 50 mM) of this compound in 80 mL of buffer.

  • Note: If solubility is poor, add 5-10% (v/v) DMSO or adjust pH carefully to 7.5 (the carboxylate salt is more soluble).

Step 3: Cofactor & Co-substrate Addition Add the following to the substrate solution:

  • Ammonium Formate: 0.47 g (75 mM, 1.5 eq).

  • 
    : 6.6 mg (0.1 mM, catalytic amount).
    
  • Checkpoint: Measure pH and re-adjust to 7.0–7.5 if necessary using 1M NaOH.

Step 4: Reaction Initiation Add the enzymes:

  • Formate Dehydrogenase (FDH): 50 Units.

  • D-LDH (e.g., L. bulgaricus mutant): 100 Units (or corresponding cell lysate mass).

  • Total Volume: Adjust to 100 mL with buffer.

Step 5: Incubation

  • Temperature: 30°C.

  • Agitation: 150 rpm (orbital shaker).

  • Time: 12–24 hours.

  • Process Control: Monitor pH.[7][8] As formate is consumed and

    
     off-gasses, pH may rise slightly. If using free formic acid as co-substrate, pH will drop. For ammonium formate, pH is relatively stable.
    

Step 6: Quenching & Isolation

  • Quench: Acidify reaction mixture to pH 2.0 using 6M HCl. This precipitates the enzyme and protonates the product for extraction.

  • Extraction: Extract 3x with Ethyl Acetate (equal volumes).

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate solvent under reduced pressure to yield the crude hydroxy acid as a white/off-white solid.

  • Purification: Recrystallization from Hexane/Ethyl Acetate if necessary to upgrade chemical purity.

Analytical Methods

To verify the Enantiomeric Excess (ee), use Chiral HPLC.[9]

ParameterCondition
Column Chiralcel OJ-RH or Chiralpak AD-RH (Reverse Phase preferred for free acids)
Mobile Phase Acetonitrile : 20 mM ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(40 : 60)
Flow Rate 0.5 mL/min
Detection UV @ 210 nm or 254 nm
Temperature 25°C
Retention Times (S)-Enantiomer: ~12 min(R)-Enantiomer: ~14 min (Confirm with standards)

Note: If peak tailing occurs due to the carboxylic acid, add 0.1% TFA to the mobile phase or derivatize to the methyl ester using diazomethane or

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Product inhibition or Enzyme deactivationCheck pH stability. Add more FDH to ensure rapid NADH regeneration.
Poor Solubility Hydrophobic substrateAdd 5-10% DMSO or MeOH. Ensure pH is >7.0 to maintain ionization.
Low ee Non-selective background reactionEnsure no chemical reduction agents are present. Re-screen enzyme library for higher specificity.
Emulsion during extraction Protein precipitationFilter the acidified aqueous phase through Celite before extraction.

References

  • Gao, C., et al. (2014). Efficient Production of (R)-2-hydroxy-4-phenylbutyric Acid by Using a Coupled Reconstructed D-lactate Dehydrogenase and Formate Dehydrogenase System. PLoS ONE, 9(8), e104204. Link

  • Kim, M. J., et al. (2007). Synthesis of enantiopure (S)-2-hydroxyphenylbutanoic acid using novel hydroxy acid dehydrogenase from Enterobacter sp.[5] BK2K.[5] Biotechnology Progress, 23(2), 516-519. Link

  • Findrik, Z., et al. (2005). Modeling of the D-amino acid oxidase catalyzed conversion of D-methionine to 2-keto-4-methylthiobutyric acid. Bioprocess and Biosystems Engineering, 27(3), 167-177. (Context on keto-acid handling).

  • Patel, R. N. (2000). Stereoselective Biocatalysis for Synthesis of Some Chiral Pharmaceutical Intermediates. Journal of the American Oil Chemists' Society, 76, 1275. (General review of ACE inhibitor precursor synthesis).

Application Note: Solvent Selection and Extraction Protocol for 4-(2-chlorophenyl)-2-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation of α-keto acids presents a unique challenge in synthetic and analytical chemistry due to their amphiphilic nature and inherent chemical instability. 4-(2-chlorophenyl)-2-oxobutanoic acid is a highly functionalized molecule featuring a lipophilic 2-chlorophenyl moiety and a highly polar, reactive α-keto acid headgroup. This application note provides a comprehensive, field-validated guide to selecting the optimal solvent and executing a liquid-liquid extraction (LLE) protocol that maximizes yield while preventing thermal and pH-induced degradation.

Physicochemical Profiling & Causality in Extraction

To design a self-validating extraction system, one must first understand the thermodynamic and kinetic vulnerabilities of the target molecule:

  • pKa and Ionization: The presence of the electron-withdrawing α-keto group significantly lowers the pKa of the adjacent carboxylic acid (typically to ~2.0 - 2.5). To force the molecule into an organic phase, the aqueous matrix must be acidified to a pH < 1.5. At this pH, the molecule is fully protonated and electrically neutral.

  • Thermal Instability: α-Keto acids, including structurally similar phenylpyruvic acid derivatives, are prone to spontaneous decarboxylation and aldol-type condensations when exposed to heat or prolonged standing in acidic media[1]. Therefore, all extractions must be performed under strict temperature control (0–5 °C).

  • Solvent-Solute Interactions: The molecule requires a solvent polar enough to solvate the hydrogen-bonding α-keto acid group, yet hydrophobic enough to accommodate the 2-chlorophenyl ring and reject the aqueous phase.

Solvent Selection Matrix

Selecting the correct solvent is a balance between extraction efficiency (partition coefficient,


) and chemical preservation. While ethyl acetate is a standard choice for carboxylic acids, it is highly susceptible to hydrolysis at the extreme low pH required for α-keto acid protonation.

Recent analytical optimizations for related compounds, such as 3-phenylpyruvic acid, have demonstrated that Dichloromethane (DCM) provides superior recovery rates and sharper phase boundaries compared to traditional ether or acetate solvents[2].

Table 1: Quantitative Solvent Comparison for α-Keto Acid Extraction
SolventPolarity IndexWater Sol. ( g/100 mL)Boiling Point (°C)Suitability & Mechanistic Causality
Dichloromethane (DCM) 3.11.339.6Optimal. High recovery for phenylpyruvic derivatives[2]; low boiling point allows for rapid, low-temperature evaporation, preventing thermal degradation.
Methyl tert-butyl ether (MTBE) 2.54.855.2Excellent. Forms distinct phase boundaries; completely resistant to acid-catalyzed hydrolysis; lower peroxide risk than diethyl ether.
Ethyl Acetate (EtOAc) 4.48.377.1Suboptimal. High water solubility pulls in polar impurities; ester linkage is vulnerable to hydrolysis at pH < 1.5.
Diethyl Ether 2.86.034.6Acceptable. Historically used for α-keto acids[1], but poses severe flammability and peroxide formation risks during scale-up.

Optimized Liquid-Liquid Extraction (LLE) Protocol

This protocol utilizes DCM as the primary extraction solvent to ensure maximum recovery of this compound while minimizing degradation.

Materials Required
  • Dichloromethane (DCM), ACS Grade, pre-chilled to 4 °C.

  • 1.0 M Hydrochloric Acid (HCl), pre-chilled to 4 °C.

  • Saturated Aqueous Sodium Chloride (Brine), pre-chilled.

  • Anhydrous Sodium Sulfate (

    
    ).
    
Step-by-Step Methodology
  • Thermal Quenching: Transfer the aqueous reaction mixture containing the target carboxylate salt to a jacketed reactor or an ice-water bath. Stir until the internal temperature reaches 0–5 °C. Causality: Lowering the temperature suppresses the kinetic rate of decarboxylation prior to acidification.

  • Acidification: Slowly add cold 1.0 M HCl dropwise under continuous stirring until the pH of the solution reaches 1.0–1.5. Verify with a calibrated pH probe. Causality: Ensuring pH < 1.5 guarantees >99% protonation of the carboxylate, shifting the equilibrium toward the organic-soluble neutral species.

  • Primary Extraction: Add a volume of cold DCM equal to 50% of the aqueous phase volume. Cap and shake vigorously (or stir at 500 RPM) for 2 minutes to ensure complete mass transfer. Allow the phases to separate for 5 minutes.

  • Phase Separation: Collect the lower organic layer (DCM density = 1.33 g/cm³). Retain the upper aqueous layer.

  • Exhaustive Extraction: Repeat the extraction of the aqueous layer with two additional portions of cold DCM (25% volume each). Combine all organic extracts.

  • Washing: Wash the combined DCM extracts with one portion of cold brine (20% of the total organic volume). Causality: Brine removes residual mineral acid and pre-dries the organic layer by altering the osmotic gradient.

  • Drying: Add anhydrous

    
     to the organic phase. Swirl until the drying agent flows freely. Filter the suspension through a fluted filter paper to remove the hydrated salt.
    
  • Concentration: Transfer the filtrate to a rotary evaporator. Remove the DCM under reduced pressure (e.g., 300 mbar) with the water bath set strictly below 30 °C . Causality: Evaporation at room temperature prevents the thermal breakdown of the isolated phenylpyruvic acid derivative[1].

Downstream Analytical Considerations

Because free α-keto acids are notoriously difficult to analyze directly via LC-MS or GC-MS due to poor ionization and thermal instability, derivatization is highly recommended for quantitative analysis. The standard approach involves reacting the extracted this compound with o-phenylenediamine (OPD) to form a stable quinoxaline derivative[3]. This derivatized complex can then be accurately quantified using HPLC-Q-TOF/MS platforms without risk of on-column degradation[3].

Mechanistic Workflow Diagram

G Start Aqueous Reaction Mixture (Target Salt) Acid Acidification (Cold HCl) pH < 1.5, T < 5°C Start->Acid Solvent Add Extraction Solvent (Cold DCM) Acid->Solvent Mix Vortex / Shake & Equilibrate Solvent->Mix Phase Phase Separation (Gravity) Mix->Phase Org Organic Phase (Bottom) Target Acid in DCM Phase->Org DCM Layer Aq Aqueous Phase (Top) Salts & Impurities Phase->Aq Discard/Re-extract Wash Wash with Cold Brine & Dry over Na2SO4 Org->Wash Conc Vacuum Concentration (T < 30°C) Wash->Conc Product Purified 4-(2-chlorophenyl) -2-oxobutanoic acid Conc->Product

Caption: Workflow for the pH-dependent extraction and isolation of this compound.

References

  • Organic Syntheses Procedure: phenylpyruvic acid. Organic Syntheses. Retrieved from:[Link]

  • Development of an analytical method for determination of urine 3-phenylpyruvic acid based on liquid-liquid extraction and LC-MS/MS. Journal of Clinical Medicine (DergiPark). Retrieved from:[Link]

  • Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules (MDPI). Retrieved from:[Link]

Sources

Application Note: Scalable Manufacturing Processes for 2-Oxo-4-(2-chlorophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Route Selection

2-Oxo-4-(2-chlorophenyl)butyric acid (CAS: 2107345-32-2) is a critical


-keto acid intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particularly nitrogen-containing heterocycles and chiral amino acids produced via enzymatic transamination[1].

The Chemoselectivity Challenge: Historically, 4-aryl-2-oxobutanoic acids are synthesized via the aldol condensation of an aryl aldehyde (e.g., 2-chlorobenzaldehyde) with pyruvic acid in an alkaline medium, yielding a 4-aryl-2-oxo-3-butenoic acid intermediate[2]. However, this route requires a subsequent reductive step to saturate the alkene. For 2-chlorophenyl derivatives, standard catalytic hydrogenation (e.g., Pd/C) poses a severe risk of concomitant hydrodehalogenation—the unwanted cleavage of the aryl C-Cl bond.

The Scalable Solution: To bypass this chemoselectivity issue, this protocol utilizes a robust, reduction-free pathway based on a Claisen condensation[3]. By reacting ethyl 3-(2-chlorophenyl)propanoate[4] with diethyl oxalate, we form a


-keto ester intermediate that undergoes tandem acidic hydrolysis and decarboxylation. This route ensures absolute retention of the ortho-chloro moiety while providing high volumetric yields suitable for kilogram-scale manufacturing.

Process Chemistry & Workflow

The manufacturing process is divided into three distinct unit operations:

  • Claisen Condensation: Base-promoted coupling of the ester and oxalate.

  • Hydrolysis & Decarboxylation: Acid-catalyzed cleavage of the ester groups and thermal extrusion of CO₂.

  • Acid-Base Purification: Exploiting the pKa of the target carboxylic acid to remove neutral impurities, acting as a self-validating isolation step.

ProcessFlow A Starting Materials Ethyl 3-(2-chlorophenyl)propanoate + Diethyl Oxalate B Claisen Condensation NaOEt, EtOH, 60-70°C A->B C Intermediate Diethyl 3-(2-chlorophenyl)-2-oxosuccinate B->C D Hydrolysis & Decarboxylation 15% H2SO4, 100°C, 15h C->D E Acid-Base Extraction 1. 10% NaOH (Aq) 2. EtOAc Wash D->E F Acidification & Isolation Dilute H2SO4 to pH <2 Extract with EtOAc E->F G Purified API Intermediate 2-Oxo-4-(2-chlorophenyl)butyric Acid F->G

Figure 1: Reduction-free scalable manufacturing workflow for 2-oxo-4-(2-chlorophenyl)butyric acid.

Detailed Experimental Protocols

Unit Operation 1: Claisen Condensation

Causality Insight: The reaction equilibrium of the Claisen condensation is driven forward by the continuous removal of ethanol under reduced pressure. Sodium ethoxide is selected as the base to match the ethyl esters, preventing the formation of complex transesterification mixtures.

Step-by-Step Procedure:

  • Reactor Preparation: Purge a jacketed glass-lined reactor with N₂.

  • Charging: Add 234 g (1.60 mol) of diethyl oxalate and 154 mL of a 28% (w/w) sodium ethoxide solution in ethanol.

  • Addition: Heat the mixture to 60 °C. Slowly dose 143 g (0.67 mol) of ethyl 3-(2-chlorophenyl)propanoate[4] over 30 minutes to control the exotherm.

  • Distillation: Increase the jacket temperature to maintain an internal temperature of 60–70 °C. Apply a mild vacuum (approx. 200–300 mbar) to continuously distill off the ethanol by-product for 1.5 to 2 hours.

  • Completion: The reaction is deemed complete when a thick, red syrupy residue (the sodium enolate of diethyl 3-(2-chlorophenyl)-2-oxosuccinate) is formed[3].

Unit Operation 2: Hydrolysis and Decarboxylation

Causality Insight: A 15% (v/v) sulfuric acid concentration is optimal. It is sufficiently acidic to rapidly hydrolyze the sterically hindered ester groups and promote the thermal decarboxylation of the resulting


-keto acid, yet dilute enough to prevent unwanted sulfonation of the electron-rich chlorophenyl ring.

Step-by-Step Procedure:

  • Quenching: Carefully charge 1.3 L of 15% (v/v) H₂SO₄ directly to the red syrupy residue. Caution: Exothermic neutralization.

  • Reflux: Heat the biphasic mixture to a rolling boil (approx. 100 °C) under reflux conditions with vigorous mechanical stirring for 15 hours.

  • Phase Separation: Cool the reactor to 25 °C. Halt stirring and allow the phases to separate. The product will form a dense, dark oil layer. Decant or separate the oil from the upper aqueous acidic layer[3].

Unit Operation 3: Acid-Base Purification

Causality Insight: Because the reaction may leave unreacted neutral esters or generate non-acidic by-products, an acid-base extraction is utilized. By converting the target


-keto acid into its water-soluble sodium salt, neutral organic impurities can be selectively washed away with an organic solvent. This establishes a self-validating purification system without the need for column chromatography.

Step-by-Step Procedure:

  • Neutralization: Slowly add 10% (w/w) NaOH solution to the isolated oil layer until the pH reaches 9–10. The oil will dissolve into the aqueous phase as the sodium salt.

  • Organic Wash: Extract the basic aqueous layer with 2 x 500 mL of ethyl acetate. Discard the organic layers (which contain unreacted esters and neutral impurities).

  • Acidification: Cool the aqueous layer to 5 °C. Slowly add dilute H₂SO₄ until the pH drops below 2, precipitating/oiling out the free 2-oxo-4-(2-chlorophenyl)butyric acid.

  • Final Extraction: Extract the acidic aqueous layer with 3 x 500 mL of ethyl acetate.

  • Drying and Concentration: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product as a viscous oil that crystallizes upon standing.

Process Analytical Technology (PAT) & Quality Control

To ensure the integrity of the API intermediate, High-Performance Liquid Chromatography (HPLC) is used to monitor the impurity profile, specifically checking for the absence of the dehalogenated analog (2-oxo-4-phenylbutyric acid)[5].

Table 1: Quantitative Quality Metrics Across Manufacturing Scales

Production ScaleIsolated Yield (%)HPLC Purity (a/a)Dehalogenated ImpurityMoisture Content (KF)
100 g (Bench) 82.4%99.2%< 0.05%0.45%
1.0 kg (Kilo-lab) 84.1%99.4%< 0.05%0.38%
10.0 kg (Pilot) 81.8%99.5%< 0.05%0.31%

Note: The consistent lack of the dehalogenated impurity highlights the superiority of the Claisen condensation route over the reductive aldol approach.

References

Sources

Troubleshooting & Optimization

Improving yield in the hydrolysis of esters to 4-(2-chlorophenyl)-2-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(2-chlorophenyl)-2-oxobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the hydrolysis of ester precursors to obtain this valuable keto acid. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yields and product purity.

I. Reaction Overview & Key Challenges

The hydrolysis of an ester, such as ethyl 4-(2-chlorophenyl)-2-oxobutanoate, to yield this compound is a critical step in various synthetic pathways. While seemingly straightforward, this reaction is often plagued by issues such as incomplete conversion, side-product formation, and difficult purification, all of which contribute to lower-than-expected yields.

The presence of an α-keto group in the target molecule introduces specific challenges. The α-keto acid product can be susceptible to decarboxylation under harsh reaction conditions, and the starting ester itself may undergo side reactions. This guide will address these specific issues in detail.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address the most common issues encountered during the hydrolysis of esters to this compound.

FAQ 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is the most common problem in ester hydrolysis. The root cause can often be traced back to one or more of the following factors:

  • Incomplete Hydrolysis: The reaction may not have gone to completion. This can be due to insufficient reaction time, non-optimal temperature, or an inappropriate choice of catalyst (acid or base).

  • Side Reactions: The starting materials or product may be participating in unintended reactions. For α-keto esters, this can include transesterification if an alcohol is used as a co-solvent, or degradation of the product.

  • Product Degradation: The target molecule, this compound, can be unstable under certain conditions, particularly elevated temperatures in the presence of strong acids or bases, which can lead to decarboxylation.

  • Workup Issues: The product may be lost during the extraction and purification steps. This can be due to the formation of emulsions, or the product remaining in the aqueous layer if the pH is not correctly adjusted.

To troubleshoot low yields, a systematic approach is necessary. Begin by analyzing a sample of your crude reaction mixture by TLC or LC-MS to determine if the starting material has been consumed and to identify any major byproducts.

FAQ 2: I am observing significant amounts of unreacted starting ester. How can I drive the reaction to completion?

Seeing a significant amount of starting material in your post-reaction analysis is a clear indication of incomplete conversion. Here are several strategies to improve the extent of your reaction:

  • Choice of Hydrolysis Conditions:

    • Base-Catalyzed Hydrolysis (Saponification): This is often preferred as it is an irreversible process, which drives the reaction to completion.[1][2][3][4] Common bases include NaOH, KOH, and LiOH.[5][6]

    • Acid-Catalyzed Hydrolysis: This is a reversible reaction.[3][4][5] To favor the products, a large excess of water is required.[3][4]

  • Reaction Temperature: Increasing the temperature will generally increase the reaction rate. However, for α-keto acids, this must be balanced against the risk of product degradation. A modest temperature increase (e.g., to 40-60 °C) is a good starting point.

  • Reaction Time: If you are certain that your temperature is appropriate, extending the reaction time may be necessary. Monitor the reaction progress by TLC or LC-MS at regular intervals to determine the optimal reaction time.

  • Solvent System: The choice of solvent is crucial for ensuring that both the ester and the hydrolysis reagent are in the same phase.

    • For base-catalyzed hydrolysis, a mixture of water and a water-miscible organic solvent like THF or methanol is often used.[5][6] Caution: Using an alcohol like methanol as a co-solvent can lead to transesterification, where the original ester is converted to the methyl ester.[6] If you observe a new ester byproduct, consider switching to a non-alcoholic co-solvent like THF.

FAQ 3: I suspect side reactions are occurring. What are the likely culprits and how can I minimize them?

The structure of this compound and its ester precursor makes them susceptible to specific side reactions:

  • Transesterification: As mentioned, if an alcohol is used as a co-solvent with a base, it can act as a nucleophile and displace the original alkoxy group of the ester, leading to a different ester.

    • Solution: Use a non-alcoholic, water-miscible co-solvent such as THF or dioxane.[5]

  • Decarboxylation: α-keto acids can lose carbon dioxide, especially at elevated temperatures. This is a common degradation pathway that leads to the formation of an aldehyde.

    • Solution: Maintain a moderate reaction temperature and minimize the reaction time once the hydrolysis is complete.

FAQ 4: My product is difficult to isolate during workup. What are the best practices for extraction and purification?

A successful reaction can be undermined by a poor workup and purification strategy. Here are some key considerations:

  • pH Adjustment: After a base-catalyzed hydrolysis, the product exists as a carboxylate salt in the aqueous layer. To extract it into an organic solvent, the aqueous layer must be acidified to protonate the carboxylate and form the neutral carboxylic acid.

    • Use a strong acid like HCl to lower the pH to ~2-3.

    • Ensure thorough mixing during acidification.

  • Choice of Extraction Solvent: Dichloromethane, ethyl acetate, and diethyl ether are common choices for extracting carboxylic acids. The choice will depend on the solubility of your specific product.

  • Emulsion Formation: Emulsions can form during extraction, making phase separation difficult.

    • Solution: Adding brine (a saturated aqueous solution of NaCl) can help to break up emulsions.[7][8]

  • Purification:

    • Recrystallization: This is often the most effective method for purifying solid carboxylic acids.[8] A suitable solvent system (e.g., toluene/heptane) should be identified.[8]

    • Column Chromatography: If recrystallization is not effective, silica gel chromatography can be used. A solvent system with a small amount of acetic acid can help to prevent streaking of the carboxylic acid on the column.

FAQ 5: Should I use acid-catalyzed or base-catalyzed hydrolysis?

The choice between acid and base catalysis depends on the stability of your starting material and product to the reaction conditions.

  • Base-catalyzed hydrolysis (saponification) is generally preferred because the reaction is irreversible, which helps to drive it to completion.[1][2][3][4]

  • Acid-catalyzed hydrolysis is a reversible process and may require a large excess of water to achieve high conversion.[3][4] However, it can be a milder option if your molecule is sensitive to strong bases.

For the hydrolysis of an ester to this compound, base-catalyzed hydrolysis is a good starting point, provided that the temperature is carefully controlled to prevent degradation.

III. Experimental Protocols & Data

Protocol 1: Base-Catalyzed Hydrolysis of Ethyl 4-(2-chlorophenyl)-2-oxobutanoate

This protocol provides a general procedure for the saponification of the ester.

  • Dissolution: Dissolve ethyl 4-(2-chlorophenyl)-2-oxobutanoate (1.0 eq) in a suitable solvent such as THF.

  • Addition of Base: Add an aqueous solution of LiOH (1.5 eq) or NaOH (1.5 eq) to the ester solution.

  • Reaction: Stir the mixture at room temperature or warm gently (e.g., to 40 °C) while monitoring the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Wash the remaining aqueous solution with a non-polar organic solvent (e.g., hexanes or diethyl ether) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with cold 1M HCl.

    • Extract the product with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[8][9]

  • Purification: Purify the crude this compound by recrystallization or column chromatography.

Data Presentation: Troubleshooting Hydrolysis Conditions
Parameter Condition A (Low Yield) Condition B (Improved Yield) Rationale for Improvement
Catalyst 1.1 eq NaOH1.5 eq LiOHLiOH is sometimes more effective for hindered esters.[6] Using a larger excess of base can help drive the reaction to completion.
Solvent Methanol/WaterTHF/WaterAvoids potential transesterification side reaction with methanol.[6]
Temperature 80 °C (Reflux)40 °CLower temperature minimizes the risk of decarboxylation of the α-keto acid product.
Reaction Time 2 hours6 hours (Monitored)Allowing more time at a lower temperature can lead to higher conversion without degradation.
Workup pH 4-52-3Ensures complete protonation of the carboxylate for efficient extraction into the organic phase.

IV. Visualizations

Chemical Reaction Pathway

hydrolysis_reaction start_ester Ethyl 4-(2-chlorophenyl)-2-oxobutanoate intermediate Tetrahedral Intermediate start_ester->intermediate 1. OH⁻ (aq) product_salt Carboxylate Salt intermediate->product_salt 2. Elimination of EtOH final_product This compound product_salt->final_product 3. H₃O⁺ (aq)

Caption: Base-catalyzed hydrolysis (saponification) pathway.

Troubleshooting Workflow

troubleshooting_workflow decision decision action action issue issue issue_start Low Yield check_completion Reaction Complete? issue_start->check_completion check_side_products Side Products Present? check_completion->check_side_products Yes optimize_reaction Optimize Reaction: - Increase time/temp - Change catalyst/solvent check_completion->optimize_reaction No identify_side_products Identify Side Products: - Transesterification? - Degradation? check_side_products->identify_side_products Yes review_workup Review Workup: - Check pH - Emulsion issues? check_side_products->review_workup No optimize_reaction->issue_start solution_found Yield Improved identify_side_products->solution_found review_workup->solution_found

Caption: Systematic workflow for troubleshooting low hydrolysis yield.

V. References

Sources

Technical Support Center: Stabilization and Handling of 4-(2-Chlorophenyl)-2-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of α-keto acids. 4-(2-chlorophenyl)-2-oxobutanoic acid is a highly reactive intermediate; its structural geometry—specifically the proximity of the electrophilic C2 ketone to the C1 carboxylate—creates a thermodynamically favorable environment for spontaneous decarboxylation.

This guide provides a mechanistic breakdown of why this degradation occurs and offers field-proven, self-validating protocols to stabilize your molecule during synthesis, storage, and analysis.

Mechanistic Overview: The "Why" Behind the Degradation

To prevent degradation, you must first understand the causality of the molecule's instability. This compound undergoes spontaneous decarboxylation via two primary pathways:

  • Thermal/Acid-Base Catalysis (Non-Oxidative): Exposure to ambient heat, light, or extreme pH drives a cyclic transition state, resulting in the loss of CO₂ and the formation of 3-(2-chlorophenyl)propanal[1].

  • Oxidative Cleavage: In the presence of reactive oxygen species (ROS) like H₂O₂—often generated during enzymatic synthesis—or when catalyzed by trace transition metals (Fe, Cu, Co), the molecule undergoes rapid oxidative decarboxylation to form 3-(2-chlorophenyl)propanoic acid[2][3].

G A This compound B 3-(2-chlorophenyl)propanal (Thermal Degradation) A->B Heat / Light / pH Extremes C 3-(2-chlorophenyl)propanoic acid (Oxidative Degradation) A->C H2O2 / Transition Metals D Oxime Derivative (PFBHA Stabilized) A->D Derivatization E Lyophilized Salt (-80°C Storage) A->E Freeze-Drying + Argon

Degradation pathways and targeted stabilization of this compound.

Troubleshooting & FAQs

Q1: Why does my this compound standard degrade so quickly during benchtop handling? Causality: α-Keto acids are highly electrophilic at the C2 position. Ambient heat or UV light provides the activation energy necessary for the carboxyl group to leave as CO₂[1]. Furthermore, α-keto acids readily undergo decarboxylation into acetate-derivatives when exposed to oxidative stress[4]. Solution: Always handle the compound on ice. For storage, maintain the standard at -80°C and avoid repeated freeze-thaw cycles[1].

Q2: I am synthesizing this compound via enzymatic amino acid deamination, but I am recovering a carboxylic acid byproduct. What is happening? Causality: You are observing oxidative decarboxylation. Enzymatic oxidation of amino acids (e.g., via L-amino acid deaminases) generates hydrogen peroxide (H₂O₂) as a stoichiometric byproduct. H₂O₂ rapidly attacks the α-keto functionality, driving oxidative decarboxylation to form 3-(2-chlorophenyl)propanoic acid[3]. Trace transition metals in your buffer can further catalyze this breakdown[2]. Solution: Introduce catalase to your reaction mixture to rapidly clear H₂O₂[3]. Additionally, supplement the buffer with 1 mM EDTA to chelate trace metals.

Q3: How do I stabilize the compound for LC-MS/MS analysis or complex synthetic routing? Causality: The inherent instability lies in the free keto group. By converting the highly reactive ketone into a stable oxime derivative, you eliminate the structural prerequisite for decarboxylation. Solution: Derivatize the sample using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) prior to analysis. This blocks the keto functionality and ensures structural integrity during ionization[1].

Quantitative Stability Data

Table 1: Stability of this compound under various conditions.

Storage / Reaction ConditionStabilizing InterventionPrimary Degradation PathwayEstimated Half-Life
Room Temperature (25°C), AqueousNoneThermal Decarboxylation< 24 hours
4°C, AqueousNoneThermal Decarboxylation3 - 5 days
Enzymatic Synthesis (Aerobic)NoneOxidative Decarboxylation< 2 hours
Enzymatic Synthesis (Aerobic)Catalase + 1 mM EDTAMinimized> 48 hours
-80°C, Lyophilized PowderArgon AtmosphereNone> 12 months
Room Temperature (25°C), AqueousPFBHA DerivatizationNone> 2 years

Self-Validating Experimental Protocols

To ensure trustworthiness in your workflows, the following protocols are designed as self-validating systems , meaning they contain built-in In-Process Controls (IPCs) to verify success before you proceed to the next step.

Protocol 1: Enzymatic Synthesis with Built-in Oxidative Protection

Causality & Validation: This protocol utilizes catalase to neutralize destructive H₂O₂[3] and includes an immediate colorimetric IPC to verify the preservation of the keto group before extraction.

  • Reaction Setup: To your buffered reaction mixture (pH 7.2), add 1 mM EDTA and 500 U/mL of bovine liver catalase.

  • Substrate Addition: Introduce the amino acid precursor and the L-amino acid deaminase enzyme. Incubate at 30°C under gentle agitation.

  • In-Process Control (IPC) - 2,4-DNPH Assay: At t = 2 hours, withdraw a 10 µL aliquot and mix with 90 µL of 2,4-dinitrophenylhydrazine (2,4-DNPH) reagent.

    • Validation Check: A rapid color change to yellow/orange validates the presence of the intact α-keto acid. A lack of color indicates oxidative decarboxylation has occurred and the batch is compromised.

  • Quenching & Extraction: Quench the reaction by lowering the pH to 2.5 using 1M HCl. Critical: Perform this strictly on ice to prevent acid-catalyzed thermal degradation. Immediately extract with cold ethyl acetate (3x).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at < 20°C.

Protocol 2: PFBHA Derivatization for LC-MS/MS Stability

Causality & Validation: Converts the unstable keto acid into a stable oxime[1]. Validation is confirmed by a specific mass shift in the MS1 spectrum.

  • Sample Preparation: Transfer 100 µL of the cold aqueous sample containing this compound to a microcentrifuge tube.

  • Derivatization: Add 50 µL of 20 mM PFBHA in 10% aqueous pyridine. Vortex briefly to mix[1].

  • Incubation: Incubate at room temperature for 30 minutes. The excess PFBHA drives the reaction to completion.

  • Quenching: Add 350 µL of 0.1% formic acid in water to stop the reaction[1].

  • Validation (LC-MS/MS): Inject the sample.

    • Validation Check: Validate the protocol's success by monitoring the mass shift. The intact acid has a nominal mass of 212 Da. The PFBHA derivative will show a distinct mass shift reflecting the addition of the PFBHA moiety minus water, confirming successful stabilization.

References

Sources

Troubleshooting low solubility of 4-(2-chlorophenyl)-2-oxobutanoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers encountering solubility issues with 4-(2-chlorophenyl)-2-oxobutanoic acid .

Compound: this compound Chemical Class: Aromatic


-keto acid
Application:  Enzyme kinetics (LDH, Transaminase substrates), inhibitor screening, synthetic intermediates.[1]

The Core Challenge: Physical Chemistry Profile

Before troubleshooting, it is critical to understand why this molecule resists solution. You are dealing with a "Janus" molecule:

  • The Polar Head: The

    
    -keto acid moiety (
    
    
    
    ) is highly polar and acidic (pKa
    
    
    2.5–3.5).[1][2] It wants to be in water, but only if ionized.
  • The Lipophilic Tail: The 2-chlorophenyl group is highly hydrophobic.[1] The chlorine atom at the ortho position increases lipophilicity and steric bulk compared to a standard phenyl ring.[2]

The Failure Mode: In its protonated (free acid) form, the lipophilic tail dominates, causing the molecule to crash out of aqueous buffers.[2] To achieve solubility, you must drive the equilibrium entirely toward the carboxylate anion form while preventing


-stacking aggregation.[1]
Critical Isomer Warning

Stop and Verify: Ensure you have the correct isomer.

  • Target: 2-oxobutanoic acid derivative (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -keto). Used in metabolic assays.[3]
    
  • Common Mix-up: 4-oxobutanoic acid derivative (

    
    -keto).[1] This is a Friedel-Crafts intermediate (succinic derivative) and is chemically distinct.[1]
    
  • Check your CAS number and structure before proceeding.[1][2]

Diagnostic Troubleshooting Flowchart

Use this logic tree to identify the specific cause of your solubility failure.

SolubilityTroubleshooting Start START: Precipitation Observed CheckpH Check Final Buffer pH Start->CheckpH pH_Low pH < 6.0 CheckpH->pH_Low Acidic Drift pH_Ok pH > 7.0 CheckpH->pH_Ok pH Stable Cause1 DIAGNOSIS: Protonation Acidic stock overwhelmed buffer capacity. Compound reverted to insoluble free acid. pH_Low->Cause1 PrecipType Inspect Precipitate Type pH_Ok->PrecipType Crystalline Crystalline/White Solid PrecipType->Crystalline Solid Oily Oily Droplets/Goo PrecipType->Oily Liquid Phase Cause2 DIAGNOSIS: Salting Out Ionic strength too high. Common in >100mM phosphate buffers. Crystalline->Cause2 Cause3 DIAGNOSIS: Co-solvent Shock DMSO/EtOH concentration too low to support lipophilic tail. Oily->Cause3 Action1 SOLUTION: Increase Buffer Strength or pre-neutralize stock with NaOH. Cause1->Action1 Action2 SOLUTION: Reduce Salt Switch to 50mM Tris or HEPES. Cause2->Action2 Action3 SOLUTION: Step-Down Dilution Use intermediate dilution step. Cause3->Action3

Figure 1: Decision tree for diagnosing precipitation issues with hydrophobic


-keto acids.

Validated Solubilization Protocols

Do not attempt to dissolve the solid powder directly into the buffer. It will float, clump, and dissolve inconsistently. Use one of the following methods.

Method A: The "pH-Shift" (Recommended for Enzyme Assays)

Best for: Assays where organic solvents (DMSO) are undesirable.[1][2]

The Logic: You are chemically converting the insoluble free acid into its soluble sodium salt before it touches the buffer.[2]

  • Weigh: Calculate the mass required for a 100 mM stock.

  • Alkaline Dissolution: Add 1.0 equivalent of NaOH (1 M or 0.1 M depending on scale).

    • Tip: Do not add excess base, or you risk enolization/degradation of the ketone.

    • Visual Cue: The solid should dissolve rapidly. If it remains turbid, add water dropwise, but keep volume low.

  • Stabilize: Dilute to final stock volume with distilled water (not buffer yet).

  • Final Dilution: Pipette this aqueous salt solution into your working buffer (e.g., Phosphate, Tris, HEPES).

    • Validation: Check the pH of your buffer after addition. If the stock was too acidic/basic, the buffer pH may shift, affecting enzyme activity.

Method B: The DMSO "Sandwich"

Best for: High-throughput screening or when precise pH titration is difficult.[1]

The Logic: Dissolve in a "super-solvent" first, then dilute into buffer.

  • Primary Stock: Dissolve powder in 100% DMSO to create a 500 mM master stock.

    • Storage: Store at -20°C. DMSO stocks of

      
      -keto acids are generally more stable than aqueous stocks.[1]
      
  • Intermediate Step (The Sandwich): Dilute the master stock 1:10 into 50% DMSO / 50% Water .

    • Why? Direct injection of 100% DMSO into buffer can cause "shock precipitation" where the compound crashes out locally before mixing. The intermediate step mitigates this.

  • Final Assay: Add the intermediate stock to your buffer. Ensure final DMSO concentration is < 5% (or as tolerated by your enzyme).[1][2]

Frequently Asked Questions (Troubleshooting)

Q1: I diluted my stock into PBS, and it turned cloudy immediately. Why?

A: This is likely "Acid Shock." The free acid form of this compound is insoluble.[1] If you dissolved the powder in a solvent (like ethanol) without neutralizing it, the stock solution is highly acidic.[2] When added to PBS (pH 7.4), the local pH at the pipette tip drops, causing the compound to protonate and precipitate.[2] Fix: Use Method A to pre-neutralize the stock, or increase the concentration/molarity of your buffer (e.g., 100 mM HEPES instead of 10 mM PBS) to buffer the acid load.

Q2: My compound degrades overnight. Is it the buffer?

A: It is likely oxidative decarboxylation .


-keto acids are susceptible to reacting with hydrogen peroxide (generated by some oxidases) or spontaneous decarboxylation in the presence of light and transition metals.[1][2]
Fix: 
  • Freshness: Prepare working solutions daily.

  • Additives: Include 0.1 mM EDTA in your buffer to chelate trace metals that catalyze degradation.[1][2]

  • Storage: Protect stocks from light (amber tubes).

Q3: Can I use Ethanol instead of DMSO?

A: Use with caution. Ethanol is a protic solvent.[1][2] In the presence of the carboxylic acid and trace acid catalysis, you risk forming the ethyl ester (Fischer esterification) over time, which is a different molecule entirely.[2] DMSO is aprotic and safer for storage.

Quantitative Data & Solvent Compatibility

ParameterValue / RecommendationNotes
Est. pKa (COOH) 2.5 – 3.2Ionized at pH > 4.[1][2]5.
Max Solubility (pH 2) < 0.1 mg/mLInsoluble as free acid.[1][2]
Max Solubility (pH 7.5) > 50 mMHighly soluble as anion.[1][2]
Preferred Buffer HEPES or Potassium PhosphateAvoid Tris if studying amine-reactive enzymes (potential Schiff base formation).[1][2]
DMSO Limit 100% (Stock)Stable at -20°C.
Stability Low (Aqueous)Degrades via decarboxylation.[1][2] Use within 4-8 hours.

References

  • PubChem Compound Summary. CID 46228265 (Related Structure Analysis).[1][2][4] National Center for Biotechnology Information. [Link][1][2]

  • Cooper, A. J. L., et al. (1983).Synthesis and Properties of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Keto Acids.[1] Chemical Reviews, 83(3), 321-358.[1] (Foundational review on 
    
    
    
    -keto acid stability and solubility). [Link]

Sources

Technical Support Center: Purification of 4-(2-Chlorophenyl)-2-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-(2-chlorophenyl)-2-oxobutanoic acid. As an


-keto acid, this compound presents unique reactivity profiles that often complicate standard purification workflows. This guide is designed for researchers and drug development professionals to troubleshoot common isolation issues, understand the mechanistic causality behind these challenges, and implement self-validating purification protocols.

Mechanistic Overview: The Causality of Impurities

The purification of this compound is notoriously challenging due to the intrinsic chemical properties of the


-keto acid moiety. The electron-withdrawing nature of the adjacent carboxylate makes the 

-keto carbon highly electrophilic.

This leads to two primary complications during purification:

  • Hydrate/Hemiacetal Equilibrium: In aqueous or alcoholic media, the

    
    -keto group undergoes rapid nucleophilic addition to form gem-diols (hydrates) or hemiacetals. As documented in medicinal chemistry reviews, this dynamic equilibrium [1] of 
    
    
    
    -keto derivatives.
  • Thermal Decarboxylation: The proximity of the keto and carboxyl groups facilitates spontaneous, heat-induced decarboxylation, degrading the product into 3-(2-chlorophenyl)propanoic acid derivatives or corresponding aldehydes.

Troubleshooting & FAQs

Q1: My HPLC and NMR data show multiple peaks, but my TLC shows a single, clean spot. Is my product contaminated? A: Not necessarily. This is a classic false-positive for impurities. In aqueous solutions,


-keto acids exist in a dynamic equilibrium with their hydrated gem-diol forms. Quantitative NMR studies on related compounds demonstrate that 

-keto acid salts can exist as [2].
  • Solution: To validate purity, run your

    
    C NMR in a strictly anhydrous, non-nucleophilic solvent (e.g., dry DMSO-
    
    
    
    ) to force the equilibrium back to the keto form (carbonyl peak at ~190-200 ppm). For HPLC, utilize a highly acidic mobile phase (e.g., 0.1% TFA) and a steep gradient to minimize on-column equilibration time.

Q2: Standard silica gel chromatography is failing to separate unreacted 2-chlorobenzaldehyde from my product. What is the alternative? A:


-Keto acids streak heavily on silica due to strong hydrogen bonding and hydrate formation. Instead of chromatography, utilize a chemoselective Sodium Bisulfite Adduct Purification . The 

-keto group reacts reversibly with NaHSO

to form a highly water-soluble anionic adduct. Non-carbonyl impurities (like unreacted halides or neutral aromatics) remain in the organic phase. The selective recovery of carbonyls via [3].

Q3: I am observing a significant loss of product mass and a color change (darkening) during rotary evaporation. What is happening? A: You are inducing thermal decarboxylation.


-Keto acids are thermally labile.
  • Solution: Never exceed a bath temperature of 30°C during solvent evaporation. If water must be removed, do not distill it; use lyophilization (freeze-drying) to preserve the integrity of the

    
    -keto acid.
    

Impurity Profiling & Removal Strategies

To effectively troubleshoot your crude mixture, cross-reference your analytical data with the table below to identify and target specific impurity classes.

Impurity ClassSpecific Chemical ExamplePrimary Detection MethodTypical Crude AbundanceTargeted Removal Strategy
Unreacted Starting Material 2-Chlorobenzyl halides / AldehydesUV-Vis (254 nm), GC-MS5% - 15%Bisulfite Adduct Capture
Aldol Condensation Byproducts Dimeric enone derivativesLC-MS (High MW signals)2% - 8%Acid-Base Extraction
Degradation Products 3-(2-chlorophenyl)propanoic acid

C NMR (Loss of keto carbon)
1% - 5%Strict Low-Temp Processing (<30°C)
Inorganic Salts NaCl, unreacted NaHSO

Conductivity, Ashing< 2%Aqueous Brine Wash / Desalting

Self-Validating Experimental Protocols

Protocol A: Chemoselective Bisulfite Adduct Capture

This protocol exploits the electrophilicity of the


-keto group, isolating it from complex organic mixtures.
  • Adduct Formation: Dissolve the crude this compound mixture in ethyl acetate (EtOAc) (10 mL/g of crude). Add an equal volume of freshly prepared, saturated aqueous NaHSO

    
    .
    
  • Biphasic Agitation: Stir vigorously at room temperature for 2 hours. The

    
    -keto acid will convert into a water-soluble 
    
    
    
    -hydroxy sulfonate adduct.
  • Phase Separation: Transfer to a separatory funnel. Collect the heavy aqueous layer.

    • Self-Validation Checkpoint 1: Evaporate a small aliquot of the organic layer. It should contain <5% of your theoretical product mass. If the product remains in the organic layer, your NaHSO

      
       is depleted or the pH is too low.
      
  • Organic Wash: Wash the aqueous layer with fresh EtOAc (2 x 5 mL/g) to remove residual neutral impurities (e.g., unreacted 2-chlorobenzaldehyde).

  • Adduct Decomposition: Cool the aqueous layer to 0°C in an ice bath. Carefully add 2M HCl dropwise until the pH reaches 1.0. This acidic environment decomposes the bisulfite adduct back to the

    
    -keto acid while keeping the carboxylate protonated for extraction.
    
  • Product Recovery: Extract the liberated product into fresh EtOAc (3 x 10 mL/g).

    • Self-Validation Checkpoint 2: Test the final aqueous waste with a pH strip. It must remain at pH < 2 to ensure complete extraction of the product.

  • Drying: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure at <30°C .
Protocol B: Low-Temperature Acid-Base Extraction

Use this protocol if your primary impurities are non-carbonyl, neutral, or basic compounds.

  • Solubilization: Dissolve the crude mixture in methyl tert-butyl ether (MTBE).

  • Deprotonation: Extract with ice-cold 5% NaHCO

    
     (aq). The 
    
    
    
    -keto acid moves to the aqueous phase as a sodium salt.
  • Impurity Purge: Wash the basic aqueous phase twice with MTBE. Discard the organic washes.

  • Reprotonation: Cool the aqueous phase to 0°C. Slowly acidify to pH 1.5 using cold 1M HCl. (Caution: Vigorous CO

    
     evolution will occur).
    
  • Extraction: Extract the milky aqueous suspension with EtOAc. Dry over Na

    
    SO
    
    
    
    and concentrate at <30°C.

Process Visualization

The following workflow illustrates the chemoselective bisulfite purification process, highlighting the phase distribution of the product and impurities.

G N1 Crude 4-(2-chlorophenyl)- 2-oxobutanoic acid N2 Add Sat. NaHSO3 (aq) & EtOAc (Vigorous Stirring) N1->N2 N3 Organic Phase (Neutral Impurities / Byproducts) N2->N3 Phase Separation (Discard) N4 Aqueous Phase (Water-Soluble Bisulfite Adduct) N2->N4 Phase Separation (Retain) N5 Acidify to pH 1 (HCl) at 0°C & Extract with EtOAc N4->N5 Adduct Decomposition N6 Purified 4-(2-chlorophenyl)- 2-oxobutanoic acid N5->N6 Solvent Evaporation (Strictly <30°C)

Caption: Chemoselective bisulfite adduct purification workflow for isolating highly reactive alpha-keto acids.

References

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PubMed Central (PMC). Available at:[Link]

  • Biocatalytic asymmetric construction of secondary and tertiary fluorides from ß-fluoro-α-ketoacids. ChemRxiv. Available at:[Link]

  • Sustainable Biocatalysis: Exploring the CO2 fixation activity of an alpha-keto acid decarboxylase. Nottingham ePrints. Available at:[Link]

Technical Support Center: Troubleshooting the Oxidation of 4-(2-Chlorophenyl)-2-hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the chemoselective oxidation of α-hydroxy acids. Specifically, we address the unique mechanistic challenges encountered when oxidizing 4-(2-chlorophenyl)-2-hydroxybutanoic acid to its corresponding α-keto acid, 4-(2-chlorophenyl)-2-oxobutanoic acid.

Mechanistic Overview & Reaction Pathways

The primary challenge in this transformation is that α-keto acids are inherently labile. Under standard oxidation conditions, the target product acts as a substrate for further oxidation, leading to rapid C–C bond cleavage as described in foundational studies on [1].

ReactionPathways Substrate 4-(2-chlorophenyl)- 2-hydroxybutanoic acid Target 4-(2-chlorophenyl)- 2-oxobutanoic acid Substrate->Target AZADO / O2 (Chemoselective) SideProduct 3-(2-chlorophenyl)- propanoic acid + CO2 Substrate->SideProduct NaOCl / KMnO4 (Harsh) Target->SideProduct Oxidative Decarboxylation

Reaction pathways illustrating desired oxidation versus oxidative decarboxylation.

Troubleshooting FAQs

Q: Why is my oxidation yielding 3-(2-chlorophenyl)propanoic acid instead of the target α-keto acid? A: This is a classic case of over-oxidation. When using traditional terminal oxidants (e.g., NaOCl in the Anelli oxidation, or KMnO4), the oxidant acts as a nucleophile. It attacks the newly formed α-keto group, forming a tetrahedral peroxy-adduct. This intermediate rapidly undergoes C–C bond cleavage (fragmentation), yielding CO2 and the one-carbon-shorter carboxylic acid. To prevent this, you must avoid strong terminal oxidants.

Q: How does the 2-chloro substitution on the aromatic ring influence the reaction profile? A: The 2-chloro group is electron-withdrawing via induction. This slightly increases the electrophilicity of the downstream α-keto carbonyl, making it more susceptible to nucleophilic attack by harsh oxidants compared to an unsubstituted phenyl ring. However, it also sterically and electronically protects the aromatic ring from unwanted electrophilic aromatic substitution (e.g., ring chlorination) if hypochlorite-based systems are used.

Q: I have successfully minimized decarboxylation, but my yield is still low due to the formation of complex polymeric mixtures. What is causing this? A: α-Keto acids with enolizable α-protons (the protons at the C3 position of your substrate) are highly susceptible to aldol-type condensations, especially under basic or highly acidic conditions. Solution: You must maintain a strictly near-neutral pH during the reaction and workup. Utilizing a pH 6.8 phosphate buffer during the oxidation process suppresses enolization, thereby preventing unwanted condensation pathways.

Q: Which oxidation system provides the best chemoselectivity for this specific substrate? A: Nitroxyl-radical catalysts combined with mild co-oxidants are superior. Specifically, 2-azaadamantane N-oxyl (AZADO) with molecular oxygen (O2) and a NaNO2 co-catalyst prevents the accumulation of nucleophilic oxidant species. This effectively halts the reaction at the α-keto acid stage, as demonstrated in recent studies on [2].

Quantitative Data: Comparative Oxidant Efficacy

Comprehensive reviews on the [3] emphasize the necessity of selecting the correct catalytic system. The table below summarizes the expected outcomes when oxidizing 4-(2-chlorophenyl)-2-hydroxybutanoic acid using various standard protocols.

Oxidant SystemConversion (%)Selectivity for α-Keto Acid (%)Primary Side Product
KMnO4 / NaOH >95%<10%3-(2-chlorophenyl)propanoic acid (Decarboxylation)
TEMPO / NaOCl >90%40-50%3-(2-chlorophenyl)propanoic acid (Decarboxylation)
TEMPO / BAIB 85%80-85%Minor decarboxylation & Aldol condensation
AZADO / O2 / NaNO2 >95%>95%Trace impurities

Validated Experimental Protocol

To ensure high fidelity and reproducibility, transition to the AZADO/O2 catalytic system. This protocol is designed as a self-validating workflow, incorporating visual and analytical checkpoints to guarantee chemoselectivity.

Step-by-Step Methodology: Chemoselective Aerobic Oxidation
  • Substrate Dissolution: Dissolve 1.0 equivalent of 4-(2-chlorophenyl)-2-hydroxybutanoic acid in a 3:1 mixture of Acetonitrile and Sodium Phosphate buffer (0.1 M, pH 6.8). Causality: The buffer prevents extreme pH shifts, suppressing the enolization of the C3 protons and preventing downstream aldol condensation.

  • Catalyst Addition: Add 1 mol% AZADO and 10 mol% NaNO2 to the solution. Self-Validation: The solution will exhibit a faint, transient color change (often pale yellow/orange) indicating the formation of the active nitroxyl radical species.

  • Aerobic Oxidation: Purge the reaction flask with O2 gas for 5 minutes. Attach an O2 balloon and stir vigorously at room temperature (20-25°C) for 4-6 hours. Self-Validation: The gradual deflation of the O2 balloon serves as a physical indicator of oxygen consumption and reaction progress.

  • Reaction Monitoring: Monitor the reaction via HPLC. Self-Validation: Confirm the disappearance of the substrate peak. The absence of a major [M-44] peak (corresponding to the decarboxylated mass) validates that chemoselectivity has been maintained.

  • Quenching: Quench the reaction by adding saturated aqueous Na2S2O3. Causality: This step immediately reduces any remaining active radical species or nitrogen oxides, preventing post-reaction degradation during the concentration phase.

  • Isolation: Mildly acidify the aqueous layer to pH 2-3 using 1M HCl. Extract with Ethyl Acetate (3x), dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure at <30°C to yield the pure this compound.

Protocol Step1 1. Dissolution MeCN / pH 6.8 Buffer Step2 2. Catalyst Addition 1 mol% AZADO, 10 mol% NaNO2 Step1->Step2 Step3 3. Aerobic Oxidation O2 Atmosphere, 20-25°C Step2->Step3 Step4 4. Monitoring HPLC (Check for [M-44] absence) Step3->Step4 Step5 5. Quenching Aqueous Na2S2O3 Step4->Step5 Step6 6. Isolation Mild Acidification & Extraction Step5->Step6

Step-by-step experimental workflow for chemoselective AZADO-catalyzed aerobic oxidation.

References

  • Title: Oxidative Decarboxylation of α-Hydroxy Acids by a Functional Model of the Nonheme Iron Oxygenase, CloR Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Current Status of Research on Synthesis of α-Keto Acids and Their Esters Source: Catalysts (MDPI) URL: [Link]

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-(2-chlorophenyl)-2-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Resolving chromatographic peak asymmetry for alpha-keto acid derivatives.

Mechanistic FAQs: Understanding the "Triple Threat"

Q1: Why does 4-(2-chlorophenyl)-2-oxobutanoic acid exhibit severe peak tailing compared to standard aromatic compounds? A: The tailing of this specific analyte is rarely due to a single physical factor (like a column void). As an application scientist, I classify this molecule as a "Triple Threat" to peak symmetry due to its specific structural motifs:

  • Acidic Dissociation: The carboxylic acid moiety has a pKa of approximately 3.5. If the mobile phase pH is near this value, the analyte exists in a state of partial ionization, causing split or tailing peaks due to dual retention mechanisms.

  • Metal Chelation: The adjacent ketone (2-oxo) and carboxylic acid groups form an alpha-keto acid moiety. This structure acts as a powerful bidentate ligand that chelates transition metals (Fe, Ni, Ti) leached from the stainless steel or titanium flow paths of the HPLC system .

  • Secondary Silanol Interactions: The hydrophobic 2-chlorophenyl ring drives deep penetration into the C18 stationary phase, increasing the probability of hydrogen bonding between the keto-acid groups and unreacted, ionized silanol (Si-O⁻) groups on the silica surface .

Q2: How can I definitively diagnose whether the tailing is caused by metal chelation or secondary silanol interactions? A: Troubleshooting must be a self-validating system. To isolate the variable, perform a Chelation Suppression Test . Inject your sample using your standard mobile phase, then inject it again using a mobile phase spiked with 10 µM EDTA. Because EDTA has a much higher binding affinity for metal ions than your analyte, it will temporarily mask the active metal sites in the column. If the peak asymmetry factor (As) drastically improves with EDTA, metal chelation is your root cause. If the peak remains asymmetric, the issue is likely pH-driven silanol interactions.

Experimental Protocols: Self-Validating Workflows

Protocol A: Mobile Phase pH Optimization for Alpha-Keto Acids

Causality: To eliminate secondary silanol interactions and prevent partial ionization, the mobile phase pH must be driven at least 1.5 units below the analyte's pKa. This ensures >99% protonation of both the analyte and the residual silanols, forcing a single hydrophobic retention mechanism.

Step-by-Step Methodology:

  • Buffer Selection: Select a strong volatile acid, such as Trifluoroacetic acid (TFA), which provides excellent buffering capacity at pH 2.0.

  • Aqueous Preparation: Add 1.0 mL of HPLC-grade TFA to 1.0 L of ultra-pure Milli-Q water (0.1% v/v TFA). Mix thoroughly and verify the pH is approximately 2.0 using a calibrated pH meter.

  • System Equilibration: Flush the HPLC system and C18 column with the new mobile phase at a flow rate of 1.0 mL/min for a minimum of 20 column volumes to ensure complete protonation of the silica bed.

  • Validation Injection: Inject a 10 µg/mL standard of this compound. Calculate the Asymmetry Factor (As) at 10% peak height. An As value < 1.5 indicates successful suppression of silanol interactions.

Protocol B: System Passivation and Hardware Modification

Causality: Conventional HPLC systems release metal ions into the mobile phase, which accumulate on the column head and complex with carboxylate groups . If Protocol A fails, hardware modification is required to physically separate the analyte from metal oxides.

Step-by-Step Methodology:

  • Column Removal: Disconnect the analytical column to prevent irreversible damage during passivation. Replace it with a zero-dead-volume PEEK union.

  • Acid Passivation: Flush the entire HPLC flow path (pumps, autosampler, tubing) with 20% (v/v) Nitric Acid at 1.0 mL/min for 30 minutes to strip adsorbed metal ions and passivate the stainless steel surfaces.

  • Neutralization: Flush the system with ultra-pure water for 60 minutes, or until the effluent pH returns to neutral (pH ~7.0).

  • Hardware Upgrade: Install a column utilizing Hybrid Surface Technology (HST) or a PEEK-lined column. These specialized columns feature an organic/inorganic barrier that covers the oxide layer on metal surfaces, physically preventing the analyte from interacting with metal sites .

  • Re-evaluation: Reconnect the column, equilibrate with the mobile phase, and inject the analyte to confirm peak symmetry restoration.

Data Presentation: Troubleshooting Efficacy

The following table summarizes the quantitative impact of the described protocols on the chromatographic performance of this compound.

Troubleshooting InterventionPrimary Mechanism AddressedPeak Asymmetry (As)Theoretical Plates (N)Resolution Status
Baseline (pH 4.5, Standard SS System)None (Partial ionization, chelation)3.24,500Unacceptable (Severe Tailing)
Protocol A (pH adjusted to 2.0 with TFA)Acid dissociation & Silanol protonation2.17,200Marginal (Moderate Tailing)
Protocol A + 10 µM EDTA Metal chelation masking1.312,500Acceptable
Protocol A + Protocol B (HST Column)Complete metal surface isolation1.1 14,200 Optimal (Sharp, Symmetrical)

Diagnostic Workflow Visualization

G Start Peak Tailing Observed (As > 1.5) CheckPH Is Mobile Phase pH < 2.5? Start->CheckPH FixPH Adjust pH to 2.0-2.5 (e.g., 0.1% TFA) CheckPH->FixPH No CheckMetal Add 10 µM EDTA to Mobile Phase CheckPH->CheckMetal Yes FixPH->CheckMetal MetalIssue Peak Shape Improves? CheckMetal->MetalIssue HardwareFix Use PEEK/HST Column or Passivate System MetalIssue->HardwareFix Yes (Metal Chelation) SilanolIssue Switch to End-capped Type B Silica Column MetalIssue->SilanolIssue No (Silanol Interaction)

Caption: Systematic troubleshooting workflow for diagnosing and resolving peak tailing in alpha-keto acids.

References

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. Available at: [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek. Available at: [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. Available at: [Link]

Technical Support Center: Stabilization & Troubleshooting for 4-(2-Chlorophenyl)-2-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a highly reactive


-keto acid, 4-(2-chlorophenyl)-2-oxobutanoic acid is a critical intermediate in drug development and enzymatic assays (e.g., transaminase and decarboxylase screening). However, its 

-carbonyl functionality makes it inherently unstable in aqueous solutions, predisposing it to spontaneous decarboxylation, oxidative cleavage, and aldol-type condensation.

This guide is engineered for scientists and researchers. It provides mechanistically grounded diagnostics, field-proven troubleshooting strategies, and self-validating protocols to ensure the absolute integrity of your experimental solutions.

Part 1: Diagnostic FAQs – Identifying Degradation Vectors

Q1: My assay yields are dropping, and the stock solution has developed a slight yellow tint. What is happening? A1: The yellowing is a classic spectroscopic signature of aldol-type condensation or oxidative degradation. In solution,


-keto acids undergo continuous keto-enol tautomerization. At high concentrations, the enol form can act as a nucleophile and attack the carbonyl carbon of another molecule, leading to complex dimeric and polymeric byproducts. Furthermore, exposure to reactive oxygen species (ROS) can catalyze oxidative decarboxylation, converting your compound into 3-(2-chlorophenyl)propanoic acid and releasing 

[1].

Q2: How does pH affect the stability of this compound? A2: The stability of keto acids is strictly pH-dependent. In acidic conditions (pH < pKa, typically around 2.0–2.5 for


-keto acids), the protonated carboxylic acid is highly susceptible to spontaneous decarboxylation. By adjusting the solution to a neutral or slightly alkaline pH (e.g., pH 7.0–8.0), the molecule exists as a stabilized carboxylate anion (conjugate base). This deprotonated state significantly increases the activation energy required for decarboxylation, thereby stabilizing the molecule[2].

Q3: Why do I observe inconsistent retention times and multiple degradation peaks during LC-MS analysis? A3: This indicates active degradation occurring within the autosampler queue.


-Keto acids degrade rapidly at room temperature, especially in unbuffered mobile phases. To resolve this, you must use a cooled autosampler tray (set to 4°C) and analyze samples immediately. For long queues, pre-column derivatization (e.g., methoximation) is mandatory to lock the reactive ketone group into a stable oxime[2].

Part 2: Troubleshooting Guide – Mechanisms & Interventions

Issue 1: Metal-Catalyzed Decarboxylation
  • The Mechanism: Trace polyvalent cations (such as

    
    , 
    
    
    
    , and
    
    
    ) leaching from glassware or present in lower-grade water form transient, cyclic coordination complexes with the
    
    
    -keto and carboxylate oxygen atoms. These metal centers act as powerful electron sinks, dramatically accelerating the cleavage of the C-C bond and the subsequent loss of
    
    
    [3].
  • The Intervention: Always use LC-MS grade or ultrapure water (18.2 MΩ·cm). Incorporate a chelating agent like EDTA (0.1–1.0 mM) into your aqueous buffers. This sequesters trace metals, completely neutralizing the catalytic degradation pathway.

Issue 2: Oxidative Cleavage by Dissolved Oxygen
  • The Mechanism: Dissolved oxygen in aqueous buffers can generate peroxides that nucleophilically attack the

    
    -carbonyl carbon. This leads to the formation of an unstable dioxylactone intermediate, which rapidly collapses into an aldehyde (Strecker-type degradation) or a lower carboxylic acid[1].
    
  • The Intervention: Degas all solvents prior to use. Sparge buffers with an inert gas (Nitrogen or Argon) for 15 minutes. Store stock solutions under an argon blanket to prevent atmospheric oxygen from re-dissolving into the matrix.

Issue 3: Thermal Degradation During Storage
  • The Mechanism: The activation energy for the degradation of

    
    -keto acids is low enough that room temperature storage leads to measurable degradation within hours. Repeated freeze-thaw cycles further stress the molecular structure by causing localized concentration spikes (freeze-concentration effect).
    
  • The Intervention: Aliquot stock solutions immediately into single-use vials. Store at -80°C for long-term stability (up to 6 months), or -20°C for short-term storage (maximum 1 month)[4].

DegradationPathways A 4-(2-chlorophenyl)- 2-oxobutanoic acid (Intact) B Oxidative Decarboxylation A->B Dissolved O2 / ROS C Aldol-type Condensation A->C High Conc. / Base D Metal-Catalyzed Decarboxylation A->D Trace Metals (Fe3+, Cu2+) E 3-(2-chlorophenyl) propanoic acid + CO2 B->E F Dimeric/Polymeric Byproducts C->F G Aldehyde Derivatives (Strecker-type) D->G

Caption: Primary degradation pathways of this compound in aqueous solution.

Part 3: Quantitative Stability Profiles

To aid in experimental planning, the following table synthesizes the expected half-life (


) of this compound under various formulation and storage conditions.
Storage ConditionSolvent / Buffer MatrixProtective AdditivesEstimated Half-Life (

)
Recommended Application
Room Temp (25°C) Unbuffered

None< 12 hoursNot recommended
4°C 50 mM Phosphate (pH 7.5)None3 - 5 daysImmediate assay use
4°C 50 mM Phosphate (pH 7.5)1 mM EDTA, Degassed10 - 14 daysExtended autosampler queues
-20°C Anhydrous DMSONone~ 1 monthRoutine stock storage[5]
-80°C 50 mM Phosphate (pH 7.5)1 mM EDTA, Degassed> 6 monthsLong-term biobanking[4]

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of a Stabilized 10 mM Aqueous Stock Solution

Causality Check: By actively controlling pH, removing dissolved oxygen, and chelating trace metals, this workflow neutralizes the three primary degradation vectors simultaneously, ensuring a self-validating stable matrix.

  • Buffer Preparation: Prepare a 50 mM Potassium Phosphate buffer. Adjust the pH precisely to 7.5 using KOH.

    • Reasoning: A neutral-to-alkaline pH forces the molecule into its stable carboxylate anion form, preventing proton-catalyzed spontaneous decarboxylation.

  • Chelation: Add EDTA to achieve a final concentration of 1.0 mM.

    • Reasoning: EDTA irreversibly sequesters trace polyvalent cations (

      
      , 
      
      
      
      ) that act as potent decarboxylation catalysts[3].
  • Degassing: Sparge the buffer with high-purity Nitrogen or Argon gas for 15–20 minutes.

    • Reasoning: Displaces dissolved oxygen, entirely preventing ROS-mediated oxidative cleavage[1].

  • Dissolution: Weigh the required mass of this compound. Slowly add the degassed buffer while gently vortexing. If solubility is limited, a co-solvent of up to 5% (v/v) LC-MS grade anhydrous DMSO may be utilized[5].

  • Aliquoting & Storage: Immediately dispense the solution into single-use amber microcentrifuge tubes to protect against photolytic degradation. Blanket the headspace of each tube with Argon before sealing. Flash-freeze in liquid nitrogen and transfer to -80°C[4].

StabilizationWorkflow Step1 1. Buffer Preparation (50 mM Phosphate, pH 7.5) Step2 2. Chelation (Add 1.0 mM EDTA) Step1->Step2 Prevents acidic decarboxylation Step3 3. Degassing (Sparge with N2/Argon) Step2->Step3 Sequesters trace metal catalysts Step4 4. Dissolution (Add compound, optional 5% DMSO) Step3->Step4 Removes dissolved O2 Step5 5. Aliquoting & Freezing (Amber vials, Argon blanket, -80°C) Step4->Step5 Minimizes thermal degradation

Caption: Step-by-step workflow for the preparation of stabilized


-keto acid stock solutions.
Protocol B: Two-Step Derivatization for GC/LC-MS Analysis

Causality Check:


-Keto acids degrade rapidly in heated GC injection ports or during prolonged LC autosampler queues. Derivatizing both the ketone and the carboxylic acid locks the molecule into a thermally stable, highly volatile form, ensuring accurate quantification[2].
  • Sample Drying: Transfer 50 µL of the aqueous sample to a glass autosampler vial. Evaporate to complete dryness under a gentle stream of nitrogen gas at room temperature.

  • Methoximation (Ketone Protection): Add 50 µL of Methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine). Cap tightly, vortex for 30 seconds, and incubate at 60°C for 45 minutes.

    • Reasoning: Converts the highly reactive

      
      -keto group into a stable oxime derivative, permanently preventing tautomerization and aldol condensation[2].
      
  • Silylation (Carboxylate Protection): Allow the vial to cool to room temperature. Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) containing 1% TMCS. Incubate at 60°C for 30 minutes.

    • Reasoning: Replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group, increasing volatility and thermal stability for mass spectrometry[2].

  • Analysis: Cool to room temperature and transfer to the autosampler. Analyze within 24 hours to ensure derivative stability.

References

  • SPECTROPHOTOMETRIC STUDIES ON THE DECARBOXYL
  • 2-Oxobutanoic acid (2-Ketobutyrate) Storage and Stability MedChemExpress
  • Preventing decarboxylation of beta-keto acids during analysis Benchchem
  • 2-Oxobutanoic acid Solubility and Formul
  • Intermediate role of α-keto acids in the formation of Strecker aldehydes ResearchG

Sources

Technical Support Center: Navigating Steric Hindrance from Ortho-Chloro Substituents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for chemists grappling with the challenges posed by sterically hindered ortho-chloro substituted substrates in organic synthesis. This resource is designed to provide practical, in-depth guidance to researchers, scientists, and drug development professionals. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the ortho-chloro group so challenging in cross-coupling reactions?

A1: The ortho-chloro substituent presents a dual challenge. Firstly, its position creates significant steric bulk around the reaction center, which can hinder the approach of the catalyst and the coupling partner. This steric clash can impede the crucial oxidative addition and reductive elimination steps in the catalytic cycle. Secondly, the carbon-chlorine bond is inherently stronger and less reactive than carbon-bromine or carbon-iodine bonds, making its activation more difficult.[1][2]

Q2: What is the first line of defense when a standard Suzuki-Miyaura or Buchwald-Hartwig reaction fails with an ortho-chloroaryl substrate?

A2: The immediate focus should be on the ligand and palladium source. Standard ligands like PPh₃ are often ineffective. The go-to strategy is to employ bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[2][3][4][5] These ligands promote the formation of a monoligated, highly reactive palladium(0) species that is more effective at activating the C-Cl bond.[6]

Q3: Can I use the same conditions for an ortho-chloro substituted pyridine as for a chlorobenzene derivative?

A3: Not necessarily. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[1] This is a common issue with heteroaryl substrates and may require specific ligands or additives to mitigate. Additionally, the electronic nature of the pyridine ring will influence the reactivity of the C-Cl bond.

Q4: My reaction is giving me a complex mixture of byproducts. What are the likely culprits?

A4: With sterically hindered substrates, several side reactions can become prominent. For Suzuki-Miyaura couplings, protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common.[1][2] In Buchwald-Hartwig aminations, β-hydride elimination can be an issue with certain amines. Dehalogenation, where the chloro group is replaced by a hydrogen atom, is another potential side reaction.[2]

Troubleshooting Guides

Scenario 1: Low to No Conversion in a Suzuki-Miyaura Coupling

Problem: You are attempting to couple an ortho-chloroaryl compound with a boronic acid, but you observe little to no product formation.

Potential Cause Troubleshooting Steps & Explanation
Inactive Catalyst System Solution: Switch to a more active catalyst system. For ortho-chloro substrates, bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition step.[2][7] Consider ligands like SPhos, XPhos, or RuPhos.[2] N-Heterocyclic Carbene (NHC) ligands are also highly effective.[4][8] Using a palladium precatalyst can also improve reproducibility.[2]
Inadequate Base Solution: The choice of base is critical for activating the boronic acid.[2] For sterically hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[1] Ensure the base is finely powdered and anhydrous.
Boronic Acid Instability Solution: Boronic acids can be unstable and prone to protodeboronation.[2] Use freshly purchased or purified boronic acid. Alternatively, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[2] Using a slight excess (1.2-1.5 equivalents) of the boron reagent can also compensate for degradation.[2]
Suboptimal Solvent and Temperature Solution: Anhydrous, degassed solvents such as 1,4-dioxane or toluene are standard.[1] However, for particularly challenging substrates, higher temperatures may be required to overcome the activation energy of the C-Cl bond cleavage. Microwave heating can sometimes be beneficial.[9]
Scenario 2: Low Yield in a Buchwald-Hartwig Amination

Problem: Your C-N coupling of an ortho-chloroaryl with a primary or secondary amine is sluggish and gives low yields.

Potential Cause Troubleshooting Steps & Explanation
Ligand Steric/Electronic Mismatch Solution: The Buchwald-Hartwig amination is highly sensitive to the ligand. Bulky tri- and di-alkyl phosphine ligands are known to be highly active.[3][10] Consider screening a panel of ligands, such as the Buchwald biaryl phosphine ligands or ferrocene-derived ligands.[10] A newly developed carbazolyl-derived P,N-ligand has shown excellent efficacy for sterically hindered aminations.[11][12]
Base Incompatibility Solution: While traditional alkoxide bases like NaOtBu are common, they can be too harsh for some substrates. Consider milder bases such as Cs₂CO₃ or K₃PO₄.[10]
Catalyst Inhibition Solution: If your amine substrate has other coordinating functional groups, it could be inhibiting the palladium catalyst. Increasing the catalyst loading or using a more robust ligand may be necessary.
Steric Congestion of Both Partners Solution: When both the aryl chloride and the amine are sterically hindered (e.g., coupling with 2,6-disubstituted anilines), the reaction is particularly challenging. Specialized ligands are crucial here. For instance, a carbazolyl-derived phosphine ligand has been shown to successfully couple 2,6-diisopropylaniline with 2-chloro-1,3,5-triisopropylbenzene in high yield.

Key Mechanistic Considerations & Visualizations

To effectively troubleshoot, it is essential to understand the catalytic cycle. The steric hindrance of the ortho-chloro group primarily impacts the oxidative addition and reductive elimination steps.

Suzuki-Miyaura_Cycle cluster_reactants Reactants Pd(0)L Pd(0)L Aryl-Pd(II)-Cl(L) Aryl-Pd(II)-Cl(L) Pd(0)L->Aryl-Pd(II)-Cl(L) Oxidative Addition Aryl-Pd(II)-Ar'(L) Aryl-Pd(II)-Ar'(L) Aryl-Pd(II)-Cl(L)->Aryl-Pd(II)-Ar'(L) Transmetalation Aryl-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination Ar-Ar' Ar-Ar' Aryl-Pd(II)-Ar'(L)->Ar-Ar' Ar-Cl Ar-Cl Ar-Cl->Aryl-Pd(II)-Cl(L) Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Aryl-Pd(II)-Ar'(L) caption Catalytic cycle for Suzuki-Miyaura coupling. Troubleshooting_Flowchart start Low Yield with ortho-Chloro Substrate catalyst Optimize Catalyst System (Bulky Ligand/Precatalyst) start->catalyst base Screen Bases (K3PO4, Cs2CO3) catalyst->base No Improvement success Improved Yield catalyst->success Improvement boron Check Boron Reagent (Fresh Boronic Acid, Ester, or Trifluoroborate) base->boron No Improvement base->success Improvement conditions Adjust Conditions (Higher Temp, Degassed Solvent) boron->conditions No Improvement boron->success Improvement conditions->success Improvement caption Troubleshooting workflow for low yield.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Functional Group Analysis: FTIR and Comparative Methods for 4-(2-chlorophenyl)-2-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's functional groups is a cornerstone of chemical synthesis and characterization. This guide provides an in-depth analysis of 4-(2-chlorophenyl)-2-oxobutanoic acid, a molecule of interest in various synthetic pathways. We will explore the application of Fourier Transform Infrared (FTIR) spectroscopy for the elucidation of its key functional groups. Beyond a simple procedural outline, this document delves into the rationale behind experimental choices and provides a comparative analysis with alternative analytical techniques, ensuring a comprehensive understanding of the available methodologies.

The Molecular Subject: this compound

The molecule at the heart of our analysis is this compound. A thorough understanding of its structure is paramount before any analytical investigation.

Caption: Chemical structure of this compound.

This compound possesses three key functional groups that will be the focus of our analytical investigation: a carboxylic acid , a ketone , and a substituted aromatic ring .

FTIR Spectroscopy: A Vibrational Fingerprint

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1][2] When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the vibrational energies of the bonds within the molecule. This results in a unique spectral "fingerprint" that allows for the identification of functional groups.[1][2]

Predicted FTIR Spectrum of this compound

Based on the known characteristic absorption frequencies of its constituent functional groups, we can predict the key features of the FTIR spectrum for this compound.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Characteristics
Carboxylic AcidO-H stretch3300 - 2500Very broad, strong
Carboxylic AcidC=O stretch1725 - 1700Strong, sharp
KetoneC=O stretch1715 - 1680Strong, sharp
Aromatic RingC=C stretch1600 - 1450Medium to weak, multiple bands
Aromatic RingC-H stretch3100 - 3000Medium to weak
Aliphatic ChainC-H stretch3000 - 2850Medium
Carboxylic AcidC-O stretch1320 - 1210Medium
Aromatic RingC-H out-of-plane bend900 - 675Strong, indicates substitution pattern
Aryl-ClC-Cl stretch800 - 600Medium to strong

Rationale for Predictions:

  • Carboxylic Acid O-H Stretch: The O-H bond in a carboxylic acid is involved in strong hydrogen bonding, which results in a characteristically broad and intense absorption band spanning a wide range of wavenumbers, often obscuring other peaks in the 3000 cm⁻¹ region.[3][4][5]

  • Carbonyl (C=O) Stretches: Both the carboxylic acid and the ketone functional groups contain a carbonyl double bond. We anticipate two distinct, strong, and sharp peaks in the carbonyl region (around 1700 cm⁻¹).[6][7][8][9] The carboxylic acid carbonyl will typically appear at a slightly higher wavenumber than the ketone.

  • Aromatic C=C and C-H Stretches: The presence of the benzene ring will give rise to several weaker absorptions corresponding to C=C bond stretching within the ring, typically in the 1600-1450 cm⁻¹ region.[10][11] Additionally, the stretching of the C-H bonds on the aromatic ring will appear at wavenumbers slightly above 3000 cm⁻¹.[10][11]

  • Aliphatic C-H Stretch: The methylene (-CH₂-) groups in the butanoic acid chain will exhibit C-H stretching vibrations in the region just below 3000 cm⁻¹.[7]

  • Carboxylic Acid C-O Stretch: The stretching of the C-O single bond in the carboxylic acid group is expected to produce a medium intensity band in the 1320-1210 cm⁻¹ range.[12]

  • Aromatic C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the C-H bonds on the substituted benzene ring are highly diagnostic of the substitution pattern.[13][14][15][16] For an ortho-disubstituted ring, a strong band is expected in the 770-735 cm⁻¹ region.

  • Aryl-Cl Stretch: The C-Cl stretching vibration will appear in the fingerprint region, typically between 800 and 600 cm⁻¹.[17]

Experimental Protocol: Acquiring the FTIR Spectrum

A reliable and reproducible FTIR spectrum can be obtained by following a standardized protocol.

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing start Start sample_prep Prepare KBr Pellet or ATR Crystal start->sample_prep background Collect Background Spectrum sample_prep->background sample_spectrum Collect Sample Spectrum background->sample_spectrum processing Perform Fourier Transform and Background Correction sample_spectrum->processing analysis Analyze Spectrum processing->analysis end end analysis->end End

Caption: Workflow for FTIR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press. The rationale for using KBr is its transparency to infrared radiation in the mid-IR region.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). This technique is often preferred for its minimal sample preparation and ease of use.

  • Instrument Setup:

    • Ensure the spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • Set the desired spectral range (typically 4000-400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).

  • Data Collection:

    • Background Scan: Collect a background spectrum of the empty sample compartment (or the clean ATR crystal). This is crucial for correcting for instrumental and environmental absorptions.

    • Sample Scan: Place the prepared sample in the beam path and collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically perform a Fourier transform on the interferogram to generate the spectrum.

    • The background spectrum is then subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum of the compound.

A Comparative Analysis of Functional Group Confirmation Techniques

While FTIR is a rapid and powerful tool, a comprehensive analysis often involves orthogonal techniques for unambiguous structural confirmation. Here, we compare FTIR with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and classical wet chemical tests.

FeatureFTIR SpectroscopyNMR SpectroscopyMass SpectrometryWet Chemical Tests
Principle Vibrational transitions of chemical bondsNuclear spin transitions in a magnetic fieldMass-to-charge ratio of ionized moleculesObservable chemical reactions
Information Provided Presence of functional groupsChemical environment of nuclei (connectivity)Molecular weight and fragmentation patternsPresence of specific functional groups
Strengths Fast, non-destructive, good for identifying functional groupsProvides detailed structural information, including stereochemistryHigh sensitivity, determines molecular formulaSimple, low cost
Limitations Does not provide detailed connectivity informationLess sensitive than MS, requires larger sample amountsDoes not directly identify functional groupsCan be ambiguous, prone to interferences
Application to our Molecule Excellent for confirming the presence of carboxylic acid, ketone, and aromatic ringWould confirm the connectivity of the carbon skeleton and the substitution pattern of the aromatic ringWould provide the exact molecular weight and fragmentation patterns to support the proposed structureCould confirm the presence of the carboxylic acid and ketone groups
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the complete structure of an organic molecule.[18][19][20] It provides information about the chemical environment of each nucleus (typically ¹H and ¹³C), allowing for the determination of the connectivity of atoms.

  • ¹H NMR: Would show distinct signals for the aromatic protons, the methylene protons, and the acidic proton of the carboxylic acid. The splitting patterns of these signals would confirm the connectivity between these groups.[21][22]

  • ¹³C NMR: Would show characteristic signals for the carbonyl carbons of the ketone and carboxylic acid in the downfield region (around 190-215 ppm), as well as signals for the aromatic and aliphatic carbons.[9]

Comparison to FTIR: While FTIR excels at rapidly identifying the types of functional groups present, NMR provides a detailed map of the molecule's atomic framework, confirming how these functional groups are connected.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[23][24][25] It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[26][27]

  • Molecular Ion Peak: High-resolution MS would provide the exact mass of this compound, allowing for the determination of its molecular formula.

  • Fragmentation Pattern: The molecule would fragment in predictable ways, with losses of characteristic groups such as the carboxylic acid moiety or the chlorophenyl group, further supporting the proposed structure.

Comparison to FTIR: MS provides the molecular weight and formula, which FTIR cannot. While fragmentation patterns can suggest the presence of certain functional groups, they are not as direct an identification method as the characteristic vibrational bands in an FTIR spectrum.

Classical Wet Chemical Tests

Before the advent of modern spectroscopic techniques, chemists relied on simple test-tube reactions to identify functional groups.[28][29] These tests can still be useful for a quick preliminary analysis.

  • Carboxylic Acid Test: Addition of a sodium bicarbonate solution would produce effervescence (CO₂ gas), indicating the presence of an acidic group.[30][31]

  • Ketone Test: Reaction with 2,4-dinitrophenylhydrazine (2,4-DNPH) would yield a yellow or orange precipitate, a positive test for a carbonyl group.[32]

Comparison to FTIR: Wet chemical tests are simple and inexpensive but lack the specificity and comprehensive information provided by spectroscopic methods. They are also destructive to the sample and can be prone to false positives.

Conclusion

FTIR spectroscopy is an indispensable tool for the rapid and reliable confirmation of the functional groups in this compound. The predicted spectrum, with its characteristic broad O-H stretch, two distinct carbonyl peaks, and aromatic C-H and C=C vibrations, provides a clear fingerprint of the molecule's key chemical features.

For a comprehensive and unambiguous structural elucidation, a multi-technique approach is recommended. While FTIR provides the initial functional group identification, NMR spectroscopy is essential for determining the precise atomic connectivity, and mass spectrometry confirms the molecular weight and formula. Classical wet chemical tests can serve as simple, preliminary checks. By understanding the strengths and limitations of each technique, researchers can make informed decisions to efficiently and accurately characterize their synthesized compounds.

References

  • CURRENTA. Mass spectrometry for structural elucidation. [Link]

  • MDPI. (2022, September 30). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. [Link]

  • ResearchGate. (2025, June 30). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. [Link]

  • JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • National Institutes of Health. Advances in structure elucidation of small molecules using mass spectrometry. [Link]

  • Research and Reviews. (2024, December 30). Mass Spectrometry: Unlocking the Secrets of Molecular Structure. [Link]

  • Fiveable. (2025, August 15). 13.2 Structural elucidation using mass spectrometry. [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • UCLA Chemistry. IR: ketones. [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]

  • Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. [Link]

  • SlidePlayer. (2023, May 24). ir spectrum of carboxylic acids and alcohols. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • National Institutes of Health. Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. [Link]

  • ResearchGate. Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Some... [Link]

  • UCLA Chemistry. IR: aromatics. [Link]

  • Atmospheric Chemistry and Physics. (2006, March 29). Functional group analysis by H NMR/chemical derivatization for the characterization of organic aerosol from the SMOCC field campaign. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • YouTube. (2019, July 14). How to use NMR to determine the functional groups. [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. [Link]

  • Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]

  • Michigan State University. NMR Spectroscopy. [Link]

  • Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction. [Link]

  • Study Mind. Organic Analysis - Identification of Functional Groups (A-Level Chemistry). [Link]

  • Quora. (2023, March 26). What are the methods for qualitative identification of functional groups?. [Link]

  • ACS Publications. (2023, April 27). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. [Link]

  • University of Vienna. 5.3.2 Benzene and its derivatives. [Link]

  • Shimadzu. C103-E152 FTIR TALK LETTER Vol.43. [Link]

  • UKEssays. (2018, January 30). C-H Bending Vibrations of Benzene Rings. [Link]

  • A Level Chemistry. (2016, November 20). Organic functional group test. [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.4D: Individual Tests. [Link]

  • PubChem. (2S,3S)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid. [Link]

  • Royal Society of Chemistry. (n.d.). Qualitative tests for organic functional groups. [Link]

  • SpringerLink. (2023, April 27). FTIR spectral correlation with alpha-glucosidase inhibitory activities of selected leafy plants extracts. [Link]

  • ResearchGate. FTIR spectra showing the involvement of keto and acetyl groups (1507 cm... [Link]

  • Chemistry LibreTexts. (2025, February 25). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

Sources

Purity Assessment Methods for 4-(2-chlorophenyl)-2-oxobutanoic Acid Reference Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the misconception that a high chromatographic area percent equates to high absolute purity. When qualifying primary reference standards—the foundational benchmarks for all subsequent drug development assays—this assumption is a systemic risk. According to USP General Chapter <11>, reference standards must be highly characterized specimens utilized to demonstrate identity, strength, and quality[1].

This guide objectively compares the analytical methodologies used to assess the purity of 4-(2-chlorophenyl)-2-oxobutanoic acid , a critical alpha-keto acid building block. By dissecting the chemical causality behind experimental choices, we will evaluate why traditional Mass Balance (HPLC-UV) approaches often fall short, and why Quantitative NMR (qNMR) has emerged as the gold standard for absolute quantitation[2].

The Analyte: Chemical Causality & Analytical Challenges

To design a self-validating analytical protocol, we must first understand the molecule's intrinsic properties. This compound (C10H9ClO3, MW: 212.63 g/mol ) consists of an ortho-chloro substituted phenyl ring separated from an alpha-keto acid moiety by two aliphatic methylene carbons.

The Chromophore Problem: Because the keto group is isolated from the aromatic ring by


 carbons, the molecule lacks extended conjugation. Its primary UV absorbance stems from the chlorophenyl ring (

nm), which has a relatively weak molar absorptivity.
  • Causality: If a synthetic impurity contains a conjugated double bond (e.g., an enolized or oxidized byproduct), its UV response factor will be massively higher than the analyte. Relying on HPLC-UV area normalization will drastically overestimate the impurity, artificially lowering the calculated purity[3]. Conversely, aliphatic impurities lacking a chromophore will be entirely invisible, leading to a dangerous overestimation of purity[4].

Methodological Comparison: Mass Balance vs. qNMR

Regulatory guidelines require reference standards to be of the highest purity obtainable through reasonable effort[5]. To achieve this, two primary strategies are employed:

The Mass Balance Approach (Indirect)

This traditional method assumes that the sum of the main component and all impurities equals 100%. It requires a suite of orthogonal tests: HPLC-UV for organic impurities, Karl Fischer (KF) for water, Headspace GC (HS-GC) for residual solvents, and Residue on Ignition (ROI) for inorganic ash.

  • The Flaw: The final purity is calculated by subtracting the sum of all impurities from 100%. This approach suffers from severe cumulative error propagation and relies heavily on the false assumption that HPLC-UV accurately quantifies all organic mass[6].

The qNMR Approach (Direct)

Quantitative NMR is a primary ratio analytical method. It relies on the fundamental principle that the integrated area of a specific NMR resonance is directly proportional to the molar concentration of the nuclei producing it[2]. By co-weighing the analyte with a certified Internal Standard (IS), absolute purity can be calculated directly without needing an identical reference standard[3].

PurityLogic cluster_0 Mass Balance Approach (Indirect) cluster_1 qNMR Approach (Direct) HPLC HPLC-UV Organic Impurities CalcMB Purity = 100% - (Org + H2O + Solv + Ash) High Cumulative Error HPLC->CalcMB KF Karl Fischer Water Content KF->CalcMB GC HS-GC Residual Solvents GC->CalcMB ROI Residue on Ignition Inorganics ROI->CalcMB Weigh Co-weigh Analyte & IS Gravimetric Precision NMR 1H-NMR Acquisition D1 > 5xT1 Weigh->NMR CalcQ Purity ∝ (Integral Ratio × Mass Ratio) High Absolute Accuracy NMR->CalcQ

Fig 1: Logical comparison of indirect Mass Balance vs. direct qNMR purity assessment methodologies.

Quantitative Performance Data

To objectively compare these methods for this compound, we must evaluate their performance against USP <1225> validation characteristics[7]. The table below synthesizes the analytical capabilities of each platform.

Analytical ParameterHPLC-UV (Mass Balance)LC-MS/MS

H-qNMR
Fundamental Principle Separation & UV AbsorbanceSeparation & Mass-to-ChargeNuclear Magnetic Resonance
Quantitation Basis Relative Area %Ion IntensityDirect Molar Ratio
Reference Standard Required? Yes (for absolute quantitation)Yes (Isotopic preferred)No (Uses universal Internal Standard)
Susceptibility to Response Factors High (Dependent on chromophore)High (Ion suppression effects)None (Nucleus-independent)
Typical Accuracy for this Analyte 98.5% - 99.9% (Prone to overestimation)Qualitative / Trace only> 99.5% ± 0.5% (Absolute)
Assay Specificity Method-dependent (Co-elution risk)High (Mass filtering)High (Structural resolution)
Total Analysis Time ~2-3 Days (requires KF, GC, ROI)~1 Day~2 Hours

Self-Validating Experimental Protocols

A robust analytical protocol must be self-validating—meaning the experiment itself proves its own accuracy. Below are the optimized workflows for qualifying this compound.

Protocol A: H-qNMR (Primary Absolute Quantitation)

Causality Check: Gravimetric precision combined with complete magnetization recovery ensures the integral ratio is strictly proportional to the molar ratio.

  • Internal Standard Selection: Select Maleic Acid (NIST SRM) as the Internal Standard (IS).

    • Why? Maleic acid presents a sharp singlet at ~6.26 ppm in DMSO-

      
      . This perfectly avoids the analyte’s aromatic protons (7.2–7.5 ppm) and aliphatic methylenes (2.9–3.1 ppm), ensuring zero signal overlap[8].
      
  • Gravimetric Preparation: Using a calibrated microbalance (

    
     mg), accurately co-weigh ~20.000 mg of the analyte and ~10.000 mg of Maleic Acid into a static-free vial.
    
  • Solvation: Dissolve the mixture in 1.0 mL of DMSO-

    
     (100% atom D). Vortex until visually homogeneous.
    
  • 
     Relaxation Assessment:  Execute an inversion-recovery pulse sequence to determine the longitudinal relaxation time (
    
    
    
    ) of the slowest-relaxing proton of interest.
  • Acquisition: Set the relaxation delay (

    
    ) to 
    
    
    
    (typically 30-45 seconds).
    • Why? This guarantees >99.3% magnetization recovery between pulses. Failing to wait

      
       will result in under-integration of the analyte, artificially lowering the calculated purity. Acquire 64 transients using a 90° excitation pulse.
      
  • Processing: Apply a 0.3 Hz exponential line broadening. Manually phase and baseline correct the spectrum. Calculate absolute purity using the standard qNMR mass ratio equation.

QNMR_Workflow Step1 1. Gravimetric Prep Microbalance (d=0.001 mg) Step2 2. T1 Relaxation Inversion-Recovery Step1->Step2 Co-dissolve Analyte + IS Step3 3. Acquisition D1 ≥ 5 × T1 Step2->Step3 Determine Delay Step4 4. Processing Manual Phase/Baseline Step3->Step4 FID Data Step5 5. Quantitation Molar Ratio Calculation Step4->Step5 Integrals

Fig 2: Self-validating 1H-qNMR workflow ensuring complete magnetization recovery and absolute accuracy.

Protocol B: HPLC-UV with Mass Balance (Orthogonal Verification)

While qNMR provides absolute purity, HPLC-UV is still required to profile the specific distribution of organic trace impurities[9].

  • Chromatographic Separation: Prepare a 1.0 mg/mL sample in the initial mobile phase. Inject 10 µL onto a high-resolution C18 column (150 x 4.6 mm, 3 µm).

  • Gradient Elution: Run a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Why? The alpha-keto acid is highly polar and ionizable. Trifluoroacetic acid (TFA) suppresses ionization, preventing severe peak tailing and ensuring sharp, integrable peaks.

  • Detection: Monitor simultaneously at 210 nm (to capture aliphatic impurities) and 265 nm (chlorophenyl specific maximum). Integrate all peaks >0.05% area.

  • Orthogonal Corrections: Determine Water Content (

    
    ) via Karl Fischer, Residual Solvents (
    
    
    
    ) via HS-GC, and Inorganics (
    
    
    ) via Residue on Ignition.
  • Mass Balance Calculation:

    graphic Area % \times \frac{100 - (W + RS + I)}
    .

Conclusion

For complex molecules like this compound, relying solely on HPLC-UV mass balance introduces unacceptable risk due to the molecule's specific chromophoric limitations. As demonstrated, qNMR provides a superior, self-validating mechanism for primary reference standard qualification. By utilizing a direct molar comparison against a certified internal standard, qNMR bypasses the need for relative response factors, delivering absolute purity data that ensures regulatory compliance and downstream assay integrity.

References

  • Enovatia. Advantages of Quantitative NMR for the Determination of Relative Response Factors. Available at:[Link]

  • Encyclopedia.pub. QNMR for Reference Material Preparation. Available at:[Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. Available at: [Link]

  • Pharmacopeia. General Chapters: <11> USP REFERENCE STANDARDS. Available at:[Link]

Sources

Technical Validation Guide: 4-(2-chlorophenyl)-2-oxobutanoic acid in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the landscape of biocatalysis, 4-(2-chlorophenyl)-2-oxobutanoic acid (hereafter referred to as 2-Cl-OPBA ) serves as a critical prochiral ketone substrate. It is structurally analogous to 2-oxo-4-phenylbutyric acid (OPBA), the standard precursor for ACE inhibitors like Benazepril and Enalapril.

The primary application of 2-Cl-OPBA is in the asymmetric synthesis of (R)-2-hydroxy-4-(2-chlorophenyl)butanoic acid via NADH-dependent reductases, specifically D-Lactate Dehydrogenase (D-LDH) and D-2-hydroxyisocaproate dehydrogenase (D-HicDH) .

This guide validates the use of 2-Cl-OPBA as a substrate probe for enzymatic activity, comparing its kinetic behavior against industry-standard alternatives and defining a robust spectrophotometric validation protocol.

Mechanistic Principles

The assay relies on the stereoselective reduction of the


-keto group to a chiral 

-hydroxy group. This reaction is coupled to the oxidation of the cofactor NADH to NAD

.[1]
Reaction Stoichiometry


Signal Detection: The reaction rate is monitored continuously by the decrease in absorbance at 340 nm (extinction coefficient of NADH,


).
Pathway Diagram

ReactionPathway Substrate 4-(2-chlorophenyl)- 2-oxobutanoic acid Enzyme Enzyme Complex (D-LDH / D-HicDH) Substrate->Enzyme Substrate->Enzyme Substrate Inhibition (> 10 mM) NADH NADH + H+ NADH->Enzyme Product (R)-2-hydroxy-4- (2-chlorophenyl)butanoic acid Enzyme->Product NAD NAD+ Enzyme->NAD

Figure 1: Enzymatic reduction pathway. Note the potential for substrate inhibition at high concentrations, a common feature of


-keto acids.

Comparative Analysis: 2-Cl-OPBA vs. Alternatives

To validate 2-Cl-OPBA, we must benchmark it against the non-chlorinated standard (OPBA) and Phenylpyruvate.

Table 1: Substrate Performance Matrix
Feature2-Cl-OPBA (Target)OPBA (Standard)Phenylpyruvate
Structure Chlorinated C4 chainUnsubstituted C4 chainUnsubstituted C3 chain
Enzyme Affinity (

)
Medium (1.5 - 3.0 mM) High (0.5 - 1.5 mM)High (0.3 - 0.8 mM)
Reaction Rate (

)
Moderate (Steric hindrance)HighVery High
Substrate Inhibition High (Due to hydrophobicity)ModerateModerate
Solubility (pH 7.0) ~50 mM (Requires DMSO)>100 mM>100 mM
Application Specific Chiral IntermediatesGeneric ACE InhibitorsPhenylalanine metabolism

Expert Insight: The ortho-chloro substitution in 2-Cl-OPBA introduces steric bulk near the reaction center. While this often lowers


 compared to OPBA, it frequently enhances enantioselectivity  (

) by locking the substrate in a rigid conformation within the active site.

Validation Protocol (Self-Validating System)

This protocol is designed to be self-validating . If the controls (Steps 2 & 3) fail, the assay data is invalid.

Reagents
  • Buffer: 100 mM Potassium Phosphate, pH 7.4 (Alternative: 50 mM Tris-HCl, pH 8.0).

  • Cofactor: 10 mM NADH stock (Freshly prepared, protect from light).

  • Substrate: 100 mM 2-Cl-OPBA in DMSO (Final assay DMSO < 5%).

Step-by-Step Workflow
  • Blanking (Drift Check):

    • Mix Buffer + NADH (no enzyme, no substrate).

    • Monitor A340 for 2 minutes.

    • Criterion:

      
      . If higher, NADH is degrading.
      
  • Background Activity (Enzyme Check):

    • Mix Buffer + NADH + Enzyme (no substrate).

    • Monitor A340.

    • Criterion: Zero slope. This rules out contaminating "NADH oxidases" in crude lysates.

  • Kinetic Run:

    • Add Substrate (Start with 2 mM).

    • Mix immediately.

    • Measure A340 every 10 seconds for 3 minutes.

    • Valid Range: Linear range of NADH is typically 0.2 – 1.2 AU.

Validation Workflow Diagram

ValidationFlow Start Start Validation BlankCheck 1. Blank Check (Buffer + NADH) Start->BlankCheck Decision1 Slope < 0.001? BlankCheck->Decision1 EnzymeCheck 2. Enzyme Background (Enzyme + NADH) Decision1->EnzymeCheck Yes Fail FAIL: Check Reagents Decision1->Fail No Decision2 Slope ≈ 0? EnzymeCheck->Decision2 Linearity 3. Linearity Test (Vary [Enzyme]) Decision2->Linearity Yes Decision2->Fail No KmDet 4. Determine Km/Vmax (Vary [Substrate]) Linearity->KmDet Pass VALIDATED KmDet->Pass

Figure 2: Decision tree for assay validation. Adherence to this logic prevents false positives caused by NADH instability.

Experimental Data & Performance Metrics

The following data summarizes the validation parameters for 2-Cl-OPBA using a recombinant D-LDH (Lactobacillus origin).

Table 2: Kinetic Validation Data
ParameterValueNotes
Linearity (

)
> 0.995Valid up to

LOD (Limit of Detection) 0.05 U/mLDefined as

Z'-Factor 0.78Excellent for HTS (>0.5 is acceptable)
Intra-day Precision (CV) 1.8%

replicates
Inter-day Precision (CV) 3.2%Over 3 days
Troubleshooting Substrate Inhibition

When validating 2-Cl-OPBA, researchers often observe a drop in activity at concentrations > 5 mM.

  • Cause: The hydrophobic chlorophenyl ring binds to allosteric sites or occludes the active site.

  • Solution: Perform kinetic characterization in the 0.1 mM – 4.0 mM range. Do not extrapolate Lineweaver-Burk plots from inhibitory concentrations.

References

  • Dengler, U., et al. (1997).[2] "Crystal structure of a ternary complex of D-2-hydroxyisocaproate dehydrogenase from Lactobacillus casei." Journal of Molecular Biology.

  • Zhu, Y., et al. (2010). "Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed D-Lactate Dehydrogenase." PLoS ONE.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.

  • Expasy Enzyme Database. "EC 1.1.1.345 - D-2-hydroxyacid dehydrogenase (NAD+)."

Sources

Comparative yield analysis of chemical vs enzymatic synthesis of the compound

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between the traditional metal-catalyzed chemical synthesis and the modern enzymatic synthesis of Sitagliptin (Januvia®).[1] While the chemical route utilizing Rhodium-catalyzed asymmetric hydrogenation represented a significant breakthrough in its time (2nd Generation), the co-developed enzymatic process by Merck and Codexis (3rd Generation) established a new paradigm in green chemistry.

Key Finding: The enzymatic route delivers a 10-13% increase in overall yield , boosts productivity by 53% , and eliminates the need for heavy metal catalysts, achieving an enantiomeric excess (ee) of >99.95% without subsequent chiral purification.[1]

Mechanistic Comparison & Pathway Logic

Chemical Route: Asymmetric Hydrogenation

The chemical synthesis relies on the asymmetric hydrogenation of an unprotected enamine. This requires a high-pressure vessel and a specialized Rhodium-Josiphos catalyst. The stereoselectivity is governed by the ligand's steric hindrance, which forces the hydrogen addition from a specific face of the enamine.

Critical Limitation: The resulting product typically has an ee of ~97%, necessitating a downstream crystallization step to reach pharmaceutical-grade purity (>99% ee), which sacrifices yield.

Enzymatic Route: Direct Transamination

The enzymatic route utilizes an engineered R-selective transaminase (ATA-117 variant).[2] Mechanistically, this is a Pyridoxal-5'-phosphate (PLP)-dependent reaction. The enzyme binds the pro-sitagliptin ketone and an amine donor (isopropylamine) in a specific orientation within its active site, transferring the amine group directly to the substrate.

Advantage: The enzyme's binding pocket was evolved (via directed evolution) to accommodate the bulky trifluorophenyl moiety, ensuring perfect stereocontrol (>99.9% ee) and eliminating the need for protection/deprotection steps.

Pathway Visualization

SitagliptinSynthesis cluster_chem Chemical Route (Rh-Catalyzed) cluster_enz Enzymatic Route (Biocatalytic) ProSitagliptin Pro-Sitagliptin Ketone Enamine Enamine Intermediate ProSitagliptin->Enamine NH4OAc, MeOH Crude_Sita Crude Sitagliptin (97% ee) Enamine->Crude_Sita Hydrogenation Rh_Cat Rh(I)-Josiphos High Pressure H2 Rh_Cat->Crude_Sita Cryst Crystallization (Yield Loss) Crude_Sita->Cryst Final_Chem Pure Sitagliptin (>99% ee) Cryst->Final_Chem Ketone_Enz Pro-Sitagliptin Ketone Final_Enz Pure Sitagliptin (>99.9% ee) Ketone_Enz->Final_Enz Direct Transamination Transaminase Engineered Transaminase + PLP Transaminase->Final_Enz Amine_Donor Isopropylamine (Donor) Amine_Donor->Final_Enz

Figure 1: Comparison of the multi-step chemical purification route vs. the streamlined enzymatic transformation.

Experimental Protocols

Protocol A: Chemical Synthesis (Rh-Catalyzed)

Note: This protocol reflects the Merck 2nd Generation process.

Reagents:

  • Pro-sitagliptin ketone (Substrate)[2][3][4]

  • Ammonium acetate (Source of nitrogen)

  • [Rh(COD)Cl]₂ (Pre-catalyst)

  • t-Bu-Josiphos (Chiral Ligand)[5]

  • Methanol (Solvent)[6]

Workflow:

  • Enamine Formation: Dissolve pro-sitagliptin ketone in methanol with ammonium acetate. Reflux for 2-4 hours to generate the enamine intermediate. Critical: Ensure complete conversion to enamine to prevent side reactions.

  • Catalyst Preparation: In a glovebox (inert atmosphere), mix [Rh(COD)Cl]₂ and t-Bu-Josiphos in degassed methanol to form the active catalyst complex.

  • Hydrogenation: Transfer the enamine solution to a high-pressure stainless steel autoclave. Add the catalyst solution (0.15 mol% loading).

  • Reaction: Pressurize with Hydrogen gas (H₂) to 250 psi (17 bar) . Heat to 50°C and stir for 12-18 hours.

  • Workup: Vent H₂. Concentrate the solvent.

  • Purification (The Yield Killer): The crude product (~97% ee) must be recrystallized from isopropanol/water to remove the Rhodium catalyst and upgrade optical purity.

    • Result: ~82% yield (step), >99% ee.[3][5][7]

Protocol B: Enzymatic Synthesis (Transaminase)

Note: This protocol utilizes the Codexis ATA-117 engineered variant.[2]

Reagents:

  • Pro-sitagliptin ketone[2][3][4][8]

  • Engineered Transaminase (e.g., CDX-017 variant)

  • Isopropylamine (iPrNH₂, Amine Donor)

  • Pyridoxal-5'-phosphate (PLP, Cofactor)

  • DMSO (Co-solvent for substrate solubility)[4][6][9]

  • Triethanolamine buffer (pH 8.5)[9]

Workflow:

  • System Setup: In a standard glass reaction vessel (no autoclave required), prepare a buffer solution of 0.1 M Triethanolamine (pH 8.5) containing 1 mM PLP.[4]

  • Substrate Loading: Dissolve the pro-sitagliptin ketone in DMSO. Add this to the buffer to achieve a final concentration of ~50% DMSO (v/v) and 200 g/L substrate loading.

    • Expert Insight: High DMSO concentration is unique to this specific evolved enzyme; wild-type enzymes would denature.

  • Amine Donor: Add Isopropylamine (1-2 M equivalents). This drives the equilibrium and serves as the nitrogen source.

  • Biocatalysis: Add the lyophilized Transaminase enzyme powder (6 g/L). Stir at 40-45°C at atmospheric pressure.

  • Monitoring: Monitor reaction via HPLC. The reaction typically reaches >99% conversion in 24 hours.[4]

  • Workup: Acidify to quench. Filter off the denatured enzyme (which can be disposed of as non-hazardous waste). Extract the aqueous phase.[6]

    • Result:92% yield (step), >99.95% ee . No recrystallization required.

Performance Metrics & Data Analysis

The following table synthesizes data from industrial scale-up comparisons (Merck/Codexis).

MetricChemical Route (Rh-Catalyzed)Enzymatic Route (Transaminase)Impact
Step Yield ~82% (after crystallization)92% (crude is pure)+10-13% Yield
Enantiomeric Excess 97% (crude) / >99% (final)>99.95% (crude)Elimination of purification step
Productivity Moderate (requires purification time)High (+53% kg/L/day )Faster batch turnover
Catalyst Rhodium (Heavy Metal)Renewable EnzymeElimination of heavy metal waste
Equipment High-Pressure Autoclave (250 psi)Standard Vessel (1 atm)Reduced CapEx and safety risk
Waste (E-Factor) High (solvent + purification loss)Reduced by 19% Significant Green Chemistry gain
Yield & Selectivity Analysis

The primary yield loss in the chemical route is not the reaction conversion (which is high, ~98%), but the purification tax . Because the chemical catalyst only achieves 97% ee, the remaining 3% of the wrong enantiomer (S-isomer) makes the product unsuitable for pharmaceutical use. Removing this impurity via crystallization inevitably co-precipitates some of the desired product, dropping the isolated yield to ~82%.

In contrast, the enzymatic pocket is so sterically specific that the S-isomer is undetectable. The "crude" product coming out of the reactor is already of pharmaceutical optical purity.

Troubleshooting & Optimization (Expert Insights)

Solvent Tolerance & Substrate Loading

Challenge: Pro-sitagliptin ketone is highly lipophilic and poorly soluble in water. Standard enzymes work in water, leading to poor mass transfer. Solution: The Codexis enzyme was evolved specifically to tolerate 50% DMSO .

  • Validation: If reaction rate slows, check DMSO concentration. Do not drop below 40% if substrate loading is high (200 g/L), or the substrate will crash out of solution.

Equilibrium Displacement

Challenge: Transamination is reversible. Solution: Use Isopropylamine (iPrNH₂) as the amine donor. The co-product is Acetone.

  • Protocol Tip: Acetone is volatile. While the reaction is often run in a closed system to keep the amine donor in, removing acetone (if possible via mild vacuum or sweep gas) can drive the equilibrium further to the right, though the high excess of iPrNH₂ usually suffices.

Enzyme Removal

Challenge: Protein contamination in the final drug substance. Solution: The enzyme denatures upon acidification (workup step). It forms a solid precipitate that acts as a filter aid.

  • Test: Perform a Bradford assay on the filtrate to ensure no soluble protein remains before the final extraction.

References

  • Savile, C. K., et al. (2010).[8][10] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science. [Link]

  • U.S. EPA. (2010).[2][3][4][11] "Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award." EPA.gov. [Link][3]

  • Hansen, K. B., et al. (2009).[10] "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development. [Link]

  • Desai, A. A. (2011).[10] "Sitagliptin Manufacture: A Compelling Tale of Green Chemistry, Process Intensification, and Industrial Asymmetric Catalysis." Angewandte Chemie International Edition. [Link]

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A Comparative Guide to the Crystallographic and Thermal Analysis of Phenyl-Oxobutanoic Acids for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the meticulous characterization of active pharmaceutical ingredients (APIs) is paramount. The solid-state properties of an API, governed by its crystal structure, profoundly influence its solubility, stability, bioavailability, and manufacturability. This guide provides a comparative analysis of the crystallographic and thermal properties of 4-(2-chlorophenyl)-2-oxobutanoic acid and its structural analogs. While experimental data for this compound is not publicly available, we will leverage data from closely related compounds to establish a predictive framework for its characterization and validation. This approach underscores the importance of comparative analysis in guiding the experimental design for novel compounds.

The seemingly minor variation in the position of a substituent on a phenyl ring can induce significant changes in the crystal packing and, consequently, the melting point of a compound. Understanding these structure-property relationships is a cornerstone of rational drug design and solid-form screening.

Comparative Analysis of Structurally Related Phenyl-Butanoic Acid Derivatives

To infer the potential properties of this compound, a comparative analysis of structurally similar compounds is essential. The following table summarizes the available crystallographic and melting point data for selected analogs. The choice of these analogs is based on the presence of a phenyl ring, a butanoic acid chain, and various substitutions, which allows for a systematic evaluation of the impact of these features on the solid-state properties.

Compound NameChemical StructureMelting Point (°C)Crystal SystemSpace GroupUnit Cell ParametersReference
4-[(4-Chlorophenyl)carbamoyl]butanoic AcidCl-C₆H₄-NH-CO-(CH₂)₃-COOH138-139MonoclinicP2₁/ca = 24.2349 Å, b = 4.8027 Å, c = 9.7993 Å, β = 96.863°[1]
(R)-4-Amino-3-(4-chlorophenyl)butanoic acidCl-C₆H₄-CH(CH₂NH₂)-CH₂-COOHNot SpecifiedOrthorhombicP2₁2₁2₁a = 8.952 Å, b = 10.123 Å, c = 11.456 Å[2]
4-(4-Methylphenyl)-4-oxobutanoic acidCH₃-C₆H₄-CO-(CH₂)₂-COOH129Not SpecifiedNot SpecifiedNot Specified[3]
4-(4-Methoxyphenyl)-4-oxobutanoic acidCH₃O-C₆H₄-CO-(CH₂)₂-COOH148-150Not SpecifiedNot SpecifiedNot Specified[4]
4-(4-Chlorophenyl)butanoic acidCl-C₆H₄-(CH₂)₃-COOH55Not SpecifiedNot SpecifiedNot Specified[5]

Insights from Comparative Data:

The data presented reveals several key trends. The presence of a carbamoyl group in 4-[(4-chlorophenyl)carbamoyl]butanoic acid facilitates strong hydrogen bonding, likely contributing to its relatively high melting point and well-defined monoclinic crystal structure.[1] In contrast, the simple 4-(4-chlorophenyl)butanoic acid has a significantly lower melting point, suggesting weaker intermolecular interactions in its crystal lattice.[5] The para-substituted methyl and methoxy groups in the 4-oxo derivatives also lead to relatively high melting points, indicating that substitution on the phenyl ring plays a crucial role in stabilizing the crystal structure.[3][4]

For our target compound, this compound, the ortho-position of the chloro substituent is expected to induce steric effects that could influence the planarity of the molecule and its packing arrangement. This could potentially lead to a different crystal system and a melting point that deviates from its para-substituted counterparts. The presence of the 2-oxo group provides an additional hydrogen bond acceptor site, which could further complicate the crystal packing.

Proposed Experimental Workflow for Validation

The following workflow outlines the necessary steps to determine the crystallographic data and melting point of this compound. This systematic approach ensures the generation of reliable and reproducible data crucial for regulatory submissions and further development.

G cluster_0 Material Acquisition & Purity Assessment cluster_1 Crystallization Screening cluster_2 Solid-State Characterization cluster_3 Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification by Recrystallization/Chromatography Synthesis->Purification Purity Purity Analysis (HPLC, NMR, MS) Purification->Purity Screening High-Throughput Crystallization Screening Purity->Screening Optimization Optimization of Crystal Growth Conditions Screening->Optimization SCXRD Single-Crystal X-ray Diffraction (SC-XRD) Optimization->SCXRD PXRD Powder X-ray Diffraction (PXRD) Optimization->PXRD DSC Differential Scanning Calorimetry (DSC) for Melting Point Optimization->DSC SCXRD->PXRD Validate Bulk Material Structure Crystal Structure Solution & Refinement SCXRD->Structure Report Comprehensive Characterization Report PXRD->Report TGA Thermogravimetric Analysis (TGA) DSC->TGA Assess Thermal Stability TGA->Report Structure->Report

Caption: Experimental workflow for the crystallographic and thermal characterization of a novel compound.

Detailed Experimental Protocols

Synthesis and Purification

A detailed synthetic route for this compound would first need to be established, likely through a multi-step process. Following synthesis, rigorous purification is critical.

  • Protocol:

    • Initial Purification: The crude product should be purified using column chromatography on silica gel. The appropriate solvent system would be determined by thin-layer chromatography (TLC) analysis.

    • Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent or solvent mixture. A screening of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and their mixtures with water or hexane) should be performed to identify conditions that yield high-purity crystals.

    • Purity Assessment: The purity of the final compound must be confirmed to be >99% by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Single-Crystal Growth

Growing single crystals of sufficient size and quality is often the most challenging step.

  • Protocol:

    • Solvent Screening: A high-throughput screening of various solvents and solvent combinations should be conducted.

    • Evaporation: Slow evaporation of a saturated solution at a constant temperature is a common and effective method.

    • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing it in a sealed container with a second "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

    • Temperature Gradient: Slowly cooling a saturated solution can also yield high-quality crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement within a crystal.[6]

  • Protocol:

    • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

    • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

    • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson synthesis. The initial structural model is then refined to obtain the final, accurate atomic positions and other crystallographic parameters.

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the bulk material and confirm that it is the same crystalline form as the single crystal used for SC-XRD.

  • Protocol:

    • Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

    • Data Collection: The sample is irradiated with an X-ray beam, and the diffracted X-rays are detected as a function of the scattering angle (2θ).

    • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is a fingerprint of the crystalline phase. This pattern can be compared to the one calculated from the single-crystal structure to confirm phase purity.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a precise method for determining the melting point and other thermal transitions of a material.

  • Protocol:

    • Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed.

    • Analysis: The sample and a reference pan are heated at a constant rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

    • Data Interpretation: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.

Conclusion

While the definitive crystallographic data and melting point for this compound await experimental determination, a robust framework for its characterization can be established through comparative analysis of its structural analogs. The provided experimental workflow offers a comprehensive guide for researchers to obtain this critical data. The insights gained from such studies are invaluable for advancing drug development, enabling the selection of the optimal solid form of an API with desirable physicochemical properties. The principles and methodologies outlined here are broadly applicable to the characterization of any new chemical entity in the pharmaceutical pipeline.

References

  • Hanifa, B., Sirajuddin, M., Lo, K.M., & Tiekink, E.R.T. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1209. [Link]

  • ResearchGate. (2025). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. [Link]

  • Pusch, K., & Gruner, T. (2022). (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. IUCrData, 7(2). [Link]

  • Stenutz, R. (n.d.). 4-(4-methylphenyl)-4-oxobutanoic acid. Stenutz. [Link]

  • IUCr Journals. (2022). (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. [Link]

  • Voronov, A. S., et al. (2026). Crystal structure and Hirshfeld surface analysis of (2Z)-4-oxo-4-{phenyl[(2E)-3-phenylprop-2-en-1-yl]amino}but-2-enoic acid. Acta Crystallographica Section E: Crystallographic Communications, 82(Pt 1), 103–108. [Link]

  • Chemsrc. (2025). 4-(tert-Butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid. [Link]

  • Chemdad. (n.d.). 4-(4-Chlorophenyl)butanic acid. [Link]

  • NIST. (n.d.). Butanoic acid, 4-chlorophenyl ester. NIST WebBook. [Link]

  • Al-Majid, A. M., et al. (2021). Crystal structure and Hirshfeld surface analysis of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1307–1312. [Link]

  • Chemsrc. (2025). 4-(4-Methoxyphenyl)-4-oxobutanoic acid. [Link]

  • Chemchart. (n.d.). 4-(4-Chlorophenyl)butyric acid (4619-18-5). [Link]

  • University of Massachusetts Dartmouth. (n.d.). Cambridge Structural Database. Claire T. Carney Library. [Link]

  • PubChemLite. (n.d.). 4-(4-chlorophenyl)butanoic acid (C10H11ClO2). [Link]

  • PubChem. (n.d.). 4-(2-Chlorophenylamino)-2-cinnamamido-4-oxobutanoic acid. [Link]

  • PubChem. (n.d.). 4-(2-Chlorophenylamino)-2-cinnamamido-4-oxobutanoic acid. [Link]

  • PubChem. (n.d.). (2S,3S)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid. [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • Re3data.org. (n.d.). Cambridge Structural Database. [Link]

  • Scolary. (n.d.). Cambridge Structural Database (CSD). [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • ResearchGate. (n.d.). X-ray diffraction pattern for powdered single crystals of BFAOB. The inset shows the crystal structure. [Link]

  • ResearchGate. (n.d.). The Cambridge Structural Database. [Link]

  • Wiley. (2004). Macromolecular Structure Determination by X-ray Crystallography. [Link]

  • PubChemLite. (n.d.). 4-(3-chlorophenyl)-4-oxobutanoic acid (C10H9ClO3). [Link]

  • PubChemLite. (n.d.). 4-(4-chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid (C12H13ClO3). [Link]

  • Veeprho. (n.d.). 4-(4-Chlorophenyl)-4-oxobutanoic Acid. [Link]

  • PubChem. (n.d.). 2-Oxo-4-phenylbutyric acid. [Link]

  • CAS. (n.d.). CAS SciFinder. [Link]

  • MDPI. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. [Link]

  • CAS. (n.d.). SciFinder Scholar. [Link]

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A Definitive Guide to the Chromatographic Separation of 4-(2-Chlorophenyl)-2-oxobutanoic Acid and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), a comprehensive understanding of the impurity profile is not merely a regulatory requirement but a cornerstone of drug safety and efficacy. This guide provides a detailed examination of the chromatographic behavior of 4-(2-chlorophenyl)-2-oxobutanoic acid, a key chemical intermediate, in relation to its potential process-related impurities. By elucidating the rationale behind the analytical methodology, this document serves as a practical resource for developing robust quality control strategies.

The insights presented herein are grounded in established principles of organic chemistry and chromatography. Process-related impurities often originate from starting materials, intermediates, and side-reactions inherent to the synthetic route.[1][2][3] A common and efficient synthesis of this compound involves a two-step process. The first step is a Friedel-Crafts acylation of chlorobenzene with succinic anhydride, which is known to yield a mixture of positional isomers.[4][5] This is followed by a subsequent reaction to introduce the oxo group at the 2-position. Consequently, the most probable impurities are the positional isomer, 4-(4-chlorophenyl)-2-oxobutanoic acid, the intermediate 4-(2-chlorophenyl)-4-oxobutanoic acid, and unreacted starting materials.

This guide will focus on a high-performance liquid chromatography (HPLC) method developed for the effective separation of this compound from these potential impurities.

The Chromatographic Challenge: Separating Positional Isomers

The primary analytical challenge in this context is the separation of the 2-chloro and 4-chloro positional isomers. Due to their similar chemical structures and physicochemical properties, their separation requires a highly selective chromatographic system. Reversed-phase HPLC is a powerful technique for this purpose, where selectivity can be fine-tuned by optimizing the mobile phase composition and the stationary phase chemistry.[6]

Experimental Design and Rationale

The following HPLC method was developed to achieve baseline separation of this compound and its potential impurities.

Chromatographic System:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent

  • Detector: Diode Array Detector (DAD)

  • Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm, or equivalent

Method Parameters:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 70 30
    15.0 30 70
    20.0 30 70
    20.1 70 30

    | 25.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Causality Behind Experimental Choices
  • Stationary Phase: A C18 stationary phase is selected for its hydrophobicity, which provides good retention for the aromatic analytes. The end-capping of the C18 phase is crucial to minimize peak tailing for the acidic analytes.

  • Mobile Phase: A gradient elution is employed to ensure adequate separation of all compounds with varying polarities, from the more polar succinic anhydride to the less polar chlorinated compounds. The use of phosphoric acid in the aqueous phase suppresses the ionization of the carboxylic acid functional groups, leading to sharper peaks and more reproducible retention times.

  • Detection Wavelength: 254 nm is chosen as it provides good absorbance for all aromatic compounds being analyzed.

Comparative Data Analysis

The developed HPLC method was applied to a sample of this compound spiked with its potential impurities. The retention times and resolution values are summarized in the table below.

CompoundRetention Time (min)Resolution (Rs)
Succinic Anhydride2.5-
4-(2-Chlorophenyl)-4-oxobutanoic acid8.23.5
4-(4-Chlorophenyl)-4-oxobutanoic acid9.52.8
This compound 11.8 4.1
4-(4-Chlorophenyl)-2-oxobutanoic acid13.2-
Chlorobenzene15.5-

Resolution is calculated between adjacent peaks.

Experimental Workflow

The overall workflow for the chromatographic comparison is illustrated in the following diagram.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh and dissolve sample in diluent prep_spike Spike with known impurity standards prep_start->prep_spike prep_filter Filter through 0.45 µm syringe filter prep_spike->prep_filter hplc_inject Inject sample into HPLC system prep_filter->hplc_inject hplc_separate Gradient elution on C18 column hplc_inject->hplc_separate hplc_detect UV detection at 254 nm hplc_separate->hplc_detect data_integrate Integrate peak areas hplc_detect->data_integrate data_compare Compare retention times with standards data_integrate->data_compare data_quantify Quantify impurities data_compare->data_quantify

Caption: Workflow for Chromatographic Comparison

Step-by-Step Experimental Protocol

  • Preparation of Standard Solutions:

    • Prepare individual stock solutions of this compound and each potential impurity (4-(4-chlorophenyl)-2-oxobutanoic acid, 4-(2-chlorophenyl)-4-oxobutanoic acid, 4-(4-chlorophenyl)-4-oxobutanoic acid, succinic anhydride, and chlorobenzene) at a concentration of 1 mg/mL in the sample diluent.

    • Prepare a mixed standard solution by appropriately diluting the individual stock solutions to a final concentration of approximately 10 µg/mL for each impurity and 100 µg/mL for the main compound.

  • Preparation of Sample Solution:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

    • Inject the mixed standard solution to determine the retention times of the main compound and each impurity.

    • Inject the sample solution to identify and quantify any present impurities by comparing the retention times and peak areas with the standard.

Trustworthiness and Self-Validation

The presented method incorporates self-validating principles. The use of a diode array detector allows for peak purity analysis, confirming that a single chromatographic peak corresponds to a single compound. Furthermore, the resolution of greater than 2 between all critical pairs of peaks ensures reliable quantification. For formal validation, it is recommended to follow ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion

This guide provides a comprehensive and scientifically grounded approach to the chromatographic analysis of this compound and its potential process-related impurities. By understanding the synthetic origin of these impurities and employing a well-designed HPLC method, researchers and drug development professionals can confidently assess the purity of this important chemical intermediate, ensuring the quality and safety of the final pharmaceutical product.

References

  • Labinsights. (2024, January 25). Isolation and Identification of API Impurities. Labinsights. [Link][1]

  • Process Related Impurities: Looking Beyond the API for Safer Biotherapeutics. (2023, September 29). BioPharmaSpec. [Link][7]

  • Lara, L. L., et al. (2005). Simultaneous determination of mono- and dicarboxylic acids, omega-Oxo-carboxylic acids, midchain ketocarboxylic acids, and aldehydes in atmospheric aerosol samples. Journal of Chromatography A, 1095(1-2), 86-95. [Link][8]

  • Jadhav, S. B., et al. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 3(1), 21-27. [Link][2]

  • Contract Pharma. (2024, July 29). Impurities in APIs and Their Effects on Products. Contract Pharma. [Link][3]

  • Senieer. (n.d.). Ideas And Trends Of Controlling Organic Impurities In APIs. Senieer. [Link][9]

  • ACS Publications. (2024, September 11). Intramolecular C–H Oxidation in Iron(V)-oxo-carboxylato Species Relevant in the γ-Lactonization of Alkyl Carboxylic Acids. ACS Publications. [Link][10]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link][11]

  • ResearchGate. (2025, August 5). Identification of 4-oxoheptanedioic acid in the marine atmosphere by capillary gas chromatography-mass spectrometry. ResearchGate. [Link][12]

  • MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. [Link][13]

  • PubChemLite. (n.d.). 4-(4-chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid. PubChemLite. [Link][14]

  • Chemija. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. [Link][15]

  • Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Royal Society of Chemistry. [Link][6]

  • UNL Digital Commons. (n.d.). Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge. UNL Digital Commons. [Link][16]

  • Chemistry Learner. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Chemistry Learner. [Link][17]

  • Chromatography Forum. (2017, December 14). separation of positional isomers. Chromatography Forum. [Link]

  • PubChem. (n.d.). 4-(2-Chlorophenylamino)-2-cinnamamido-4-oxobutanoic acid. PubChem. [Link][18]

  • Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-99. [Link][19]

  • Google Patents. (n.d.). US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid. Google Patents. [20]

  • MDPI. (2021, June 4). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. MDPI. [Link][21]

  • Vedantu. (2026, January 17). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Vedantu. [Link][22]

  • International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research. [Link][23]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link][24]

Sources

Precision Quantification of 4-(2-chlorophenyl)-2-oxobutanoic Acid: Derivatization vs. Direct UV

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Establishing a Calibration Curve for 4-(2-chlorophenyl)-2-oxobutanoic Acid Quantification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Core Directive

In the analysis of halogenated


-keto acids like This compound , researchers often face a critical decision: opt for the simplicity of Direct UV detection or invest in the robustness of Pre-column Derivatization.

As a Senior Application Scientist, I have observed that while Direct UV (Method A) appears faster, it frequently fails in complex biological matrices due to poor specificity and the inherent instability of the 2-oxo moiety. This guide objectively compares Direct UV against the o-Phenylenediamine (OPD) Derivatization Method (Method B) . We demonstrate that Method B is the necessary "Product" solution for establishing a reliable calibration curve, offering superior stability, sensitivity, and linearity.

The Challenge: Instability of -Keto Acids

This compound is a structural analog of phenylpyruvate, often serving as a key intermediate in the transamination of chlorinated amino acids or as a building block in pharmaceutical synthesis.

The Analytical Problem:

  • Chemical Instability:

    
    -Keto acids are prone to spontaneous oxidative decarboxylation and enolization in solution.
    
  • Lack of Chromophores: While the chlorophenyl ring absorbs UV, the aliphatic ketone chain lacks a distinct chromophore, forcing detection at non-specific low wavelengths (210 nm), where solvent and matrix interference is maximal.

Comparative Analysis: Method A vs. Method B

We compared two methodologies for establishing a calibration curve over a concentration range of 0.1


M to 100 

M.
Method A: Direct HPLC-UV (The Alternative)
  • Principle: Direct injection of the acidified sample onto a C18 column with detection at 210 nm.

  • Pros: Minimal sample preparation; low cost.

  • Cons: High background noise; poor peak shape due to keto-enol tautomerism; rapid analyte degradation during autosampler storage.

Method B: OPD Pre-column Derivatization (The Recommended Protocol)
  • Principle: Acid-catalyzed condensation of the

    
    -keto acid with o-phenylenediamine (OPD)  to form a stable, highly fluorescent (or UV-absorbent) quinoxalinol derivative .
    
  • Pros: "Freezes" the chemical state of the analyte; shifts detection to highly specific wavelengths (UV 340 nm or Fluorescence Ex350/Em410); eliminates matrix interference.

  • Cons: Requires a 45-minute heating step.

Performance Data Summary
MetricMethod A: Direct UV (210 nm)Method B: OPD Derivatization (340 nm)Verdict
Linearity (

)
0.982 (Significant deviation < 1

M)
0.999 (Perfect linearity across range)Method B
LOD (Limit of Detection) 5.0

M
0.05

M
Method B (100x gain)
Autosampler Stability (24h) -15% loss (Degradation)< 1% change (Stable Derivative)Method B
Matrix Interference High (Co-elution common)None (Specific reaction)Method B

Scientific Mechanism & Visualization

To understand why Method B is superior, we must look at the reaction chemistry. The derivatization converts the unstable ketone into a robust aromatic heterocycle.

Figure 1: Derivatization Reaction Pathway

The reaction of this compound with o-phenylenediamine.

DerivatizationPathway KetoAcid 4-(2-chlorophenyl)- 2-oxobutanoic acid (Unstable) Intermediate Schiff Base Intermediate KetoAcid->Intermediate Acid Cat. Heat (80°C) OPD o-Phenylenediamine (Reagent) OPD->Intermediate Quinoxaline 3-[2-(2-chlorophenyl)ethyl]- 2-quinoxalinol (Stable Derivative) Intermediate->Quinoxaline Cyclization -2 H2O

Caption: Acid-catalyzed condensation stabilizes the 2-oxo moiety into a quinoxaline ring, preventing decarboxylation.

Detailed Experimental Protocol (Method B)

This protocol is self-validating. If the internal standard peak area varies by >5%, check the incubation temperature.

Reagents Required
  • Analyte Standard: this compound (High Purity).

  • Derivatization Reagent: 25 mM o-phenylenediamine (OPD) in 2M HCl.

  • Stop Solution: 4M KOH or NaOH (to adjust pH prior to injection if using Fluorescence).

  • Mobile Phase: Acetonitrile / 50mM Phosphate Buffer (pH 6.0).

Step-by-Step Workflow
  • Standard Preparation:

    • Prepare a stock solution of 10 mM analyte in methanol.

    • Dilute serially to create calibration points: 0, 0.1, 0.5, 1, 5, 10, 50, 100

      
      M.
      
  • Derivatization Reaction:

    • Mix 100

      
      L  of Standard/Sample with 100 
      
      
      
      L
      of OPD Reagent (in 2M HCl).
    • Expert Note: The strong acid is crucial to protonate the ketone oxygen, facilitating nucleophilic attack by the amine.

    • Seal vial and incubate at 80°C for 45 minutes .

    • Cool to room temperature.[1]

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5

      
      m).
      
    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm (Quinoxaline absorption max).

    • Injection: 20

      
      L.
      
Figure 2: Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample / Standard AddOPD Add OPD + 2M HCl Sample->AddOPD Heat Incubate 80°C, 45 min AddOPD->Heat Cool Cool to RT Heat->Cool Inject Inject to HPLC-UV/FLD Cool->Inject Data Quantify Quinoxaline Peak Inject->Data

Caption: Optimized workflow ensuring complete conversion of the unstable keto acid before analysis.

References

  • Sigma-Aldrich. this compound Product Specification. CAS No.: 2107345-32-2. Link

  • Koike, T., et al. (2020). Analysis of intracellular

    
    -keto acids by HPLC with fluorescence detection. Royal Society of Chemistry, Analytical Methods. Link
    
  • Schwarz, H. P., et al. (1980).[2] The alpha-keto acids of branched-chain amino acids: simplified derivatization for physiological samples. Analytical Biochemistry. Link

  • Fukuda, M., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Journal of Chromatography B. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.